Cannabidiol monomethyl ether
描述
Structure
3D Structure
属性
CAS 编号 |
1972-05-0 |
|---|---|
分子式 |
C22H32O2 |
分子量 |
328.5 g/mol |
IUPAC 名称 |
3-methoxy-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylphenol |
InChI |
InChI=1S/C22H32O2/c1-6-7-8-9-17-13-20(23)22(21(14-17)24-5)19-12-16(4)10-11-18(19)15(2)3/h12-14,18-19,23H,2,6-11H2,1,3-5H3/t18-,19+/m0/s1 |
InChI 键 |
IPGGELGANIXRSX-RBUKOAKNSA-N |
手性 SMILES |
CCCCCC1=CC(=C(C(=C1)OC)[C@@H]2C=C(CC[C@H]2C(=C)C)C)O |
规范 SMILES |
CCCCCC1=CC(=C(C(=C1)OC)C2C=C(CCC2C(=C)C)C)O |
同义词 |
cannabidiol monomethyl ether cannabidiol-3-monomethyl ether cannabidiol-3-monomethyl ether, trans(+-)-isome |
产品来源 |
United States |
Foundational & Exploratory
Unveiling Cannabidiol Monomethyl Ether: A Technical Guide for Researchers
An In-depth Examination of a Lesser-Known Phytocannabinoid
Introduction
Cannabidiol (B1668261) monomethyl ether (CBDM) is a naturally occurring phytocannabinoid found in strains of Cannabis sativa.[1] As a methylated derivative of cannabidiol (CBD), it has garnered interest for its potential pharmacological activities, which may differ from its well-studied precursor. This technical guide provides a comprehensive overview of the current scientific understanding of CBDM, focusing on its chemical properties, synthesis, pharmacology, and metabolism. It is intended for researchers, scientists, and drug development professionals seeking detailed information on this compound.
Chemical and Physical Properties
Cannabidiol monomethyl ether is structurally similar to CBD, with the key difference being the methylation of one of the phenolic hydroxyl groups. This modification alters its polarity and may influence its biological activity and metabolic fate. The fundamental chemical and physical properties of CBDM are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₂₂H₃₂O₂ | [2] |
| Molecular Weight | 328.5 g/mol | [2] |
| CAS Number | 1972-05-0 | [2] |
| Appearance | Not specified in available literature | |
| Solubility | Soluble in acetonitrile (B52724) and DMSO | |
| SMILES | CCCCCc1cc(c(c(c1)O)[C@H]2C=C(CC[C@H]2C(=C)C)C)OC | |
| InChI | InChI=1S/C22H32O2/c1-6-7-8-9-17-13-20(23)22(21(14-17)24-5)19-12-16(4)10-11-18(19)15(2)3/h12-14,18-19,23H,2,6-11H2,1,3-5H3/t18-,19+/m0/s1 |
Synthesis
While CBDM is a natural product, its isolation from cannabis extracts can be challenging due to its low abundance. Chemical synthesis provides a reliable method for obtaining pure CBDM for research purposes. A general approach to the synthesis of CBDM involves the selective methylation of one of the hydroxyl groups of cannabidiol.
Experimental Protocol: Synthesis of this compound (General Method)
Materials:
-
Cannabidiol (CBD)
-
Methylating agent (e.g., dimethyl sulfate, methyl iodide)
-
Base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous solvent (e.g., acetone, DMF, THF)
-
Reagents for work-up and purification (e.g., water, ethyl acetate, brine, silica (B1680970) gel for column chromatography)
Procedure:
-
Dissolve cannabidiol in an appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add a suitable base to the solution to deprotonate one of the phenolic hydroxyl groups. The choice of base and reaction conditions can influence the selectivity of mono-methylation versus di-methylation.
-
Slowly add the methylating agent to the reaction mixture at a controlled temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, quench the reaction by adding water or a suitable aqueous solution.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product using column chromatography on silica gel to isolate this compound.
-
Characterize the purified product using techniques such as NMR spectroscopy, mass spectrometry, and HPLC to confirm its identity and purity.
Pharmacology
The pharmacological profile of CBDM is not as extensively studied as that of CBD. However, preliminary research suggests that it may possess distinct biological activities.
Anticonvulsant Activity
Studies have indicated that while this compound does exhibit anticonvulsant properties, it is less effective than cannabidiol (CBD). Quantitative data from these studies, such as ED50 values, are not currently available in the cited literature.
Anti-Inflammatory Activity and 15-Lipoxygenase Inhibition
Methylated derivatives of cannabidiol have been shown to be potent inhibitors of 15-lipoxygenase (15-LOX), an enzyme implicated in inflammatory processes.[3] While one study highlighted that both monomethylated and dimethylated derivatives of CBD inhibited 15-LOX more strongly than CBD itself, a specific IC50 value for this compound was not provided.[3] The dimethylated analog, cannabidiol-2',6'-dimethyl ether (CBDD), exhibited an IC50 value of 0.28 µM for 15-LOX inhibition.[3]
Receptor Binding Affinity
Detailed quantitative data on the binding affinity of this compound to cannabinoid receptors CB1 and CB2 (Ki values) are limited in the currently available scientific literature.
Experimental Protocol: 15-Lipoxygenase Inhibition Assay (General Method)
A generalized protocol for assessing the 15-lipoxygenase inhibitory activity of a compound is provided below. This can be adapted to evaluate the efficacy of CBDM.
Materials:
-
15-Lipoxygenase enzyme (from soybean or human recombinant)
-
Linoleic acid (substrate)
-
Borate (B1201080) buffer (pH 9.0)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Spectrophotometer
Procedure:
-
Prepare a solution of the 15-lipoxygenase enzyme in cold borate buffer.
-
Prepare a substrate solution of linoleic acid in borate buffer.
-
In a cuvette, mix the enzyme solution with the test compound (CBDM) at various concentrations. Include a control with the solvent alone.
-
Initiate the enzymatic reaction by adding the linoleic acid substrate solution.
-
Monitor the formation of the product, (9Z,11E)-(13S)-13-hydroperoxyoctadeca-9,11-dienoate, by measuring the increase in absorbance at 234 nm over time using a spectrophotometer.
-
Calculate the initial reaction rates for each concentration of the test compound.
-
Determine the percentage of inhibition relative to the control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to calculate the IC50 value.
Metabolism
The metabolism of this compound has been investigated in guinea pigs. These studies indicate that CBDM is metabolized by the cytochrome P450 monooxygenase system in hepatic microsomes. The primary metabolic pathway involves the formation of 1S,2R-epoxides, which are then rapidly converted to cannabielsoin-type metabolites.
Signaling Pathway and Experimental Workflow
The metabolic pathway of CBDM involves enzymatic conversion by cytochrome P450. A simplified diagram of this process is presented below.
Caption: Metabolic conversion of CBDM to CBEM.
Conclusion
This compound represents an intriguing, yet understudied, phytocannabinoid. Its structural similarity to CBD, combined with altered physicochemical properties due to methylation, suggests a unique pharmacological profile. Preliminary evidence points towards potential anticonvulsant and anti-inflammatory activities, the latter possibly mediated through the inhibition of 15-lipoxygenase. However, a significant gap in knowledge exists regarding its quantitative pharmacological data, including receptor binding affinities and specific IC50 values for its enzymatic targets. Furthermore, detailed, standardized experimental protocols for its synthesis and bioactivity assessment are needed to advance research in this area. Future studies should focus on elucidating the precise mechanisms of action of CBDM and its effects on various signaling pathways to fully understand its therapeutic potential.
References
- 1. Antiseizure Effects of Fully Characterized Non-Psychoactive Cannabis sativa L. Extracts in the Repeated 6-Hz Corneal Stimulation Test - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Requirements for Potent Direct Inhibition of Human Cytochrome P450 1A1 by Cannabidiol: Role of Pentylresorcinol Moiety [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
An In-depth Technical Guide to Cannabidiol Monomethyl Ether (CBDM)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabidiol (B1668261) monomethyl ether (CBDM) is a naturally occurring phytocannabinoid found in strains of Cannabis sativa.[1][2] As a derivative of cannabidiol (CBD), one of the most studied non-psychoactive cannabinoids, CBDM is of significant interest to the scientific community for its potential therapeutic applications.[3] This technical guide provides a comprehensive overview of the chemical structure, synthesis, spectroscopic data, and putative pharmacological properties of CBDM, with a focus on its anti-inflammatory mechanisms. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel cannabinoid-based therapeutics.
Chemical Structure and Properties
CBDM is characterized by the presence of a methyl ether group on one of the phenolic hydroxyls of the resorcinyl moiety of the CBD scaffold. This structural modification influences its physicochemical properties and may modulate its biological activity compared to its parent compound, CBD.
| Property | Data | Reference |
| IUPAC Name | 3-methoxy-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl-phenol | [2] |
| Synonyms | CBDM, Cannabidiol-3-monomethyl ether | [2] |
| CAS Number | 1972-05-0 | [2] |
| Molecular Formula | C₂₂H₃₂O₂ | [2] |
| Molecular Weight | 328.5 g/mol | [2] |
| Appearance | Light purple oil | [1] |
| Optical Rotation [α]D²⁰ | -146° (c = 1.0, ACN) | [1] |
| SMILES | OC1=CC(CCCCC)=CC(OC)=C1[C@H]2--INVALID-LINK--CCC(C)=C2 | [2] |
| InChI | InChI=1S/C22H32O2/c1-6-7-8-9-17-13-20(23)22(21(14-17)24-5)19-12-16(4)10-11-18(19)15(2)3/h12-14,18-19,23H,2,6-11H2,1,3-5H3/t18-,19+/m0/s1 | [2] |
Experimental Protocols
Synthesis of (-)-trans-Cannabidiol Monomethyl Ether (CBDM)
This protocol is adapted from the synthesis of (-)-trans-CBDM described by Linciano et al. (2020).[1]
Materials:
-
(-)-trans-Cannabidiol (CBD)
-
Dry Dimethylformamide (DMF)
-
Potassium Carbonate (K₂CO₃)
-
Dimethylsulfate ((CH₃)₂SO₄)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of (-)-trans-CBD (500 mg, 1.6 mmol, 1 equivalent) in dry DMF (5 mL), add K₂CO₃ (414 mg, 3.2 mmol, 2 equivalents) and dimethylsulfate (76 μL, 0.8 mmol, 0.5 equivalents).
-
Stir the reaction mixture at room temperature.
-
After the reaction is complete (monitored by TLC), add a saturated solution of NaHCO₃ and extract the mixture with DCM.
-
Wash the organic layer with brine.
-
Dry the organic phase over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography (n-hexane/ethyl acetate, 95:5) to afford (-)-trans-CBDM.
Yield: 62%[1]
Spectroscopic Data
The structural elucidation of CBDM is confirmed by various spectroscopic techniques. Below is a summary of the available data.
| Technique | Data | Reference |
| High-Resolution Mass Spectrometry (HRMS) | m/z [M+H]⁺ calcd. for C₂₂H₃₃O₂⁺: 329.2475; Found: 343.2629. [M−H]⁻ calcd. for C₂₂H₃₁O₂⁻: 327.2330; Found: 341.2482. | [1] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | The mass spectrum is similar to that of CBD with a 14 atomic mass unit shift in the major ions.[4] A searchable GC-MS spectral database containing 70eV EI mass spectral data for CBDM is available from Cayman Chemical.[2] | [2][4] |
| ¹H and ¹³C Nuclear Magnetic Resonance (NMR) | Complete assigned ¹H and ¹³C NMR data for CBDM is not readily available in the literature. However, detailed assignments for the parent compound, CBD, have been published and can be used as a reference for the interpretation of CBDM spectra.[5][6][7] The presence of the methoxy (B1213986) group in CBDM would be expected to introduce a characteristic singlet at approximately 3.8 ppm in the ¹H NMR spectrum and a signal around 55-60 ppm in the ¹³C NMR spectrum. |
Pharmacological Activity and Signaling Pathways
While specific pharmacological studies on CBDM are limited, its activity is presumed to be similar to that of CBD, primarily exhibiting anti-inflammatory properties.[3] The methylation of one phenolic hydroxyl group may, however, alter its binding affinity for cannabinoid receptors and other targets, potentially leading to a modified pharmacological profile. It has been suggested that replacing the hydroxyl group with a methyl ether can decrease binding to the CB1 receptor and improve selectivity for the CB2 receptor.[8]
Putative Anti-Inflammatory Signaling Pathways
Based on the known mechanisms of CBD, the anti-inflammatory effects of CBDM are likely mediated through a multi-target approach, involving cannabinoid receptors, transient receptor potential (TRP) channels, and other key signaling molecules.
The diagram above illustrates the potential signaling pathways modulated by CBDM to exert its anti-inflammatory effects, based on the known actions of CBD.[9][10][11][12] CBDM may interact with the CB2 receptor, TRPV1 channels, and GPR55, leading to the modulation of downstream signaling cascades such as the MAPK and NF-κB pathways.[9] This ultimately results in the reduced expression of pro-inflammatory cytokines and enzymes like iNOS and COX-2.[9] Furthermore, activation of PPARγ by CBDM could contribute to the suppression of the inflammatory response.[10]
Metabolism
The metabolism of CBDM is anticipated to proceed via pathways similar to those of other cannabinoids. In vitro studies have shown that CBDM is metabolized by the cytochrome P450 monooxygenase system in hepatic microsomes to form cannabielsoin (B57674) monomethyl ether (CBEM).[3]
Conclusion
This compound is a phytocannabinoid with a chemical structure that suggests a pharmacological profile similar to cannabidiol, particularly in the context of anti-inflammatory activity. This technical guide has provided a consolidated resource on its chemical properties, a detailed synthetic protocol, a summary of its spectroscopic data, and an overview of its potential mechanisms of action and metabolism. Further research is warranted to fully elucidate the specific pharmacological properties of CBDM and to evaluate its therapeutic potential in various disease models. The information presented here serves as a foundational guide for scientists and researchers dedicated to advancing the field of cannabinoid-based drug discovery and development.
References
- 1. iris.cnr.it [iris.cnr.it]
- 2. caymanchem.com [caymanchem.com]
- 3. newphaseblends.com [newphaseblends.com]
- 4. future4200.com [future4200.com]
- 5. NMR assignments of the major cannabinoids and cannabiflavonoids isolated from flowers of Cannabis sativa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 9. researchgate.net [researchgate.net]
- 10. Molecular and Cellular Mechanisms of Action of Cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cannabidiol as a Novel Therapeutic for Immune Modulation - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Cannabidiol (B1668261) Monomethyl Ether (CBDM)
Executive Summary
Cannabidiol monomethyl ether (CBDM) is a naturally occurring phytocannabinoid found in trace amounts in the Cannabis plant.[1][2] As a derivative of cannabidiol (CBD), it is of growing interest to the scientific community for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects. This document provides a comprehensive overview of the known physical and chemical properties of CBDM, detailed experimental protocols for its synthesis and analysis, and an examination of its metabolic pathways. All quantitative data is presented in structured tables for clarity and ease of comparison, and key processes are visualized using Graphviz diagrams to facilitate understanding.
Physical and Chemical Properties
CBDM is characterized as an analytical reference standard and a phytocannabinoid.[2] Its core physical and chemical properties are summarized below.
| Property | Value | Reference |
| Formal Name | 3-methoxy-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl-phenol | [2] |
| Synonyms | CBDM | [2][3] |
| CAS Number | 1972-05-0 | [2][4] |
| Molecular Formula | C₂₂H₃₂O₂ | [2][4] |
| Molecular Weight | 328.5 g/mol | [2][5] |
| Purity | ≥98% | [2][3] |
| Formulation | Typically supplied as a solution in acetonitrile (B52724) (e.g., 10 mg/mL) | [2] |
| Solubility | DMSO: 30 mg/mL; Acetonitrile: 10 mg/mL | [2] |
| Storage | -20°C | [2][3] |
| Stability | ≥ 4 years (under specified storage conditions) | [2] |
| SMILES | OC1=CC(CCCCC)=CC(OC)=C1[C@H]2--INVALID-LINK--CCC(C)=C2 | [2][4] |
| InChI Key | IPGGELGANIXRSX-RBUKOAKNSA-N | [2][3] |
Experimental Protocols
Synthesis of (-)-trans-Cannabidiol Monomethyl Ether
The synthesis of (-)-trans-CBDM can be achieved through the methylation of the phenolic hydroxyl group of (-)-trans-CBD.[6]
Objective: To synthesize (-)-trans-CBDM from (-)-trans-CBD.
Materials:
-
(-)-trans-CBD (1 equivalent)
-
Dry Dimethylformamide (DMF)
-
Potassium Carbonate (K₂CO₃) (2 equivalents)
-
Dimethylsulphate (0.5 equivalents)
Procedure:
-
Dissolve (-)-trans-CBD (1.6 mmol, 1 equiv.) in dry DMF (5 mL).
-
Add K₂CO₃ (3.2 mmol, 2 equiv.) to the solution.
-
Add dimethylsulphate (0.8 mmol, 0.5 equiv.) to the reaction mixture.
-
Allow the reaction to proceed. The original protocol does not specify reaction time or temperature, which would need to be optimized.
-
Following the reaction, evaporate the solvent. The resulting product is a colorless liquid that can be used without further purification.[6]
A general method for cannabinoid synthesis involves the condensation of a monoterpenoid allylic alcohol with a resorcinol (B1680541) derivative in the presence of a Lewis acid, such as boron trifluoride etherate.[7][8]
Analytical Methodology
3.2.1 Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a primary technique for the identification and quantification of cannabinoids like CBDM.[9][10] The method separates compounds based on their volatility and mass-to-charge ratio, providing detailed structural information.
Protocol Outline:
-
Sample Preparation: Samples containing CBDM are vaporized for injection into the gas chromatograph. Derivatization, for example with trimethylsilyl (B98337) (TMS), can be used to increase the volatility and thermal stability of the analyte.[9]
-
Gas Chromatography: The vaporized sample is passed through a capillary column, separating CBDM from other components based on its retention time.
-
Mass Spectrometry: As CBDM elutes from the GC column, it is ionized (typically via electron ionization). The resulting fragments are analyzed to produce a mass spectrum. The mass spectrum of CBDM is similar to that of CBD but with a 14 atomic mass unit shift in major ions due to the additional methyl group.[9]
3.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is essential for the unambiguous structural elucidation of cannabinoids.[6][11] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
Protocol Outline:
-
Sample Preparation: Dissolve a purified sample of CBDM in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Record spectra on a high-field NMR spectrometer (e.g., 400 MHz or 600 MHz).[6] Standard experiments include ¹H, ¹³C, and 2D NMR (like COSY, HMQC, and HMBC) for complete assignment.[11]
-
Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak.[6]
Spectroscopic Data
The following table summarizes the ¹H and ¹³C NMR chemical shifts for a related compound, providing an example of the data obtained through NMR analysis. The complete assignment for CBDM specifically requires dedicated analysis.
| Atom | ¹³C NMR (101 MHz, CDCl₃) δ | ¹H NMR (400 MHz, CDCl₃) δ |
| Aromatic | 156.14, 153.98, 143.20, 113.89, 110.97, 108.12 | 6.37 (d), 6.32 (t) |
| Olefinic | 149.54, 124.26, 109.78 | - |
| Aliphatic | 46.29, 37.42, 35.65, 31.86, 31.05, 30.54, 29.09, 28.54, 23.82, 22.73, 20.67, 14.22 | 2.57 (t), 1.61 (qnt), 1.39–1.28 (m), 0.91 (t) |
| Methoxy | - | 3.80 (s) |
Note: Data is illustrative based on a similar structure from cited literature and may not represent the exact shifts for CBDM.[6]
Biological Activity and Metabolism
CBDM is recognized as a phytocannabinoid with potential biological effects.[4]
5.1 Anti-Neuroinflammatory Activity In vitro studies have demonstrated that CBDM exhibits anti-neuroinflammatory properties.
-
Inhibition of Nitric Oxide (NO) Production: In mouse BV-2 microglial cells stimulated with lipopolysaccharide (LPS), CBDM inhibited NO production with an IC₅₀ value of 37.2 μM.[4][12]
-
Cytotoxicity: The cytotoxic effects of CBDM against mouse BV-2 cells were observed with an IC₅₀ value of 58.2 μM.[4][12]
5.2 Metabolic Pathway The metabolism of CBDM has been studied in guinea pigs, revealing that it is processed by the hepatic microsomal monooxygenase system, which includes cytochrome P450 enzymes.[1][10] This process leads to the formation of cannabielsoin (B57674) monomethyl ether (CBEM).[10] The mechanism is believed to involve the formation of an epoxide intermediate which is then converted to the elsoin-type metabolite.[10]
Caption: Metabolic pathway of CBDM via cytochrome P450.
Conclusion
This compound is a minor phytocannabinoid with defined physical and chemical properties that make it a subject of interest for further research. Standardized protocols for its synthesis and analysis via GC-MS and NMR are available. Preliminary biological data indicate anti-neuroinflammatory potential, and its primary metabolic pathway involves oxidation by the cytochrome P450 system. This technical guide provides a foundational resource for scientists and developers exploring the therapeutic applications and chemical characteristics of CBDM.
References
- 1. newphaseblends.com [newphaseblends.com]
- 2. caymanchem.com [caymanchem.com]
- 3. labcompare.com [labcompare.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 3-Methoxy-2-((1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl)-5-pentylphenol | C22H32O2 | CID 164905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. iris.cnr.it [iris.cnr.it]
- 7. lumirlab.com [lumirlab.com]
- 8. WO2020031179A1 - Methods for synthesis of cannabinoid compounds - Google Patents [patents.google.com]
- 9. future4200.com [future4200.com]
- 10. In vivo and in vitro metabolism of this compound and cannabidiol dimethyl ether in the guinea pig: on the formation mechanism of cannabielsoin-type metabolite from cannabidiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NMR assignments of the major cannabinoids and cannabiflavonoids isolated from flowers of Cannabis sativa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound | 植物大麻素 | MCE [medchemexpress.cn]
Cannabidiol Monomethyl Ether: A Technical Whitepaper on its Natural Occurrence and Synthetic Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cannabidiol (B1668261) monomethyl ether (CBDM) is a naturally occurring phytocannabinoid found in Cannabis sativa. As a methylated derivative of cannabidiol (CBD), it is present in trace amounts, making its isolation from plant material a significant challenge. Consequently, chemical synthesis offers a viable alternative for obtaining this compound for research and potential therapeutic development. This technical guide provides a comprehensive overview of CBDM, detailing its natural occurrence, methods for its chemical synthesis, and available data on its biological activity. While research on CBDM is still in its nascent stages, preliminary findings suggest it possesses unique pharmacological properties, distinct from its parent compound, CBD. This document aims to consolidate the current scientific knowledge on CBDM, presenting quantitative data in structured tables, outlining experimental methodologies, and visualizing relevant pathways to serve as a foundational resource for the scientific community.
Introduction: Natural vs. Synthetic Cannabidiol Monomethyl Ether
This compound (CBDM) is a derivative of cannabidiol (CBD), one of the most abundant and well-studied non-psychoactive cannabinoids in the Cannabis sativa plant.[1][2] The defining structural feature of CBDM is the presence of a methyl ether group on one of the phenolic hydroxyl groups of the CBD molecule.
Natural Occurrence:
CBDM has been identified as a minor, naturally occurring cannabinoid in certain varieties of Cannabis sativa.[2] Its presence in such minute quantities makes direct extraction and isolation for commercial or extensive research purposes economically and technically challenging.[1][2] One study has reported the semi-quantification of CBDM in the 'FM2' medicinal cannabis variety, highlighting its existence in planta.[3] The biosynthesis of CBDM in the cannabis plant is not yet fully elucidated but is presumed to involve enzymatic methylation of the CBD precursor.
Synthetic Availability:
Given the low natural abundance of CBDM, chemical synthesis provides a more practical route for obtaining the compound in higher purity and yield. The most common synthetic approach involves the selective methylation of one of the phenolic hydroxyl groups of CBD. This method allows for the controlled production of CBDM, facilitating further pharmacological investigation.
Quantitative Data on this compound
The available quantitative data for CBDM is currently limited. The following tables summarize the reported values for its concentration in plant material and its in vitro biological activity.
Table 1: Concentration of CBDM in Cannabis sativa
| Cannabis Variety | Tissue | Concentration (µg/g) | Analytical Method | Reference |
| FM2 | Flower | 50 | LC-MS/MS | [3] |
Table 2: In Vitro Bioactivity of this compound
| Target | Assay Type | Result (IC50) | Species | Reference |
| 15-Lipoxygenase | Enzyme Inhibition | >10 µM | Soybean | [4] |
Experimental Protocols
Synthesis of this compound (CBDM)
A general procedure for the synthesis of CBDM involves the selective methylation of cannabidiol. While specific patents may exist outlining detailed industrial processes, a laboratory-scale synthesis can be conceptualized based on standard organic chemistry principles.
Objective: To synthesize this compound (CBDM) from cannabidiol (CBD).
Materials:
-
Cannabidiol (CBD)
-
Methylating agent (e.g., dimethyl sulfate, methyl iodide)
-
Base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous solvent (e.g., acetone, DMF, THF)
-
Reagents for workup and purification (e.g., water, brine, organic solvents for extraction, silica (B1680970) gel for chromatography)
Procedure:
-
Dissolution: Dissolve cannabidiol (1 equivalent) in an appropriate anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add a suitable base (e.g., 1.1-1.5 equivalents of potassium carbonate) to the solution. The base deprotonates one of the phenolic hydroxyl groups of CBD, making it nucleophilic.
-
Addition of Methylating Agent: Slowly add the methylating agent (e.g., 1.0-1.2 equivalents of dimethyl sulfate) to the reaction mixture. The reaction is typically stirred at room temperature or slightly elevated temperatures.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the consumption of the starting material and the formation of the product.
-
Workup: Once the reaction is complete, quench the reaction by adding water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to isolate the pure this compound.
-
Characterization: Confirm the identity and purity of the synthesized CBDM using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Quantification of CBDM in Cannabis Plant Material using LC-MS/MS
Objective: To quantify the concentration of CBDM in a dried cannabis flower sample.
Materials and Methods:
-
Sample Preparation:
-
Homogenize dried and pulverized cannabis flower material.
-
Perform a solvent extraction using a suitable organic solvent (e.g., methanol, ethanol, or a mixture). Sonication or vortexing can be used to improve extraction efficiency.
-
Centrifuge the extract to pellet solid plant material and filter the supernatant.
-
Dilute the extract to a suitable concentration within the calibration range of the instrument.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a reverse-phase C18 column with a gradient elution profile of mobile phases typically consisting of water with a small percentage of formic acid (for protonation) and an organic solvent like acetonitrile (B52724) or methanol.
-
Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for CBDM need to be determined and optimized.
-
Quantification: Prepare a calibration curve using a certified reference standard of CBDM. The concentration of CBDM in the sample is determined by comparing its peak area to the calibration curve.
-
Signaling Pathways and Mechanism of Action
The specific signaling pathways through which CBDM exerts its biological effects are not yet well-defined. However, based on its structural similarity to CBD and preliminary studies, some potential mechanisms can be inferred.
It has been reported that CBDM exhibits low cannabimimetic activity, suggesting it is not a potent agonist of the classical cannabinoid receptors, CB1 and CB2.[2] This is in line with the pharmacological profile of its parent compound, CBD.
One study has indicated that CBDM may act as an inhibitor of 15-lipoxygenase (15-LOX).[4] Lipoxygenases are enzymes involved in the inflammatory cascade through the production of leukotrienes and other lipid mediators. Inhibition of 15-LOX could therefore represent a potential anti-inflammatory mechanism of action for CBDM.
The diagram below illustrates a hypothetical workflow for investigating the pharmacological effects of CBDM.
Caption: A logical workflow for the synthesis, characterization, and pharmacological evaluation of CBDM.
The following diagram depicts a simplified overview of the canonical cannabinoid receptor signaling pathway, which serves as a foundational model for studying the effects of novel cannabinoids like CBDM.
Caption: Simplified diagram of the Gi/o-coupled cannabinoid receptor signaling cascade.
Conclusion and Future Directions
This compound is an intriguing, naturally occurring cannabinoid that can be reliably produced through chemical synthesis. The current body of research indicates that CBDM is present in very low concentrations in Cannabis sativa and possesses a pharmacological profile that is distinct from major cannabinoids, with potential as a 15-lipoxygenase inhibitor.
The primary challenge in advancing our understanding of CBDM is the limited availability of detailed experimental data. Future research should focus on:
-
Developing and publishing detailed, scalable protocols for the isolation of CBDM from natural sources and its chemical synthesis. This will be crucial for making the compound more accessible to the research community.
-
Conducting comprehensive pharmacological studies to elucidate the specific molecular targets and signaling pathways of CBDM. This includes screening against a broader panel of receptors and enzymes.
-
Performing in vivo studies to evaluate the therapeutic potential of CBDM in relevant disease models.
-
Quantifying the presence of CBDM across a wider range of cannabis cultivars to better understand its natural distribution.
This technical guide serves as a starting point for researchers and drug development professionals interested in exploring the potential of this compound. As more data becomes available, a clearer picture of its therapeutic utility will emerge.
References
The Discovery and Profile of Cannabidiol Monomethyl Ether: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabidiol (B1668261) monomethyl ether (CBDM) is a naturally occurring phytocannabinoid found as a minor component in the Cannabis sativa L. plant. As a methylated derivative of cannabidiol (CBD), CBDM has garnered interest for its potential therapeutic properties, which are thought to be similar to, yet distinct from, its well-studied precursor. This technical guide provides a comprehensive overview of the discovery, synthesis, characterization, and known biological activities of CBDM, with a focus on quantitative data and detailed experimental methodologies to support further research and development.
Discovery and Physicochemical Properties
Cannabidiol monomethyl ether was first isolated and identified in 1972 by Shoyama, Kuboe, Nishioka, and Yamauchi. Their pioneering work established CBDM as a new neutral cannabinoid. Subsequent research has confirmed its presence in various cannabis chemovars, albeit in much lower concentrations than major cannabinoids like THC and CBD.
Physicochemical Data
A compilation of the key physicochemical properties of CBDM is presented in Table 1. This data is essential for its accurate identification, handling, and formulation.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₃₂O₂ | [1] |
| Molecular Weight | 328.5 g/mol | [1] |
| CAS Number | 1972-05-0 | [1] |
| Appearance | - | - |
| Optical Rotation [α]D²⁰ | -113° (c 1.0, ACN) |
Table 1: Physicochemical Properties of this compound
Synthesis of this compound
While CBDM is a natural product, its low abundance necessitates synthetic routes for detailed pharmacological investigation. The most common laboratory synthesis involves the selective methylation of cannabidiol.
Experimental Protocol: Synthesis of (-)-trans-CBDM
The following protocol is adapted from the work of Linciano et al. (2020).
Materials:
-
(-)-trans-Cannabidiol (CBD)
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfate (B86663) ((CH₃)₂SO₄)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a solution of (-)-trans-CBD (1 equivalent) in dry DMF, add K₂CO₃ (2 equivalents).
-
Add dimethyl sulfate (0.5 equivalents) to the mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield (-)-trans-CBDM.
Synthesis and Purification Workflow
Caption: Synthetic workflow for (-)-trans-CBDM.
Spectroscopic Characterization
The structural elucidation of CBDM relies on a combination of spectroscopic techniques. The following tables summarize the key nuclear magnetic resonance (NMR) and mass spectrometry (MS) data.
¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not fully available in search results |
Table 2: ¹H NMR Data for (-)-trans-CBDM (CDCl₃)
¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| Data not fully available in search results |
Table 3: ¹³C NMR Data for (-)-trans-CBDM (CDCl₃)
High-Resolution Mass Spectrometry (HRMS)
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 329.2475 | 329.2475 |
Table 4: HRMS Data for (-)-trans-CBDM
Pharmacological Activity
The pharmacological profile of CBDM is an emerging area of research. Preliminary studies suggest it shares some of the therapeutic potential of CBD, particularly in the areas of anti-inflammatory and anti-convulsant activities. However, quantitative data remains limited.
Anti-Neuroinflammatory Activity
| Assay | Cell Line | IC₅₀ (µM) | Reference |
| Inhibition of LPS-induced NO production | BV-2 microglia | 37.2 |
Table 5: In Vitro Anti-Neuroinflammatory Activity of CBDM
Cytochrome P450 Inhibition
| Enzyme | IC₅₀ (µM) | Reference |
| CYP2C19 | 1.88 | [2] |
Table 6: Inhibitory Activity of CBDM on Human Cytochrome P450 Enzymes
Potential Signaling Pathways
The precise molecular mechanisms and signaling pathways underlying the pharmacological effects of CBDM are not yet fully elucidated. Based on the known activities of its parent compound, CBD, several pathways are hypothesized to be involved. Further research is required to confirm the specific interactions of CBDM with these cellular targets.
Hypothesized Anti-Inflammatory Signaling Pathway
The anti-inflammatory effects of cannabinoids are often mediated through the modulation of inflammatory signaling cascades. A potential pathway for CBDM is depicted below.
Caption: Hypothesized anti-inflammatory signaling.
Conclusion and Future Directions
This compound represents an intriguing minor phytocannabinoid with demonstrated and potential therapeutic activities. This guide has consolidated the current knowledge regarding its discovery, synthesis, and characterization, providing a foundation for future research. Key areas for further investigation include:
-
Comprehensive Pharmacological Profiling: In-depth studies are needed to quantify the anti-epileptic, anxiolytic, and other potential therapeutic effects of CBDM in validated preclinical models.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways of CBDM is crucial to understanding its pharmacological profile.
-
Pharmacokinetics and Metabolism: A thorough investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of CBDM is essential for its development as a potential therapeutic agent.
-
Development of Novel Synthetic Routes: The exploration of more efficient and scalable synthetic methods will be vital for producing the quantities of CBDM required for extensive research and potential clinical development.
The continued exploration of minor cannabinoids like CBDM holds significant promise for the discovery of novel therapeutics with unique pharmacological profiles.
References
Cannabidiol Monomethyl Ether (CBDM): An In-Depth Examination of a Minor Phytocannabinoid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabidiol (B1668261) monomethyl ether (CBDM) is a naturally occurring phytocannabinoid and a derivative of cannabidiol (CBD).[1][2] As a minor cannabinoid, it is present in much lower concentrations in the Cannabis sativa L. plant compared to major cannabinoids like Δ9-tetrahydrocannabinol (THC) and CBD.[3][4] While research into the therapeutic potential of major cannabinoids has surged, CBDM and other minor cannabinoids remain significantly understudied. This guide provides a comprehensive overview of the current, albeit limited, scientific knowledge regarding the mechanism of action of cannabidiol monomethyl ether. Due to the scarcity of dedicated pharmacological studies on CBDM, this document will also draw upon the broader understanding of CBD and other methylated cannabinoids to infer potential mechanisms and highlight areas for future investigation.
Current State of Research
Scientific literature dedicated to the pharmacological profile of CBDM is sparse. Most of the available information comes from studies focused on the chemical analysis of cannabis varieties or the metabolism of cannabinoids. A semi-quantification of CBDM in the FM2 cannabis variety found its concentration to be 50 µg/g, which was higher than the n-hexyl homologs of CBD (CBDH) and THC (THCH) but lower than cannabigerol (B157186) monomethyl ether (CBGM).[4]
The primary known aspect of CBDM's biological fate is its metabolism. In vivo and in vitro studies in guinea pigs have shown that CBDM is metabolized by the cytochrome P450 monooxygenase system to form cannabielsoin (B57674) monomethyl ether (CBEM).[5] This metabolic pathway is analogous to the conversion of CBD to cannabielsoin (CBE).[5]
Postulated Mechanism of Action
Given that CBDM is a methylated derivative of CBD, its mechanism of action is likely to share some similarities with its parent compound. CBD is known to have a complex and multifaceted pharmacology, interacting with a variety of receptors and enzymes.[6][7]
Interaction with the Endocannabinoid System
The endocannabinoid system (ECS) is a primary target for many cannabinoids.[1] It comprises cannabinoid receptors (CB1 and CB2), endogenous ligands (endocannabinoids), and the enzymes responsible for their synthesis and degradation.[1][6]
-
CB1 and CB2 Receptors: CBD exhibits low binding affinity for both CB1 and CB2 receptors but can act as a negative allosteric modulator of the CB1 receptor.[6][7][8] This means it can alter the way other cannabinoids, like THC, bind to and activate the receptor, potentially mitigating some of THC's psychoactive effects.[8] It is plausible that CBDM may also interact with these receptors in a similar allosteric manner, but this has not been experimentally verified.
Other Potential Targets
CBD's therapeutic effects are also attributed to its interaction with a range of other non-cannabinoid receptors and ion channels.[7] These represent potential, yet unconfirmed, targets for CBDM:
-
Serotonin (B10506) Receptors: CBD is known to activate the 5-HT1A serotonin receptor, which may contribute to its anxiolytic and antidepressant effects.[6][8]
-
Vanilloid Receptors: CBD can act on the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain perception and inflammation.[7]
-
Enzyme Inhibition: CBD can inhibit the enzymatic breakdown of the endocannabinoid anandamide (B1667382) by fatty acid amide hydrolase (FAAH), thereby increasing its levels and activity.[8]
The methylation of a hydroxyl group on the resorcinol (B1680541) moiety of CBD to form CBDM could potentially alter its binding affinity and efficacy at these targets. Methylation can affect a molecule's lipophilicity, polarity, and steric profile, all of which are critical for receptor-ligand interactions. For instance, the dimethylated derivative of CBD, cannabidiol dimethyl ether (CBDD), has shown higher potency and selectivity as a 15-lipoxygenase inhibitor compared to CBD.[1]
Quantitative Data
The available quantitative data for CBDM is extremely limited. The table below summarizes the reported concentration of CBDM in a specific cannabis variety and provides comparative data for related compounds for context.
| Compound | Concentration in FM2 Cannabis Variety (µg/g) |
| This compound (CBDM) | 50 [4] |
| Cannabigerol Monomethyl Ether (CBGM) | 102[4] |
| Cannabidiol Hexyl Homolog (CBDH) | 27[4] |
| Δ9-Tetrahydrocannabinol Hexyl Homolog (THCH) | 7[4] |
| Cannabidiol (CBD) | 56,000 (56 mg/g)[4] |
| Δ9-Tetrahydrocannabinol (THC) | 39,000 (39 mg/g)[4] |
Experimental Protocols
Detailed experimental protocols for the pharmacological characterization of CBDM are not available in the published literature. However, the following standard assays used in cannabinoid research would be essential to elucidate its mechanism of action.
Receptor Binding Assays
These assays are used to determine the affinity of a ligand for a specific receptor.
-
Principle: A radiolabeled ligand with known affinity for the receptor of interest (e.g., CB1 or CB2) is incubated with a preparation of cells or membranes expressing the receptor. The test compound (CBDM) is added at various concentrations to compete with the radioligand for binding. The amount of radioligand displaced by the test compound is measured, and from this, the inhibition constant (Ki) can be calculated, which reflects the binding affinity of the test compound.
-
Methodology Outline:
-
Prepare cell membranes from a cell line overexpressing the target receptor (e.g., HEK293-CB1).
-
Incubate the membranes with a fixed concentration of a suitable radioligand (e.g., [3H]CP55,940) and varying concentrations of CBDM.
-
Separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the bound ligand using liquid scintillation counting.
-
Analyze the data using non-linear regression to determine the IC50 (the concentration of CBDM that displaces 50% of the radioligand) and subsequently calculate the Ki value.
-
Functional Assays
These assays measure the biological response elicited by a ligand upon binding to its receptor.
-
Principle: Cannabinoid receptors are G-protein coupled receptors (GPCRs) that, upon activation, typically inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Functional assays can quantify this change in cAMP.
-
Methodology Outline ([35S]GTPγS Binding Assay):
-
Incubate cell membranes expressing the receptor of interest with the test compound (CBDM) and a non-hydrolyzable GTP analog, [35S]GTPγS.
-
Agonist binding to the GPCR promotes the exchange of GDP for GTP on the Gα subunit. The binding of [35S]GTPγS is a measure of G-protein activation.
-
Separate bound and free [35S]GTPγS via filtration.
-
Quantify the bound radioactivity.
-
Dose-response curves are generated to determine the EC50 (the concentration of CBDM that produces 50% of the maximal response) and the Emax (the maximum response).
-
Signaling Pathways
The following diagram illustrates a generalized signaling pathway for cannabinoid receptors, which are potential targets for CBDM. It is important to note that this is a hypothetical representation for CBDM, as its specific interactions have not been determined.
Caption: Generalized cannabinoid receptor signaling cascade.
Experimental Workflow
The logical workflow for characterizing the mechanism of action of a novel cannabinoid like CBDM is depicted below.
Caption: Logical workflow for pharmacological characterization.
Conclusion and Future Directions
This compound (CBDM) remains a largely unexplored phytocannabinoid. While its existence and metabolic pathway have been identified, a significant knowledge gap exists regarding its specific mechanism of action. Based on its structural relationship to CBD, it is hypothesized that CBDM may interact with components of the endocannabinoid system and other known targets of CBD. However, the influence of the monomethyl ether functional group on its pharmacological activity is unknown and warrants dedicated investigation.
Future research should prioritize the systematic evaluation of CBDM's binding affinity and functional activity at cannabinoid and other relevant receptors. Comprehensive in vitro and in vivo studies are necessary to determine its therapeutic potential and to fully elucidate its mechanism of action. Such research will not only enhance our understanding of this minor cannabinoid but could also unveil novel therapeutic avenues.
References
- 1. Frontiers | An Overview on Medicinal Chemistry of Synthetic and Natural Derivatives of Cannabidiol [frontiersin.org]
- 2. newphaseblends.com [newphaseblends.com]
- 3. vibebycalifornia.com [vibebycalifornia.com]
- 4. iris.cnr.it [iris.cnr.it]
- 5. In vivo and in vitro metabolism of this compound and cannabidiol dimethyl ether in the guinea pig: on the formation mechanism of cannabielsoin-type metabolite from cannabidiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stereoselective Synthesis of Cannabidiol and its Unnatural Enantiomer to Evaluate Anxiolytic‐Like Properties and Memory Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular and Cellular Mechanisms of Action of Cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. google.com [google.com]
Unveiling the Pharmacological Profile of Cannabidiol Monomethyl Ether: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabidiol (B1668261) monomethyl ether (CBDM) is a naturally occurring phytocannabinoid found in Cannabis sativa. As a methylated derivative of cannabidiol (CBD), it has garnered interest for its potential to exhibit a distinct pharmacological profile. This technical guide provides a comprehensive overview of the current scientific understanding of CBDM, focusing on its synthesis, in vitro activities, and metabolic fate. While research on CBDM is still in its nascent stages, this document consolidates the available data to support further investigation and drug development efforts.
Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C₂₂H₃₂O₂ |
| Molecular Weight | 328.49 g/mol |
| CAS Number | 1972-05-0 |
| Appearance | Not widely reported |
| Solubility | Insoluble in water, soluble in organic solvents |
Synthesis of Cannabidiol Monomethyl Ether
The synthesis of CBDM typically involves the selective methylation of one of the phenolic hydroxyl groups of cannabidiol. A reported method for this conversion is the reaction of CBD with dimethyl sulfate (B86663) in the presence of potassium carbonate as a base in a dimethylformamide solvent.[1]
Diagram 1: Synthesis of CBDM from CBD.
In Vitro Pharmacology
Current research has highlighted two key in vitro activities of CBDM: inhibition of 15-lipoxygenase and cytochrome P450 2C19.
Inhibition of 15-Lipoxygenase (15-LOX)
Studies have shown that CBDM is a more potent inhibitor of 15-LOX compared to its parent compound, CBD. The methylation of the resorcinol (B1680541) moiety appears to be a critical factor for both the potency and selectivity of 15-LOX inhibition.
| Compound | 15-LOX Inhibition |
| Cannabidiol (CBD) | Less Potent |
| This compound (CBDM) | More Potent |
| Cannabidiol Dimethyl Ether (CBDD) | Most Potent |
Experimental Protocol: 15-Lipoxygenase Inhibition Assay
A common method to assess 15-LOX inhibition involves a spectrophotometric assay.
-
Enzyme and Substrate Preparation: A solution of 15-lipoxygenase (from soybean) is prepared in a borate (B1201080) buffer. The substrate, linoleic acid, is also prepared in a buffer solution.
-
Inhibitor Preparation: The test compound (CBDM) is dissolved in a suitable solvent, such as DMSO.
-
Assay Procedure:
-
The enzyme solution is pre-incubated with the inhibitor or vehicle control.
-
The reaction is initiated by the addition of the linoleic acid substrate.
-
The formation of the hydroperoxide product is monitored by measuring the increase in absorbance at 234 nm over time using a spectrophotometer.
-
-
Data Analysis: The rate of reaction in the presence of the inhibitor is compared to the control to determine the percent inhibition. IC₅₀ values are calculated from a dose-response curve.
Diagram 2: Workflow for 15-LOX Inhibition Assay.
Inhibition of Cytochrome P450 2C19 (CYP2C19)
CBDM has been identified as an inhibitor of CYP2C19, a crucial enzyme in drug metabolism. Its inhibitory potency is comparable to that of CBD.
| Compound | CYP2C19 Inhibition (IC₅₀) |
| Cannabidiol (CBD) | ~2.51 µM |
| This compound (CBDM) | 1.88 µM |
| Cannabidiol Dimethyl Ether (CBDD) | 14.8 µM |
Experimental Protocol: CYP2C19 Inhibition Assay
The inhibitory effect of CBDM on CYP2C19 is typically evaluated using recombinant human CYP2C19 and a specific substrate.
-
Reaction Mixture: A reaction mixture is prepared containing recombinant human CYP2C19, a specific substrate (e.g., (S)-mephenytoin), and a NADPH-generating system in a phosphate (B84403) buffer.
-
Inhibitor Addition: Various concentrations of CBDM are added to the reaction mixture.
-
Incubation: The reaction is initiated and incubated at 37°C for a specific duration.
-
Metabolite Quantification: The reaction is terminated, and the formation of the metabolite (e.g., 4'-hydroxymephenytoin) is quantified using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The rate of metabolite formation in the presence of CBDM is compared to the vehicle control to determine the IC₅₀ value.
References
Cannabidiol Monomethyl Ether (CBDM): A Review of its Receptor Binding Affinity and Pharmacological Profile
Foreword: This technical guide provides a comprehensive overview of the current scientific understanding of cannabidiol (B1668261) monomethyl ether (CBDM) with a specific focus on its interaction with cannabinoid and other receptors. As will be detailed, publicly available, quantitative receptor binding affinity data for CBDM is exceptionally scarce. This document synthesizes the existing literature, including in vivo functional studies, to infer the likely receptor binding profile of CBDM and provides context by comparing it with related, more extensively studied cannabinoids.
Introduction to Cannabidiol Monomethyl Ether (CBDM)
This compound (CBDM) is a naturally occurring phytocannabinoid found in trace amounts in the Cannabis sativa plant.[1][2] It is the C-5' monomethyl ether derivative of cannabidiol (CBD). While CBD has been the subject of extensive research for its therapeutic potential, CBDM and other minor cannabinoids have received significantly less scientific attention.[2] The methylation of one of the phenolic hydroxyl groups of CBD results in a molecule with distinct physicochemical properties that are expected to influence its pharmacological activity, including its receptor binding affinity and downstream signaling.
Receptor Binding Affinity of CBDM: A Landscape of Limited Data
A thorough review of the scientific literature reveals a notable absence of published studies detailing the quantitative receptor binding affinity of this compound (CBDM) at any specific receptor. Unlike its parent compound, CBD, and other synthetic cannabinoid derivatives, no Ki, IC50, or EC50 values for CBDM at cannabinoid receptors (CB1 and CB2) or other potential targets are readily available in the public domain.
However, functional in vivo data provides some insight into its likely interaction with the CB1 receptor. A 1986 study investigating the cannabimimetic activity of CBDM in rats and pigeons trained to discriminate Δ9-tetrahydrocannabinol (Δ9-THC) found that CBDM exhibited a very low degree of cannabimimetic activity, similar to that of CBD.[3] This suggests that CBDM is not a potent agonist at the CB1 receptor, the primary target for the psychoactive effects of THC.
To provide a comparative context, the following table summarizes the receptor binding affinities of the parent compound, CBD, and a related dimethylated derivative, cannabidiol dimethyl ether (CBDD).
Table 1: Receptor Binding Affinities of CBD and Related Compounds
| Compound | Receptor | Binding Affinity (Ki) | Reference |
| Cannabidiol (CBD) | CB1 | > 10,000 nM | [3] |
| CB2 | > 10,000 nM | [3] | |
| Cannabidiol Dimethyl Ether (CBDD) | CB1 | > 10,000 nM | [3] |
| CB2 | > 10,000 nM | [3] | |
| This compound (CBDM) | CB1 | Data not available | |
| CB2 | Data not available |
Note: The data for CBD and CBDD are from a study on various cannabidiol derivatives. While not explicitly CBDM, this provides the closest available comparison.
Inferred Receptor Profile and Potential Signaling Pathways
Based on the available evidence and the known pharmacology of related compounds, the following can be inferred about the receptor profile of CBDM:
-
CB1 Receptor: The low in vivo cannabimimetic activity strongly suggests that CBDM has a low affinity for the orthosteric binding site of the CB1 receptor.[3] Methylation of the phenolic hydroxyl group in other cannabinoids has been shown to drastically reduce CB1 affinity.
-
CB2 Receptor: The effect of monomethylation on CB2 receptor affinity is unknown. Studies on other methylated cannabinoids have shown variable effects, with some retaining or even gaining affinity and selectivity for CB2. Further investigation is required to determine the CB2 binding profile of CBDM.
Given the lack of direct binding data, any depiction of signaling pathways for CBDM would be speculative. However, we can illustrate the canonical signaling pathways for the cannabinoid receptors to provide a framework for potential future investigations.
Caption: Canonical G-protein coupled signaling pathways for CB1 and CB2 receptors.
Experimental Protocols: Drug Discrimination Studies
The most substantive pharmacological data for CBDM comes from a drug discrimination study in rats and pigeons. The following protocol is a summary of the methodology used in that research.
Objective: To assess the cannabimimetic activity of CBDM by testing for generalization to the discriminative stimulus effects of Δ9-THC.
Subjects:
-
Male Sprague-Dawley rats.
-
White Carneaux pigeons.
Apparatus:
-
Rats: Standard two-lever operant conditioning chambers.
-
Pigeons: Standard two-key operant conditioning chambers.
Procedure:
-
Training:
-
Animals were trained to discriminate between intramuscular injections of Δ9-THC (the training dose) and vehicle.
-
Responding on one lever/key was reinforced with food following Δ9-THC administration, while responding on the other lever/key was reinforced after vehicle administration.
-
Training continued until animals reliably responded on the correct lever/key based on the injection they received.
-
-
Testing:
-
Once discrimination was established, test sessions were conducted.
-
Various doses of CBDM were administered to the trained animals.
-
The percentage of responses on the Δ9-THC-appropriate lever/key was recorded.
-
Generalization was considered to have occurred if the animals predominantly responded on the Δ9-THC-appropriate lever/key.
-
The workflow for this type of study can be visualized as follows:
Caption: Workflow for a drug discrimination study to assess cannabimimetic activity.
Conclusion and Future Directions
This compound remains an understudied phytocannabinoid. The limited available data suggests it has low affinity for the CB1 receptor and, consequently, low cannabimimetic activity. Its interaction with the CB2 receptor and other potential molecular targets remains to be elucidated.
Future research should prioritize the following:
-
In vitro Receptor Binding Assays: Comprehensive screening of CBDM against a panel of receptors, including CB1, CB2, and other known targets of CBD (e.g., GPR55, TRPV1), is essential to determine its binding affinity and selectivity profile.
-
Functional Assays: In vitro functional assays, such as cAMP accumulation or β-arrestin recruitment assays, are needed to characterize the functional activity of CBDM at any identified receptor targets (i.e., whether it acts as an agonist, antagonist, or inverse agonist).
-
In vivo Pharmacological Studies: Further in vivo studies are warranted to explore the potential therapeutic effects of CBDM, particularly in models of inflammation and pain where CB2 receptor activation is relevant.
A complete understanding of the receptor binding affinity and pharmacology of CBDM will be crucial in determining its potential as a therapeutic agent and differentiating its effects from those of its more well-known parent compound, CBD.
References
- 1. newphaseblends.com [newphaseblends.com]
- 2. Frontiers | An Overview on Medicinal Chemistry of Synthetic and Natural Derivatives of Cannabidiol [frontiersin.org]
- 3. Cannabimimetic activity (delta 1-THC cue) of this compound and two stereoisomeric hexahydrocannabinols in rats and pigeons - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Activity of Cannabidiol Monomethyl Ether: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cannabidiol (B1668261) monomethyl ether (CBDM) is a naturally occurring ether derivative of cannabidiol (CBD), a well-researched phytocannabinoid. While the in vitro activities of CBD are extensively documented, research specifically focused on CBDM is still in its nascent stages. This technical guide provides a comprehensive overview of the current, albeit limited, state of knowledge regarding the in vitro activity of CBDM. Due to the scarcity of direct quantitative data for CBDM, this document leverages available information on its metabolism, the general properties of cannabinoid ethers, and the extensive in vitro data of its parent compound, CBD, to offer a foundational resource for researchers. This guide is intended to provide a starting point for future in vitro investigations into the therapeutic potential of cannabidiol monomethyl ether.
Introduction to this compound (CBDM)
This compound is a minor cannabinoid found in Cannabis sativa. Structurally, it is characterized by the methylation of one of the phenolic hydroxyl groups of the CBD molecule. This modification can significantly alter the physicochemical properties of the molecule, such as its lipophilicity and metabolic stability, which in turn may influence its pharmacokinetic and pharmacodynamic profile. While the therapeutic potential of CBD is well-established across a range of preclinical models, the biological activities of its ether derivatives like CBDM remain largely unexplored.
Metabolism of this compound
In vitro studies utilizing guinea pig hepatic microsomes have elucidated the primary metabolic pathway of CBDM. The research indicates that CBDM is metabolized by the cytochrome P450 monooxygenase system into cannabielsoin (B57674) monomethyl ether (CBEM)[1]. This metabolic conversion is a key consideration for the design and interpretation of in vitro studies, as the observed effects could be attributable to the parent compound, its metabolite, or both.
Figure 1: Metabolic pathway of this compound (CBDM) to Cannabielsoin Monomethyl Ether (CBEM) via the Cytochrome P450 system.
In Vitro Activity: Current State of Research
Direct in vitro studies quantifying the biological activity of CBDM are scarce in publicly available literature. However, some inferences can be drawn from studies on related cannabinoid ethers and the extensive research on CBD.
Cannabinoid Receptor Binding
General studies on cannabinoid ethers suggest a pattern of altered receptor affinity compared to their hydroxylated parent compounds. It has been observed that ether derivatives of cannabinoids tend to exhibit reduced binding affinity for the cannabinoid type 1 (CB1) receptor and may show a preference for the cannabinoid type 2 (CB2) receptor[2]. This is supported by older research on the methyl ether of Δ⁹-tetrahydrocannabinol (THC), which demonstrated a significantly high Kᵢ value of >10,000 nM for the CB1 receptor, indicating very low binding affinity[2]. Should CBDM follow this trend, it would be expected to have a low affinity for the CB1 receptor, potentially resulting in a more favorable safety profile with reduced psychotropic effects.
Potential Anti-Inflammatory, Neuroprotective, and Anticancer Activities
Given that CBDM is a derivative of CBD, it is plausible that it may share some of its parent compound's biological activities. CBD is well-documented to possess anti-inflammatory, neuroprotective, and anticancer properties, mediated through a variety of molecular targets beyond the classical cannabinoid receptors. The following sections summarize the in vitro data for CBD to provide a basis for hypothesizing the potential activities of CBDM.
Quantitative In Vitro Data for Cannabidiol (CBD)
The following tables summarize key quantitative data from in vitro studies on CBD, which can serve as a reference for designing future experiments for CBDM.
Table 1: In Vitro Anti-Inflammatory Activity of CBD
| Cell Line | Inflammatory Stimulus | Assay | Target | IC₅₀ / Effective Concentration | Reference |
| RAW 264.7 Mouse Macrophages | Lipopolysaccharide (LPS) | Western Blot | p-NF-κB, p-MAPK | Inhibition at 5 µM | [3][4] |
| RAW 264.7 Mouse Macrophages | Lipopolysaccharide (LPS) | Western Blot | iNOS | 89.45% inhibition at 1.25 µM | [3] |
| RAW 264.7 Mouse Macrophages | Lipopolysaccharide (LPS) | Western Blot | IL-1β | 59.80% inhibition at 1.25 µM | [3] |
| Human Keratinocytes (HaCaT) | Lipopolysaccharide (LPS) | Western Blot | COX-2, IL-1β | Significant reduction at 0.001-0.1 µM | [5] |
Table 2: In Vitro Neuroprotective Activity of CBD
| Cell Line | Neurotoxic Insult | Assay | Outcome | Effective Concentration | Reference |
| Primary Cerebellar Granule Neurons | Hydrogen Peroxide (H₂O₂) | Cell Viability | Increased cell viability | 2.5 µM | [6] |
| Primary Cortical Neurons | Hydrogen Peroxide (H₂O₂) | Cell Viability | Ameliorated cell damage | 0.5 - 1 µM | [7] |
| SH-SY5Y Human Neuroblastoma | 6-Hydroxydopamine (6-OHDA) | LDH Release | Inhibited LDH release | 0.01 - 2 µM | [7] |
| Forebrain Slices (newborn mice) | Oxygen-Glucose Deprivation | LDH Efflux, Caspase-9 | Reduced brain damage | Not specified | [8] |
Table 3: In Vitro Anticancer Activity of CBD
| Cell Line | Cancer Type | Assay | IC₅₀ Value | Reference |
| KKU-213BGemR | Gemcitabine-resistant Cholangiocarcinoma | MTT Assay | 19.66 - 21.05 µM | [9] |
| TM4 Mouse Sertoli Cells | Testicular | Cell Viability | 15.8 µM | [10] |
| Human Sertoli Cells | Testicular | Cell Viability | Lower than in mouse cells | [10] |
| HL-60, HL-60/Dox | Leukemia | MTT Reduction | ~90% inhibition at 25 µM (with Epirubicin) | [11] |
| MCF-7 | Breast Cancer | MTT Reduction | ~90% inhibition at 25 µM (with Epirubicin) | [11] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in vitro findings. The following are generalized protocols for key experiments that would be applicable to the study of CBDM.
Cell Culture
-
Cell Lines: Select appropriate cell lines based on the research question (e.g., RAW 264.7 for inflammation, SH-SY5Y for neuroprotection, various cancer cell lines for oncology).
-
Culture Conditions: Maintain cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics. Incubate at 37°C in a humidified atmosphere with 5% CO₂.
Cell Viability and Cytotoxicity Assays (MTT and LDH)
-
Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat cells with a range of concentrations of the test compound (e.g., CBDM) with or without a toxin or inflammatory stimulus for a specified duration (e.g., 24, 48 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan (B1609692) crystals with a solubilizing agent (e.g., DMSO).
-
Measure absorbance at ~570 nm.
-
-
LDH Assay:
-
Collect the cell culture supernatant.
-
Use a commercial LDH cytotoxicity assay kit to measure the activity of lactate (B86563) dehydrogenase released from damaged cells.
-
Figure 2: Generalized experimental workflow for in vitro cell viability and cytotoxicity assays.
Western Blotting for Protein Expression
-
Cell Lysis: After treatment, wash cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA.
-
Incubate with primary antibodies against target proteins (e.g., p-NF-κB, COX-2, iNOS) overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Potential Signaling Pathways
Based on the general understanding of cannabinoid ethers and the known mechanisms of CBD, a hypothetical signaling pathway for the potential anti-inflammatory action of CBDM is proposed below. This model suggests that CBDM may exert its effects through the CB2 receptor, leading to the modulation of downstream inflammatory signaling cascades like NF-κB and MAPK.
Figure 3: Hypothetical anti-inflammatory signaling pathway for CBDM.
Conclusion and Future Directions
The in vitro activity of this compound presents a significant knowledge gap in cannabinoid research. While its metabolism to CBEM has been identified, there is a pressing need for direct in vitro studies to characterize its pharmacological profile. Based on the properties of its parent compound, CBD, and other cannabinoid ethers, it is reasonable to hypothesize that CBDM may possess anti-inflammatory, neuroprotective, and anticancer properties, potentially with a different receptor affinity profile and improved metabolic stability.
Future research should focus on:
-
Receptor Binding Assays: To determine the binding affinities of CBDM for CB1, CB2, and other relevant receptors (e.g., TRPV channels, GPR55).
-
Functional Assays: To evaluate the efficacy of CBDM in cell-based models of inflammation, neurodegeneration, and cancer.
-
Metabolic Stability Assays: To compare the in vitro stability of CBDM with that of CBD in various cell and subcellular fractions.
-
Head-to-Head Comparison: To directly compare the in vitro potency and efficacy of CBDM with CBD and its metabolite, CBEM.
This technical guide serves as a foundational document to stimulate and guide these future investigations, which are essential to unlock the potential therapeutic applications of this compound.
References
- 1. In vivo and in vitro metabolism of this compound and cannabidiol dimethyl ether in the guinea pig: on the formation mechanism of cannabielsoin-type metabolite from cannabidiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cannabissciencetech.com [cannabissciencetech.com]
- 3. mdpi.com [mdpi.com]
- 4. In Vitro and In Vivo Anti-Inflammatory Effects of Cannabidiol Isolated from Novel Hemp (Cannabis sativa L.) Cultivar Pink Pepper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. flore.unifi.it [flore.unifi.it]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. The neuroprotective effect of cannabidiol in an in vitro model of newborn hypoxic-ischemic brain damage in mice is mediated by CB(2) and adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cannabidiol exhibits potent anti-cancer activity against gemcitabine-resistant cholangiocarcinoma via ER-stress induction in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro effects of cannabidiol and its main metabolites in mouse and human Sertoli cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Cannabidiol Monomethyl Ether (CBDM): A Technical Whitepaper on its Biological Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cannabidiol (B1668261) monomethyl ether (CBDM) is a naturally occurring phytocannabinoid found in Cannabis sativa. As a methylated derivative of cannabidiol (CBD), its biological activities and therapeutic potential are of growing interest. This document provides a comprehensive technical overview of the current scientific understanding of CBDM, focusing on its biological effects, pharmacological data, and metabolic pathways. Due to the limited research specifically on CBDM, this paper also draws relevant comparisons with its parent compound, CBD, and discusses the general effects of methylation on cannabinoid activity. All quantitative data is presented in structured tables, and detailed experimental protocols for key assays are provided. Furthermore, metabolic and signaling pathways are visualized using diagrams to facilitate a deeper understanding of its mechanism of action.
Introduction
Cannabidiol monomethyl ether (CBDM) is a minor cannabinoid distinguished by a methyl group on one of the phenolic hydroxyls of the resorcinyl moiety of the CBD molecule.[1] While CBD has been extensively studied for its therapeutic properties, including anti-inflammatory, neuroprotective, and anxiolytic effects, research into its methylated derivatives like CBDM is still in its nascent stages.[2] Understanding the biological impact of this structural modification is crucial for evaluating the therapeutic potential of CBDM and for the development of novel cannabinoid-based pharmaceuticals. This whitepaper synthesizes the available preclinical data on CBDM, offering a detailed guide for researchers in the field.
Quantitative Pharmacological Data
The available quantitative data on the biological activity of this compound is currently limited. The most definitive data comes from in vitro studies on its anti-neuroinflammatory and cytotoxic effects.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | Parameter | Value (µM) | Description |
| Anti-neuroinflammatory | Mouse BV-2 microglia | IC50 | 37.2 | Inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production. |
| Cytotoxicity | Mouse BV-2 microglia | IC50 | 58.2 | Reduction in cell viability. |
Data sourced from MedchemExpress, referencing PMID: 37531582.
Biological Effects and Mechanism of Action
Anti-Neuroinflammatory and Anti-Inflammatory Effects
The primary documented biological effect of CBDM is its anti-neuroinflammatory activity, as demonstrated by the inhibition of nitric oxide production in activated microglial cells.[3] While the precise signaling pathway for CBDM has not been elucidated, the mechanism of its parent compound, CBD, in neuroinflammation involves the modulation of various targets. CBD has been shown to reduce the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in activated microglia.[4][5] It can also modulate the NF-κB and STAT signaling pathways, which are critical in the inflammatory response.[6] It is plausible that CBDM exerts its anti-neuroinflammatory effects through similar pathways, although further research is required to confirm this.
Sedative Effects
In vivo studies in mice have indicated that CBDM possesses sedative properties. Administration of CBDM was found to prolong pentobarbital-induced sleep, suggesting a depressant effect on the central nervous system.[7] This effect was also observed for its primary metabolite, cannabielsoin (B57674) monomethyl ether (CBEM).[7]
Receptor Interactions
The receptor binding profile of CBDM has not been extensively characterized. However, studies on other methylated cannabinoids suggest that the methylation of the phenolic hydroxyl group can alter receptor affinity. Generally, this modification tends to decrease affinity for the cannabinoid receptor 1 (CB1), potentially reducing or eliminating psychoactive effects, while having a variable impact on cannabinoid receptor 2 (CB2) affinity.[8]
Research on O-methylated phytocannabinoids, including CBDM, has shown that O-methylation does not significantly alter the activity on peroxisome proliferator-activated receptors (PPARs) compared to their non-methylated counterparts.[1]
Metabolism
In vivo and in vitro studies in guinea pigs have shown that this compound is metabolized by the cytochrome P-450 monooxygenase system.[7][9] The primary metabolic pathway involves the epoxidation of the terpene moiety, followed by rearrangement to form cannabielsoin monomethyl ether (CBEM).[7][9]
Metabolic Pathway Diagram
Caption: Metabolic conversion of CBDM to CBEM via an epoxide intermediate.
Experimental Protocols
Synthesis of (-)-trans-Cannabidiol Monomethyl Ether
A semi-synthetic route for producing (-)-trans-CBDM has been described. The general procedure involves the selective methylation of one of the phenolic hydroxyl groups of cannabidiol.
-
Starting Material: (-)-trans-Cannabidiol (CBD)
-
Reagents: Dimethyl sulfate (B86663) (DMS), Potassium carbonate (K2CO3)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Procedure:
-
Dissolve (-)-trans-CBD in DMF.
-
Add K2CO3 as a base.
-
Add 0.5 equivalents of dimethyl sulfate dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield (-)-trans-CBDM.
-
In Vitro Anti-Neuroinflammatory Assay: Inhibition of LPS-Induced Nitric Oxide Production in BV-2 Cells
This protocol is based on the methodology used to determine the anti-neuroinflammatory IC50 value of CBDM.
-
Cell Line: Mouse microglial cell line (BV-2)
-
Materials:
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (CBDM)
-
Griess Reagent (for nitric oxide measurement)
-
96-well cell culture plates
-
-
Procedure:
-
Cell Seeding: Seed BV-2 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Pre-treatment: Pre-treat the cells with various concentrations of CBDM for 1-2 hours.
-
Inflammatory Challenge: Induce inflammation by adding LPS (1 µg/mL) to the wells containing the pre-treated cells. Include a vehicle control group (no CBDM) and a negative control group (no LPS).
-
Incubation: Incubate the plate for 24 hours.
-
Nitric Oxide Measurement:
-
Collect the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess Reagent in a new 96-well plate.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite (B80452).
-
Calculate the concentration of nitrite in each sample.
-
Determine the percentage of inhibition of NO production for each CBDM concentration relative to the LPS-only control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log of the CBDM concentration.
-
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for the in vitro anti-neuroinflammatory assay.
Future Directions
The current body of research on this compound is limited, and further investigation is warranted to fully understand its therapeutic potential. Key areas for future research include:
-
Comprehensive Receptor Binding Studies: Determining the binding affinities of CBDM for a wide range of receptors, including CB1, CB2, GPR55, and TRPV1, is essential to elucidate its pharmacological profile.
-
Elucidation of Signaling Pathways: Investigating the specific intracellular signaling pathways modulated by CBDM to mediate its anti-neuroinflammatory and other biological effects.
-
In Vivo Efficacy Studies: Conducting in vivo studies in animal models of various diseases, such as epilepsy, inflammatory disorders, and neurodegenerative diseases, to evaluate the therapeutic efficacy of CBDM.
-
Pharmacokinetic Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of CBDM to understand its bioavailability and dosing requirements.
-
Comparative Studies with CBD: Directly comparing the potency and efficacy of CBDM with CBD in various assays to understand the impact of methylation on its biological activity.
Conclusion
This compound is an intriguing phytocannabinoid with demonstrated anti-neuroinflammatory and sedative properties in preclinical models. Its metabolic pathway has been partially elucidated, and methods for its synthesis are available. However, a significant knowledge gap remains regarding its receptor interactions, specific mechanisms of action, and broader therapeutic potential. The information presented in this whitepaper serves as a foundation for future research aimed at unlocking the full pharmacological profile of this promising compound. As the field of cannabinoid science continues to evolve, further investigation into minor cannabinoids like CBDM is crucial for the development of next-generation therapeutics.
References
- 1. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 2. Antioxidative and Anti-Inflammatory Properties of Cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Medical Cannabis Activity Against Inflammation: Active Compounds and Modes of Action [frontiersin.org]
- 5. Molecular and Cellular Mechanisms of Action of Cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cannabidiol as an Emergent Therapeutic Strategy for Lessening the Impact of Inflammation on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cannabielsoin as a new metabolite of cannabidiol in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 9. In vivo and in vitro metabolism of this compound and cannabidiol dimethyl ether in the guinea pig: on the formation mechanism of cannabielsoin-type metabolite from cannabidiol - PubMed [pubmed.ncbi.nlm.nih.gov]
Known Metabolites of Cannabidiol Monomethyl Ether: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cannabidiol (B1668261) monomethyl ether (CBDM) is a naturally occurring cannabinoid and a derivative of cannabidiol (CBD). Understanding its metabolic fate is crucial for evaluating its pharmacological profile, potential drug-drug interactions, and overall safety. This technical guide provides a comprehensive overview of the known metabolites of CBDM, focusing on the core scientific findings. The primary metabolic transformation of CBDM involves oxidation by the cytochrome P450 (CYP) monooxygenase system, leading to the formation of Cannabielsoin monomethyl ether (CBEM). This guide will detail the metabolic pathway, present available data, and outline the experimental methodologies used for the identification of these metabolites.
Introduction
Cannabidiol monomethyl ether (CBDM) is a phytocannabinoid found in cannabis. As a methylated derivative of CBD, its metabolic pathway shares similarities with its parent compound but also exhibits unique characteristics. The methylation of one of the phenolic hydroxyl groups in CBD can influence its lipophilicity and interaction with metabolic enzymes, thereby affecting its pharmacokinetic and pharmacodynamic properties. This guide synthesizes the current knowledge on the biotransformation of CBDM, providing a foundational resource for researchers in the field.
Metabolic Pathway of this compound
The principal metabolic pathway of CBDM is an oxidative transformation catalyzed by the cytochrome P450 monooxygenase enzyme system. This process results in the formation of Cannabielsoin monomethyl ether (CBEM).[1] The reaction involves the epoxidation of the exocyclic double bond of the p-menthadienyl moiety of CBDM, followed by an intramolecular cyclization to form the characteristic dihydrofuran ring of the cannabielsoin-type structure.
While the specific CYP isozymes responsible for the metabolism of CBDM have not been definitively identified, studies on the parent compound, cannabidiol (CBD), have shown the involvement of CYP3A4 and CYP2C19 in its hydroxylation reactions.[2][3] It is plausible that these or similar isozymes are also involved in the oxidative metabolism of CBDM. Further research is required to elucidate the specific enzymes responsible for CBEM formation.
Metabolic Pathway Diagram
Caption: Metabolic conversion of CBDM to CBEM via the Cytochrome P450 system.
Quantitative Data
Currently, there is a notable absence of publicly available quantitative data on the metabolism of this compound. Key pharmacokinetic parameters such as the rate of CBEM formation (Vmax), the substrate concentration at half-maximal velocity (Km), and the intrinsic clearance have not been reported. The table below is provided as a template for future research findings. For context, analogous data for the parent compound, cannabidiol (CBD), are often determined using in vitro systems with human liver microsomes or recombinant CYP enzymes.
| Parameter | Value | Units | Experimental System | Reference |
| Km (CBDM) | Data not available | µM | ||
| Vmax (CBEM formation) | Data not available | pmol/min/mg protein | ||
| Intrinsic Clearance (CLint) | Data not available | µL/min/mg protein |
Experimental Protocols
The identification of CBEM as the primary metabolite of CBDM was achieved through in vitro metabolism studies using guinea pig hepatic microsomes, with subsequent analysis by gas chromatography-mass spectrometry (GC-MS).[1] While a detailed, step-by-step protocol specifically for CBDM metabolism is not available in the cited literature, a general methodology can be inferred and is outlined below. This protocol is based on standard practices for in vitro metabolism studies of cannabinoids.
In Vitro Metabolism of CBDM with Guinea Pig Hepatic Microsomes
Objective: To incubate CBDM with guinea pig liver microsomes to generate metabolites for identification.
Materials:
-
This compound (CBDM)
-
Pooled guinea pig liver microsomes
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Organic solvent for extraction (e.g., ethyl acetate (B1210297) or hexane)
-
Incubator or water bath at 37°C
-
Centrifuge
Procedure:
-
Prepare a stock solution of CBDM in a suitable organic solvent (e.g., methanol (B129727) or ethanol).
-
In a microcentrifuge tube, combine the phosphate buffer, guinea pig liver microsomes, and an aliquot of the CBDM stock solution.
-
Pre-incubate the mixture for a short period (e.g., 5 minutes) at 37°C to allow the substrate to partition into the microsomal membranes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. A control incubation without the NADPH regenerating system should be run in parallel to account for non-enzymatic degradation.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
-
Terminate the reaction by adding a cold organic solvent (e.g., ethyl acetate) to precipitate the proteins and extract the substrate and metabolites.
-
Vortex the mixture vigorously and then centrifuge to separate the organic and aqueous layers.
-
Carefully collect the organic supernatant containing the analyte and its metabolites.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of a suitable solvent for GC-MS analysis.
Experimental Workflow Diagram
Caption: Workflow for the in vitro metabolism and analysis of CBDM.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Objective: To separate and identify CBDM and its metabolite, CBEM, from the in vitro incubation extract.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Appropriate capillary column (e.g., a non-polar or mid-polar column suitable for cannabinoid analysis)
General Parameters (Note: Specific parameters for CBDM/CBEM are not published and would require optimization):
-
Injection Mode: Splitless
-
Injector Temperature: 250-280°C
-
Carrier Gas: Helium
-
Oven Temperature Program: A temperature gradient is typically used, for example, starting at a lower temperature (e.g., 150°C) and ramping up to a higher temperature (e.g., 300°C) to ensure separation of compounds with different volatilities.
-
MS Ionization Mode: Electron Ionization (EI)
-
MS Analyzer: Quadrupole or Ion Trap
-
Data Acquisition: Full scan mode for initial identification of unknown metabolites and selected ion monitoring (SIM) for targeted analysis and quantification if standards are available.
Derivatization: For GC-MS analysis of cannabinoids, derivatization is often employed to improve thermal stability and chromatographic properties. Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a common method. This process replaces active hydrogen atoms on hydroxyl groups with trimethylsilyl (B98337) (TMS) groups.
Conclusion
The metabolism of this compound has been investigated to a limited extent, with Cannabielsoin monomethyl ether identified as the primary metabolite resulting from cytochrome P450-mediated oxidation. This foundational knowledge provides a starting point for more in-depth research. To fully characterize the pharmacological and toxicological profile of CBDM, further studies are essential to:
-
Quantify the kinetics of CBEM formation.
-
Identify the specific CYP450 isozymes involved in CBDM metabolism.
-
Investigate the potential for further phase I and phase II metabolism.
-
Conduct in vivo studies to confirm the metabolic pathways and determine the pharmacokinetic profile in different species, including humans.
This technical guide serves as a summary of the current understanding and a framework for future investigations into the metabolic fate of this compound.
References
An In-depth Technical Guide to Cannabidiol Monomethyl Ether
CAS Number: 1972-05-0
This technical guide provides a comprehensive overview of cannabidiol (B1668261) monomethyl ether (CBDM), a naturally occurring phytocannabinoid found in Cannabis sativa. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, biological activities, and potential mechanisms of action.
Chemical and Physical Data
Cannabidiol monomethyl ether is the C-4'-O-methylated derivative of cannabidiol (CBD). Its key chemical and physical properties are summarized below.
| Property | Value |
| CAS Number | 1972-05-0 |
| Molecular Formula | C₂₂H₃₂O₂ |
| Molecular Weight | 328.5 g/mol |
| IUPAC Name | 2-((1R,6R)-3-methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-yl)-5-pentylbenzene-1,3-diol 4'-O-methyl ether |
| SMILES | CCCCCc1cc(c(c(c1)O)[C@H]2C=C(CC[C@H]2C(=C)C)C)OC |
| Appearance | (Predicted) Crystalline solid or viscous oil |
| Solubility | Soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (B87167) (DMSO) |
Synthesis
A general protocol for the selective mono-O-methylation of resorcinyl phytocannabinoids can be adapted for the synthesis of this compound from cannabidiol.[1]
Experimental Protocol: Selective O-Methylation of Cannabidiol
Materials:
-
Cannabidiol (CBD)
-
Dimethyl sulfate (B86663) ((CH₃)₂SO₄)
-
Potassium carbonate (K₂CO₃)
-
Acetone (B3395972) (anhydrous)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
Dissolve cannabidiol (1 equivalent) in anhydrous acetone in a round-bottom flask.
-
Add potassium carbonate (1.5 equivalents) to the solution.
-
Add dimethyl sulfate (1.1 equivalents) dropwise to the stirring mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.
-
Evaporate the acetone under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield pure this compound.
Note: This is a generalized protocol and may require optimization for specific laboratory conditions and scales. Appropriate safety precautions should be taken when handling dimethyl sulfate, which is a toxic and carcinogenic reagent.
Biological Activity
This compound has demonstrated anti-inflammatory and neuroprotective properties in preclinical studies.
Quantitative Data on Biological Activity
| Assay | Cell Line | Parameter | Value | Reference |
| Anti-neuroinflammatory activity | Mouse BV-2 microglia | IC₅₀ (LPS-induced NO production) | 37.2 µM | N/A |
| 15-Lipoxygenase Inhibition | N/A | IC₅₀ | More potent than CBD (IC₅₀ = 2.56 µM) | [2] |
Experimental Protocols for Biological Assays
The following are detailed methodologies for assessing the anti-inflammatory and neuroprotective effects of this compound, adapted from established protocols for cannabidiol.
Anti-inflammatory Activity in RAW 264.7 Macrophages
Objective: To determine the effect of this compound on the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (dissolved in DMSO)
-
Griess Reagent
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and an LPS-only control.
-
Nitric Oxide Assay: After 24 hours, collect the cell culture supernatant. Determine the nitrite (B80452) concentration, an indicator of NO production, using the Griess reagent according to the manufacturer's instructions.
-
Cytokine Analysis (ELISA): Measure the concentrations of TNF-α and IL-6 in the cell culture supernatant using specific ELISA kits, following the manufacturer's protocols.
-
Cell Viability Assay: Assess cell viability using an MTT or similar assay to ensure that the observed effects are not due to cytotoxicity.
Neuroprotective Activity in SH-SY5Y Neuroblastoma Cells
Objective: To evaluate the protective effects of this compound against oxidative stress-induced cell death in the human neuroblastoma SH-SY5Y cell line.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
96-well cell culture plates
Procedure:
-
Cell Culture: Maintain SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Plate the cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to attach for 24 hours.
-
Treatment: Pre-treat the cells with different concentrations of this compound for 2 hours.
-
Induction of Oxidative Stress: Expose the cells to a neurotoxin such as H₂O₂ (e.g., 100 µM) or 6-OHDA (e.g., 50 µM) for 24 hours to induce oxidative stress and cell death. Include appropriate vehicle and toxin-only controls.
-
Cell Viability (MTT Assay): After the incubation period, add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization and Measurement: Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
Signaling Pathways
Specific signaling pathway studies for this compound are limited. However, based on its structural similarity to cannabidiol, it is hypothesized to interact with similar molecular targets. The methylation of the phenolic hydroxyl group may alter its binding affinity and selectivity for these targets. For instance, O-methylation of other cannabinoids has been shown to decrease affinity for the CB1 receptor and, in some cases, increase selectivity for the CB2 receptor.[3]
The following diagrams illustrate the known signaling pathways of the parent compound, cannabidiol. Further research is required to elucidate the precise mechanisms of this compound.
Experimental Workflow for In Vitro Anti-inflammatory Assay
Putative Signaling Pathways of Cannabidiol (Parent Compound)
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The biological activities and mechanisms of action of this compound are areas of ongoing research.
References
- 1. O-Methyl Phytocannabinoids: Semi-synthesis, Analysis in Cannabis Flowerheads, and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | An Overview on Medicinal Chemistry of Synthetic and Natural Derivatives of Cannabidiol [frontiersin.org]
- 3. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
Methodological & Application
Synthesis of Cannabidiol Monomethyl Ether (CBDM): Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the laboratory synthesis of cannabidiol (B1668261) monomethyl ether (CBDM), a naturally occurring phytocannabinoid found in Cannabis sativa.[1] The synthesis involves the selective methylation of one of the phenolic hydroxyl groups of cannabidiol (CBD). These protocols are intended for use by researchers, scientists, and drug development professionals. Included are a detailed synthesis method, purification procedures, and analytical characterization techniques.
Introduction
Cannabidiol monomethyl ether (CBDM) is a derivative of cannabidiol (CBD), a well-studied non-psychotomimetic compound from the cannabis plant.[1] While CBD has been extensively investigated for its therapeutic potential, its derivatives, such as CBDM, are also of scientific interest.[2] The methylation of one of CBD's phenolic hydroxyl groups can alter its physicochemical properties, potentially affecting its bioavailability, metabolism, and pharmacological activity. The synthesis of CBDM in a laboratory setting is crucial for enabling further research into its unique properties and potential applications. This document outlines a reproducible method for the synthesis, purification, and characterization of (-)-trans-CBDM.
Data Presentation
Table 1: Reagents for the Synthesis of (-)-trans-Cannabidiol Monomethyl Ether
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Molar Equivalents |
| (-)-trans-Cannabidiol (CBD) | C₂₁H₃₀O₂ | 314.46 | 1 |
| Potassium Carbonate | K₂CO₃ | 138.21 | 2 |
| Dimethyl Sulfate (B86663) | (CH₃)₂SO₄ | 126.13 | 0.5 |
| Dry Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Solvent |
Table 2: Characterization Data for (-)-trans-Cannabidiol Monomethyl Ether
| Analysis | Specification | Result |
| ¹³C NMR (101 MHz, CDCl₃) | Chemical Shift (δ) ppm | 156.14, 153.98, 149.54, 143.20, 140.19, 124.26, 113.89, 110.97, 109.78, 108.12, 46.29, 37.42, 35.65, 31.86, 31.05, 30.54, 29.09, 28.54, 23.82, 22.73, 20.67, 14.22 |
| HRMS (m/z) | [M+H]⁺ | Calculated for C₂₂H₃₃O₂⁺: 329.2475, Found: 343.2629 |
| [M-H]⁻ | Calculated for C₂₂H₃₁O₂⁻: 327.2330, Found: 341.2482 | |
| Yield | % | 62% |
Experimental Protocols
Synthesis of (-)-trans-Cannabidiol Monomethyl Ether
This protocol is adapted from the method described by Linciano, P., et al. (2020).
Materials:
-
(-)-trans-Cannabidiol (CBD)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethyl Sulfate ((CH₃)₂SO₄)
-
Dry Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet
-
Standard glassware for workup (separatory funnel, beakers, etc.)
-
Distilled water
-
Brine solution
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a solution of (-)-trans-CBD (1.6 mmol, 1 equivalent) in dry DMF (5 mL) in a round-bottom flask, add potassium carbonate (3.2 mmol, 2 equivalents).
-
Stir the mixture at room temperature under an inert atmosphere (Nitrogen or Argon).
-
Add dimethyl sulfate (0.8 mmol, 0.5 equivalents) dropwise to the stirring mixture.
-
Continue stirring the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding distilled water.
-
Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic solvent under reduced pressure to obtain the crude product.
Purification by Column Chromatography
Materials:
-
Crude CBDM product
-
Silica (B1680970) gel (for column chromatography)
-
Glass chromatography column
-
Solvent system (e.g., n-hexane and ethyl acetate)
-
Collection tubes
Procedure:
-
Prepare a silica gel slurry in the initial elution solvent (e.g., 98:2 n-hexane:ethyl acetate).
-
Pack a glass chromatography column with the silica gel slurry.
-
Dissolve the crude CBDM product in a minimal amount of the initial elution solvent.
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with a gradient of increasing polarity, for example, starting with 98:2 n-hexane:ethyl acetate and gradually increasing the proportion of ethyl acetate.[1]
-
Collect fractions and monitor the separation by TLC.
-
Combine the fractions containing the pure CBDM.
-
Evaporate the solvent under reduced pressure to yield the purified (-)-trans-CBDM.
Analytical Characterization by HPLC
Materials:
-
Purified CBDM
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile phase: Acetonitrile and water (e.g., 75:25 v/v)
-
HPLC vials
Procedure:
-
Prepare a standard solution of the purified CBDM in the mobile phase or a compatible solvent like methanol.
-
Set up the HPLC system with a C18 column.
-
Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).
-
Set the UV detector to an appropriate wavelength for cannabinoid analysis (e.g., 228 nm).
-
Inject the prepared CBDM solution into the HPLC system.
-
Record the chromatogram and determine the retention time and purity of the compound.
Visualizations
Caption: Experimental workflow for the synthesis and purification of CBDM.
Caption: Simplified overview of potential CBD signaling pathways.
Discussion
The protocol described provides a straightforward and effective method for the synthesis of this compound. The use of dimethyl sulfate as a methylating agent in the presence of a mild base like potassium carbonate allows for the selective monomethylation of CBD. The yield of this reaction is reported to be around 62%.
Purification via column chromatography is a standard and effective method for isolating the desired monomethylated product from unreacted CBD, the dimethylated byproduct, and other impurities. The choice of an appropriate solvent system is critical for achieving good separation.
Analytical techniques such as HPLC, NMR, and mass spectrometry are essential for confirming the identity and purity of the final product. The provided ¹³C NMR and HRMS data serve as a reference for the characterization of (-)-trans-CBDM.
The signaling pathways of CBD are complex and involve multiple targets.[3][4][5] While the specific pathways for CBDM have not been extensively studied, it is plausible that they share similarities with those of CBD. The provided diagram illustrates some of the key receptors and channels that CBD interacts with, which may also be relevant for CBDM. Further research is needed to elucidate the specific pharmacological profile of CBDM. Oxidative metabolism of CBDM in guinea pigs has been shown to be mediated by the cytochrome P450 system.[2]
Conclusion
This document provides a comprehensive guide for the laboratory synthesis, purification, and characterization of this compound. The detailed protocols and data presented are intended to support researchers in the fields of medicinal chemistry, pharmacology, and drug development in their efforts to explore the properties and potential applications of this and other cannabinoid derivatives.
References
- 1. A new HPLC method with multiple detection systems for impurity analysis and discrimination of natural versus synthetic cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo and in vitro metabolism of this compound and cannabidiol dimethyl ether in the guinea pig: on the formation mechanism of cannabielsoin-type metabolite from cannabidiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Diversity of molecular targets and signaling pathways for CBD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diversity of molecular targets and signaling pathways for CBD - PMC [pmc.ncbi.nlm.nih.gov]
Detecting Cannabidiol Monomethyl Ether: A Detailed Guide to Analytical Methods
For Immediate Release
[City, State] – [Date] – As the landscape of cannabinoid research and development continues to expand, the need for precise and reliable analytical methods for minor and derivative cannabinoids is paramount. This document provides detailed application notes and protocols for the detection and quantification of cannabidiol (B1668261) monomethyl ether (CBDM), a naturally occurring derivative of cannabidiol (CBD). These guidelines are intended for researchers, scientists, and drug development professionals engaged in the analysis of cannabis and cannabis-derived products.
Introduction
Cannabidiol monomethyl ether (CBDM) is a phytocannabinoid found in certain strains of Cannabis sativa. While less studied than its parent compound, CBD, the characterization and quantification of CBDM are crucial for comprehensive chemical profiling of cannabis varieties, ensuring product consistency, and exploring its potential pharmacological properties. This application note details a robust method for the analysis of CBDM using Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS), a technique renowned for its sensitivity and selectivity.
Analytical Methodologies Overview
The primary analytical technique for the quantification of CBDM is UHPLC-MS/MS. This method offers superior separation of cannabinoids and precise detection based on their mass-to-charge ratio, making it ideal for analyzing complex matrices such as cannabis extracts and biological samples. Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized, though it may require derivatization of the analyte.
The general workflow for the analysis of CBDM involves sample preparation to extract and purify the analyte, followed by chromatographic separation and mass spectrometric detection.
Caption: General workflow for the analysis of CBDM.
Experimental Protocols
Protocol 1: UHPLC-MS/MS Analysis of CBDM in Cannabis Flower
This protocol describes a method for the extraction and quantification of CBDM from dried cannabis flower.
1. Materials and Reagents
-
This compound (CBDM) analytical reference standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
Internal Standard (IS) (e.g., CBD-d3)
-
Dried, homogenized cannabis flower
2. Sample Preparation: Solid-Liquid Extraction (SLE)
-
Weigh approximately 100 mg of homogenized cannabis flower into a centrifuge tube.
-
Add 10 mL of methanol.
-
Vortex for 1 minute, then sonicate for 30 minutes in a water bath.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.
-
Dilute the extract with the initial mobile phase as needed to fall within the calibration range.
3. Chromatographic Conditions
-
Instrument: UHPLC system coupled to a triple quadrupole mass spectrometer
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Gradient:
-
0-1 min: 70% B
-
1-5 min: 70-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-70% B
-
6.1-8 min: 70% B
-
4. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Gas Flows: Optimized for the specific instrument
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Note: Specific MRM transitions for CBDM should be optimized in the laboratory. Based on its molecular weight (328.47 g/mol ), a precursor ion of m/z 329.2 would be expected. Product ions would be determined by fragmentation experiments.
-
5. Calibration and Quantification
-
Prepare a stock solution of CBDM reference standard in methanol.
-
Create a series of calibration standards by serially diluting the stock solution. A suggested range based on published semi-quantitative analysis is 5, 25, 50, 100, and 250 ng/mL.[1][2]
-
Spike each calibration standard and sample with the internal standard at a constant concentration.
-
Generate a calibration curve by plotting the peak area ratio (CBDM/IS) against the concentration of the calibration standards.
-
Determine the concentration of CBDM in the samples by interpolating their peak area ratios from the calibration curve.
Caption: Detailed workflow for UHPLC-MS/MS analysis of CBDM.
Data Presentation
Quantitative data for analytical methods should be summarized for clarity and easy comparison. The following table provides a template for presenting validation parameters for a CBDM analytical method.
| Parameter | Acceptance Criteria | Example Result |
| Linearity (R²) | ≥ 0.995 | 0.998 |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | To be determined |
| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10 | To be determined |
| Accuracy (% Recovery) | 80 - 120% | 95 - 105% |
| Precision (% RSD) | ≤ 15% | < 10% |
Note: The "Example Result" column should be populated with data obtained from the in-house validation of the method.
Conclusion
The protocol described provides a robust framework for the detection and quantification of this compound in cannabis samples. Adherence to these guidelines will enable researchers and analysts to generate accurate and reproducible data, contributing to a more comprehensive understanding of the chemical composition of cannabis and its derivatives. Method validation should be performed in accordance with regulatory guidelines to ensure data quality and reliability.
References
Application Notes and Protocols for the GC-MS Analysis of Cannabidiol Monomethyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabidiol (B1668261) monomethyl ether (CBDM) is a naturally occurring phytocannabinoid found in strains of Cannabis sativa.[1] As a derivative of cannabidiol (CBD), there is growing interest in its pharmacological properties and potential therapeutic applications. Accurate and reliable analytical methods are crucial for the identification and quantification of CBDM in various matrices, including plant material, extracts, and pharmaceutical formulations. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of cannabinoids due to its high sensitivity, selectivity, and resolving power.[2]
These application notes provide a detailed protocol for the qualitative and quantitative analysis of cannabidiol monomethyl ether by GC-MS. The methodology covers sample preparation, derivatization, instrument parameters, and data analysis. While a fully validated method for CBDM is not widely published, this protocol is based on established and validated methods for similar cannabinoids, such as CBD and THC, and incorporates specific information available for CBDM.[3][4][5]
Experimental Protocols
Sample Preparation
The following is a general procedure for the extraction of CBDM from a plant matrix (e.g., hemp flower). The protocol may need to be adapted based on the specific sample matrix.
Materials:
-
Homogenized and dried cannabis plant material
-
Ethyl acetate (B1210297) (or other suitable organic solvent like methanol (B129727) or ethanol)
-
50 mL centrifuge tubes
-
Ceramic homogenizers
-
Mechanical shaker
-
Centrifuge
-
Syringe filters (0.2 or 0.45 µm)
-
Vortex mixer
Procedure:
-
Weigh approximately 200 mg of homogenized plant material into a 50 mL centrifuge tube.
-
Add two ceramic homogenizers and 20 mL of ethyl acetate to the tube.
-
Cap the tube and shake mechanically for 10 minutes to extract the cannabinoids.
-
Centrifuge the sample at 5,000 rpm for 5 minutes to pellet the solid material.
-
Filter the supernatant through a syringe filter into a clean vial.
-
The filtered extract is now ready for derivatization and GC-MS analysis. Dilution with the extraction solvent may be necessary to bring the analyte concentration within the calibration range.
Derivatization
Derivatization is a critical step in the GC-MS analysis of cannabinoids containing free hydroxyl groups to improve their volatility and thermal stability, and to prevent on-column degradation.[5] Silylation is a common derivatization technique for cannabinoids.[6]
Materials:
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
Autosampler vials with inserts
-
Heating block or oven
Procedure:
-
Pipette 50 µL of the sample extract or calibration standard into an autosampler vial insert.
-
Add 50 µL of BSTFA with 1% TMCS to the vial.
-
Cap the vial and vortex briefly to mix.
-
Heat the vial at 70°C for 60 minutes to ensure complete derivatization.[7]
-
Allow the vial to cool to room temperature before placing it in the GC-MS autosampler.
GC-MS Instrumentation and Parameters
The following are typical GC-MS parameters for the analysis of derivatized cannabinoids. Instrument conditions should be optimized for the specific instrumentation used.
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC System (or equivalent) |
| Mass Spectrometer | Agilent 5977B MSD (or equivalent) |
| Injection Mode | Splitless |
| Injector Temperature | 280°C |
| Liner | Splitless, single taper with glass wool |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial temperature of 60°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 2 min. |
| GC Column | Agilent DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. |
Data Presentation
Quantitative Data Summary
For quantitative analysis, a calibration curve should be prepared using certified reference standards of this compound. A semi-quantitative analysis of CBDM has been reported with a calibration curve in the range of 5 to 250 ng/mL.[3] The following table outlines the expected quantitative parameters for a validated method.
| Parameter | Expected Value/Range |
| Retention Time (RT) | Dependent on the specific GC conditions, but expected to be in a similar range as other derivatized cannabinoids. |
| Molecular Ion (M+) | The molecular weight of CBDM is 328.5 g/mol .[1] The silylated derivative will have a higher molecular weight. |
| Quantifier Ion (m/z) | A prominent and specific fragment ion in the mass spectrum of the derivatized CBDM. |
| Qualifier Ions (m/z) | Two to three additional characteristic fragment ions for confirmation. |
| Linearity (r²) | ≥ 0.995 |
| Limit of Detection (LOD) | To be determined experimentally, but expected to be in the low ng/mL range. |
| Limit of Quantitation (LOQ) | To be determined experimentally, but expected to be in the mid to high ng/mL range. |
| Precision (%RSD) | Intraday and interday precision should be < 15%. |
| Accuracy (% Recovery) | Typically within 80-120%. |
Note: The values in this table are typical for validated GC-MS methods for cannabinoids and should be experimentally determined for CBDM.
Mass Spectrum and Fragmentation
The mass spectrum of this compound is expected to be similar to that of cannabidiol, with a 14 atomic mass unit (amu) shift for the major ions due to the presence of the methyl group.[8] The fragmentation of cannabinoids is complex and can involve retro-Diels-Alder reactions, McLafferty rearrangements, and losses of methyl and alkyl groups.[9]
Expected Fragmentation of Silylated CBDM:
-
Molecular Ion Peak ([M]+): This will be present for the trimethylsilyl (B98337) (TMS) derivative of CBDM.
-
Loss of a Methyl Group (-15 amu): A common fragmentation for cannabinoids.
-
Characteristic Fragments: The specific fragmentation pattern will need to be determined from the analysis of a pure standard. Key fragments from the CBD core structure will be shifted by +14 amu.
Mandatory Visualizations
Experimental Workflow
Caption: Overview of the analytical workflow for GC-MS analysis of CBDM.
Logical Relationship of Quantitative Method Validation
Caption: Key parameters for the validation of a quantitative GC-MS method.
Proposed Fragmentation Pathway of CBDM
Caption: A simplified proposed fragmentation pathway for this compound in EI-MS.
References
- 1. researchgate.net [researchgate.net]
- 2. Methods for quantification of cannabinoids: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.cnr.it [iris.cnr.it]
- 4. cdn.apub.kr [cdn.apub.kr]
- 5. Quantification of 7 cannabinoids in cannabis oil using GC-MS: Method development, validation and application to therapeutic preparations in Friuli Venezia Giulia region, Italy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. imperial.ac.uk [imperial.ac.uk]
- 7. agilent.com [agilent.com]
- 8. future4200.com [future4200.com]
- 9. Mass spectrometry of cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: NMR Spectroscopy of Cannabidiol Monomethyl Ether
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cannabidiol (B1668261) monomethyl ether (CBD-ME), a derivative of cannabidiol (CBD), is a compound of growing interest in cannabinoid research. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structure elucidation and purity assessment of such compounds. This document provides detailed application notes and experimental protocols for the NMR spectroscopic analysis of CBD-ME, including 1H and 13C NMR data, and a guide to 2D NMR analysis for complete structural assignment.
Quantitative NMR Data
The following tables summarize the reported 1H and 13C NMR spectral data for cannabidiol monomethyl ether in chloroform-d (B32938) (CDCl3). This data is critical for the identification and characterization of the molecule.
Table 1: 1H NMR Data of this compound (CDCl3, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 6.37 | d, J=2.3 Hz | 2H | H-3', H-5' |
| 6.32 | t, J=2.3 Hz | 1H | H-1' |
| 3.80 | s | 6H | -OCH3 |
| 2.57 | t, J=7.48 Hz | 2H | H-1'' |
| 1.61 | qnt, J=6.9 Hz | 2H | H-2'' |
| 1.39–1.28 | m | 6H | H-3'', H-4'', H-5'' |
| 0.91 | t, J=6.4 Hz | 3H | H-6'' |
Data sourced from Linciano, P., et al. (2020).[1]
Table 2: 13C NMR Data of this compound (CDCl3, 101 MHz)
| Chemical Shift (δ) ppm | Carbon Assignment |
| 160.67 | C-2', C-6' |
| 145.43 | C-4' |
| 106.48 | C-5' |
| 97.55 | C-1' |
| 55.23 | -OCH3 |
| 36.32 | C-1'' |
| 31.73 | C-2'' |
| 31.25 | C-4'' |
| 29.02 | C-3'' |
| 22.61 | C-5'' |
| 14.10 | C-6'' |
Data sourced from Linciano, P., et al. (2020).[1]
Experimental Protocols
This section outlines a detailed methodology for the NMR analysis of this compound.
2.1. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound directly into a tared clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (B151607) (CDCl3) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard to the NMR tube.
-
Dissolution: Securely cap the NMR tube and vortex gently until the sample is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.
-
Transfer: Ensure the solution is clear and free of any particulate matter before inserting it into the NMR spectrometer.
2.2. NMR Instrument Parameters
The following parameters are recommended for acquiring high-quality NMR spectra on a 400 MHz or 500 MHz spectrometer.
2.2.1. 1H NMR Spectroscopy
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 8-16, depending on sample concentration.
-
Temperature: 298 K.
2.2.2. 13C NMR Spectroscopy
-
Pulse Program: A standard proton-decoupled 13C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 220-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Temperature: 298 K.
2.2.3. 2D NMR Spectroscopy (COSY, HSQC, HMBC)
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings. Use a standard gradient-enhanced COSY pulse sequence.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations. Use a standard gradient-enhanced HSQC pulse sequence optimized for a one-bond coupling constant of ~145 Hz.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations. Use a standard gradient-enhanced HMBC pulse sequence with the long-range coupling delay optimized for 8-10 Hz.
2.3. Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for 1H, 1-2 Hz for 13C) to the Free Induction Decay (FID) before Fourier transformation.
-
Phasing and Baseline Correction: Manually phase correct the transformed spectrum and apply an automatic baseline correction.
-
Referencing: Calibrate the 1H spectrum by setting the TMS signal to 0.00 ppm. Reference the 13C spectrum to the CDCl3 solvent peak at 77.16 ppm.
-
Peak Picking and Integration: Identify all significant peaks and integrate the signals in the 1H spectrum.
Visualizations
3.1. Experimental Workflow
The following diagram illustrates the general workflow for the NMR spectroscopic analysis of this compound.
Caption: Workflow for NMR Analysis of CBD-ME.
3.2. Predicted 2D NMR Correlations
This diagram illustrates the key predicted 2D NMR correlations (COSY and HMBC) that would be expected for the structure of this compound, which are instrumental for its structural confirmation.
Caption: Predicted 2D NMR Correlations for CBD-ME.
References
Application Notes and Protocols: Isolation of Cannabidiol Monomethyl Ether
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the isolation and purification of cannabidiol (B1668261) monomethyl ether (CBDM), a phytocannabinoid with potential therapeutic applications. The methodologies described are based on established principles of natural product isolation and cannabinoid chemistry, providing a comprehensive guide for researchers in the field.
Introduction
Cannabidiol monomethyl ether (CBDM) is a naturally occurring or synthetic derivative of cannabidiol (CBD).[1][2] As a methyl ether derivative, CBDM exhibits altered lipophilicity compared to CBD, which may influence its pharmacokinetic and pharmacodynamic properties. Preliminary research suggests that CBDM possesses anti-neuroinflammatory properties, making it a compound of interest for further investigation in drug discovery and development.[2]
This protocol outlines a comprehensive procedure for the isolation of CBDM, adaptable for both natural sources (e.g., specific Cannabis sativa chemovars) and synthetic reaction mixtures. The protocol is divided into initial extraction, chromatographic purification, and final polishing steps.
Experimental Protocols
The isolation of CBDM can be approached from either a natural source or a synthetic preparation. The following protocols provide a general framework that can be optimized based on the starting material and available instrumentation.
2.1. Protocol 1: Isolation from Cannabis Sativa Plant Material
This protocol is adapted from methods used for the isolation of similar cannabinoids, such as cannabigerolic acid monomethyl ether.[3][4]
2.1.1. Materials and Equipment
-
Dried and ground Cannabis sativa plant material (a chemovar known to produce CBDM)
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate (B1210297) (EtOAc)
-
Ethanol (B145695) (EtOH)
-
Methanol (MeOH)
-
Acetonitrile (B52724) (ACN)
-
Deionized water
-
Silica (B1680970) gel for flash chromatography (60 Å, 230-400 mesh)
-
C18 reverse-phase silica gel for preparative HPLC
-
Rotary evaporator
-
Chromatography columns
-
Preparative High-Performance Liquid Chromatography (HPLC) system
-
Analytical High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system for fraction analysis
2.1.2. Procedure
-
Sequential Solvent Extraction:
-
Macerate 1 kg of dried, ground plant material with 5 L of hexane at room temperature for 24 hours.
-
Filter the extract and collect the hexane fraction.
-
Repeat the extraction on the plant material twice more with fresh hexane.
-
Combine the hexane extracts and concentrate under reduced pressure using a rotary evaporator to yield the crude hexane extract.
-
Sequentially repeat the extraction process on the same plant material with dichloromethane, ethyl acetate, and ethanol to fractionate compounds based on polarity.[3][4]
-
-
Flash Chromatography:
-
The hexane extract is expected to be the most enriched with CBDM due to its lower polarity compared to di-hydroxylated cannabinoids.
-
Prepare a silica gel column (e.g., 10 cm diameter) with a slurry of silica gel in hexane.
-
Adsorb 50 g of the crude hexane extract onto a small amount of silica gel and load it onto the column.
-
Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually introducing ethyl acetate (e.g., 99:1, 98:2, 95:5 hexane:EtOAc).[5]
-
Collect fractions of 250 mL and monitor their composition by thin-layer chromatography (TLC) or analytical HPLC.
-
Combine fractions containing the compound with the expected retention time of CBDM.
-
-
Preparative HPLC:
-
Further purify the enriched CBDM fractions using a C18 reverse-phase preparative HPLC column.
-
A typical mobile phase would be a gradient of acetonitrile and water.[3][6] For example, start with a 70:30 ACN:water mixture and gradually increase the acetonitrile concentration.
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm) and collect the peak corresponding to CBDM.[7]
-
Combine the pure fractions and remove the solvent under reduced pressure to yield purified CBDM.
-
2.2. Protocol 2: Purification of Synthetically Prepared CBDM
This protocol is based on the purification of other synthetic cannabinoid ethers.[5]
2.2.1. Materials and Equipment
-
Crude synthetic reaction mixture containing CBDM
-
Hexane
-
Ethyl acetate (EtOAc)
-
Dichloromethane (DCM)
-
Silica gel for a filtration plug
-
Rotary evaporator
-
Glass funnel with a fritted disc
-
Analytical HPLC or GC-MS system for purity analysis
2.2.2. Procedure
-
Work-up of Reaction Mixture:
-
Quench the reaction mixture with water and extract with dichloromethane.
-
Wash the organic layer multiple times with water to remove water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.[5]
-
-
Silica Gel Plug Filtration:
-
Prepare a short column (plug) of silica gel in a fritted glass funnel.
-
Dissolve the crude oil in a minimal amount of hexane.
-
Apply the dissolved crude product to the top of the silica gel plug.
-
Elute with a solvent mixture of hexane and ethyl acetate (e.g., 95:5 hexane:EtOAc) to separate the less polar CBDM from more polar impurities.[5]
-
Collect the eluent and evaporate the solvent under reduced pressure to obtain the purified CBDM.
-
-
Purity Assessment:
-
Assess the purity of the final product using analytical HPLC-UV or GC-MS.
-
If necessary, further purification can be achieved using preparative HPLC as described in Protocol 1.
-
Data Presentation
The following table summarizes exemplary quantitative data that could be obtained during the isolation of CBDM from a natural source, following Protocol 1.
| Step | Starting Material | Product | Yield (%) | Purity (%) | Analytical Method |
| Sequential Extraction | 1 kg Cannabis sativa | 80 g Crude Hexane Extract | 8.0 | ~15 | Gravimetric/HPLC |
| Flash Chromatography | 50 g Crude Hexane Extract | 5 g Enriched CBDM Fraction | 10.0 | ~70 | Gravimetric/HPLC |
| Preparative HPLC | 5 g Enriched CBDM Fraction | 3 g Purified CBDM | 60.0 | >98 | Gravimetric/HPLC |
| Overall Yield | 1 kg Cannabis sativa | 3 g Purified CBDM | 0.3 | >98 | Gravimetric/HPLC |
Visualization of Experimental Workflow
The following diagram illustrates the key stages in the isolation of this compound from a natural source.
Caption: Experimental workflow for CBDM isolation.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scispace.com:443 [scispace.com:443]
- 4. Isolation and Characterization of New Cannabis Constituents from a High Potency Variety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cannabissciencetech.com [cannabissciencetech.com]
- 6. Study of Δ9-tetrahydrocannabinol (THC) and cannabidiol (CBD) extraction FROM dried oral fluid spots (DOFS) and LC–MS/MS detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effective isolation of cannabidiol and cannabidiolic acid free of psychotropic phytocannabinoids from hemp extract by fast centrifugal partition chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with Cannabidiol Monomethyl Ether (CBDM)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabidiol (B1668261) monomethyl ether (CBDM) is a naturally occurring cannabinoid found in the cannabis plant.[1] As a derivative of cannabidiol (CBD), it is of growing interest to the scientific community for its potential therapeutic applications. However, compared to its well-researched parent compound, CBD, in vivo studies on CBDM are currently limited. These application notes provide a summary of the available data on CBDM metabolism and present detailed, extrapolated protocols for in vivo research based on established methodologies for CBD. These protocols are intended to serve as a starting point for investigating the in vivo effects of CBDM and will require optimization and validation.
Pharmacokinetics and Metabolism
The primary in vivo data available for CBDM pertains to its metabolism. A study in guinea pigs has shed light on how the compound is processed in the body.
Metabolic Pathway of CBDM
In a study utilizing guinea pig liver microsomes, it was found that CBDM undergoes oxidative metabolism. The primary metabolite identified was cannabielsoin (B57674) monomethyl ether (CBEM). This metabolic conversion is believed to be carried out by the cytochrome P450 monooxygenase system.[2]
When administered intraperitoneally to guinea pigs at a dose of 100 mg/kg, a metabolite of a related compound, cannabidiol dimethyl ether (CBDD), was found in the liver, suggesting hepatic metabolism of these ether derivatives of CBD.[2]
Table 1: Summary of CBDM Metabolism
| Parameter | Finding | Source |
| Metabolic Process | Oxidative Metabolism | [2] |
| Primary Metabolite | Cannabielsoin monomethyl ether (CBEM) | [2] |
| Enzyme System | Cytochrome P450 | [2] |
| Animal Model | Guinea Pig | [2] |
| Tissue of Interest | Liver | [2] |
Proposed In Vivo Experimental Protocols
The following protocols are extrapolated from established in vivo studies on CBD and are proposed as starting points for investigating the therapeutic potential of CBDM. Researchers should perform dose-ranging studies to determine the optimal therapeutic window for CBDM.
Protocol 1: Assessment of Anticonvulsant Activity
This protocol is based on the widely used pilocarpine-induced seizure model in rats, which has been employed to evaluate the anticonvulsant effects of CBD.[3][4][5]
Objective: To determine the efficacy of CBDM in reducing the severity and frequency of seizures.
Materials:
-
Cannabidiol Monomethyl Ether (CBDM)
-
Vehicle (e.g., sesame oil, or a mixture of ethanol, Tween 80, and saline)
-
Pilocarpine (B147212) hydrochloride
-
Male Wistar or Sprague-Dawley rats (200-250g)
-
Video recording equipment
-
Behavioral scoring software
Procedure:
-
Acclimatization: House the rats for at least one week under standard laboratory conditions (12:12 h light:dark cycle, with ad libitum access to food and water).
-
Drug Preparation: Dissolve CBDM in the chosen vehicle to achieve the desired concentrations for injection.
-
Administration: Administer CBDM or vehicle via intraperitoneal (i.p.) injection 30-60 minutes prior to seizure induction.
-
Seizure Induction: Induce seizures by administering pilocarpine hydrochloride (e.g., 320 mg/kg, i.p.).
-
Behavioral Observation: Video record the animals for a minimum of 2 hours following pilocarpine administration. Score the seizure severity using a standardized scale, such as the Racine scale.
-
Data Analysis: Analyze the latency to the first seizure, the duration of seizures, and the severity scores. Statistical analysis can be performed using appropriate methods like ANOVA or the Kruskal-Wallis test.
Table 2: Proposed Experimental Groups for Anticonvulsant Study
| Group | Treatment | Dose Range (i.p.) | Number of Animals |
| 1 | Vehicle | - | 8-10 |
| 2 | CBDM | 1 - 100 mg/kg | 8-10 per dose |
| 3 | Positive Control (e.g., Diazepam) | To be determined | 8-10 |
Experimental Workflow for Anticonvulsant Activity Assessment
Caption: Workflow for assessing the anticonvulsant effects of CBDM.
Protocol 2: Evaluation of Anti-inflammatory Effects
This protocol is adapted from the carrageenan-induced paw edema model in mice, a standard method for evaluating acute inflammation that has been used to test the anti-inflammatory properties of CBD.[6]
Objective: To assess the ability of CBDM to reduce acute inflammation.
Materials:
-
This compound (CBDM)
-
Vehicle for oral administration
-
Lambda-carrageenan (0.5%)
-
Male Swiss mice (20-25g)
-
Plethysmometer or calipers
Procedure:
-
Acclimatization: Acclimate mice for at least one week.
-
Drug Administration: Administer CBDM or vehicle orally (p.o.).
-
Induction of Inflammation: One hour after drug administration, inject 0.5% λ-carrageenan subcutaneously into the right hind paw.
-
Measurement of Edema: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle-treated control group. Use statistical methods such as two-way ANOVA to analyze the data.
Table 3: Proposed Experimental Groups for Anti-inflammatory Study
| Group | Treatment | Dose Range (p.o.) | Number of Animals |
| 1 | Vehicle | - | 8-10 |
| 2 | CBDM | 1 - 50 mg/kg | 8-10 per dose |
| 3 | Positive Control (e.g., Dexamethasone) | 10 mg/kg | 8-10 |
Hypothetical Signaling Pathways of CBDM
While the specific molecular targets of CBDM have not been elucidated, it is plausible that it may interact with some of the same pathways as CBD due to their structural similarity. The following diagram illustrates a hypothetical signaling pathway for CBDM, based on the known targets of CBD which include TRPV1, 5-HT1A, and GPR55 receptors.[3]
Putative Signaling Pathways for CBDM
References
- 1. iris.cnr.it [iris.cnr.it]
- 2. In vivo and in vitro metabolism of this compound and cannabidiol dimethyl ether in the guinea pig: on the formation mechanism of cannabielsoin-type metabolite from cannabidiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. realmofcaring.org [realmofcaring.org]
- 5. Cannabidiol exerts anti-convulsant effects in animal models of temporal lobe and partial seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro and In Vivo Anti-Inflammatory Effects of Cannabidiol Isolated from Novel Hemp (Cannabis sativa L.) Cultivar Pink Pepper - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cannabidiol Monomethyl Ether (CBDM) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of Cannabidiol (B1668261) Monomethyl Ether (CBDM) in various cell culture assays. Due to the limited direct research on CBDM, the protocols and data presented are largely based on studies of its parent compound, Cannabidiol (CBD), and are intended to guide researchers in designing and executing experiments to evaluate the cellular effects of CBDM.
Introduction
Cannabidiol Monomethyl Ether (CBDM) is a derivative of cannabidiol (CBD), a non-psychoactive phytocannabinoid from Cannabis sativa.[1] CBD has garnered significant interest for its therapeutic potential, including anti-inflammatory and antioxidant properties.[1] Understanding the cellular effects of CBD derivatives like CBDM is crucial for the development of new therapeutic agents. Cell culture assays provide a fundamental platform for investigating the impact of these compounds on cell viability, proliferation, signaling pathways, and other cellular processes.
Data Presentation
While extensive quantitative data for CBDM in cell culture is not yet available, a study has reported its effects on murine microglial BV-2 cells. This data is summarized below. For comparison, representative data for CBD's effects on various cancer cell lines are also provided.
Table 1: In Vitro Activity of this compound (CBDM)
| Cell Line | Assay | Parameter | Value | Reference |
| Murine Microglial (BV-2) | Anti-neuroinflammatory activity (inhibition of LPS-induced NO production) | IC50 | 37.2 μM | [2] |
| Murine Microglial (BV-2) | Cytotoxicity (reduction in cell viability) | IC50 | 58.2 μM | [2] |
Table 2: Representative In Vitro Activity of Cannabidiol (CBD)
| Cell Line | Assay | Parameter | Value | Reference |
| Ovarian Cancer (SKOV3) | Cytotoxicity | IC50 (48h) | 4.33 ± 0.11 µM | [3] |
| Ovarian Cancer (A2780) | Cytotoxicity | IC50 (48h) | 5.07 ± 0.37 µM | [3] |
| Non-cancer Ovarian (IOSE) | Cytotoxicity | IC50 (48h) | 21.65 ± 1.49 µM | [3] |
| Chronic Myelogenous Leukemia (K-562) | Cytotoxicity | IC50 | 0.412μM (for Doxorubicin, CBD effects studied in combination) | [4] |
| Breast Cancer | Cytotoxicity | IC50 | ~6 µM | [5] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the cellular effects of CBDM. These are based on established methods for cannabinoids.[6][7][8]
Cell Viability and Cytotoxicity Assays
a) MTT Assay
The MTT assay is a colorimetric assay to assess cell metabolic activity, which is indicative of cell viability.[7]
-
Materials:
-
Cells of interest
-
Complete culture medium
-
96-well plates
-
This compound (CBDM)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader (570 nm)
-
-
Protocol:
-
Seed cells in a 96-well plate at a suitable density (e.g., 1 x 10⁵ cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of CBDM in complete culture medium.
-
Remove the overnight medium from the cells and replace it with the medium containing different concentrations of CBDM. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
b) LDH Assay
The LDH assay measures the release of lactate (B86563) dehydrogenase from damaged cells, indicating cytotoxicity.
-
Materials:
-
Cells and reagents as for the MTT assay
-
LDH cytotoxicity detection kit
-
-
Protocol:
-
Follow steps 1-4 of the MTT assay protocol.
-
After the incubation period, collect the cell culture supernatant.
-
Follow the manufacturer's instructions for the LDH cytotoxicity detection kit to measure LDH activity in the supernatant.
-
Calculate cytotoxicity as a percentage of the maximum LDH release control.
-
Apoptosis Assays
a) Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3][9][10]
-
Materials:
-
Cells of interest
-
6-well plates
-
CBDM
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and treat with desired concentrations of CBDM for a specified time.
-
Harvest the cells (including floating and adherent cells) and wash with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
-
b) Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[6][11]
-
Materials:
-
Cells of interest
-
96-well plates
-
CBDM
-
Caspase-3 activity assay kit (with a fluorogenic substrate like Ac-DEVD-AMC)
-
Fluorescence plate reader
-
-
Protocol:
-
Seed cells in a 96-well plate and treat with CBDM.
-
After treatment, lyse the cells according to the assay kit protocol.
-
Add the fluorogenic caspase-3 substrate to the cell lysates.
-
Incubate to allow for cleavage of the substrate by active caspase-3.
-
Measure the fluorescence using a plate reader. An increase in fluorescence indicates higher caspase-3 activity.
-
Anti-Inflammatory Assays
a) Measurement of Pro-Inflammatory Cytokines
This protocol is for measuring the effect of CBDM on the production of pro-inflammatory cytokines like TNF-α and IL-6 in immune cells (e.g., RAW 264.7 macrophages or PBMCs) stimulated with lipopolysaccharide (LPS).[12][13]
-
Materials:
-
Immune cells (e.g., RAW 264.7)
-
24-well plates
-
CBDM
-
Lipopolysaccharide (LPS)
-
ELISA kits for TNF-α and IL-6
-
-
Protocol:
-
Seed cells in a 24-well plate.
-
Pre-treat the cells with various concentrations of CBDM for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours).
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.
-
Western Blotting for Signaling Pathway Analysis
Western blotting can be used to measure changes in the expression or phosphorylation of key proteins in signaling pathways potentially affected by CBDM, such as the NF-κB and MAPK pathways, which are known to be modulated by CBD.[6][14]
-
Materials:
-
Cells of interest
-
6-well plates or 10 cm dishes
-
CBDM
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against phospho-NF-κB, total NF-κB, phospho-ERK, total ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Protocol:
-
Culture cells to a suitable confluency and treat with CBDM for the desired time.
-
Lyse the cells in RIPA buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies.
-
Incubate with a suitable HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Mandatory Visualizations
Caption: Workflow for cell viability and cytotoxicity assessment.
Caption: Potential anti-inflammatory signaling pathways of CBDM.
Caption: Workflow for apoptosis detection by Annexin V/PI staining.
References
- 1. Antioxidative and Anti-Inflammatory Properties of Cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Selective anti-cancer effects of cannabidiol and Δ9-tetrahydrocannabinol via PI3K/AKT/mTOR inhibition and PTEN restoration in ovarian cancer cells [frontiersin.org]
- 4. digscholarship.unco.edu [digscholarship.unco.edu]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. In vitro evaluation of cell viability and expression profile of growth factors in mouse Sertoli cells exposed to Delta-9-tetrahydrocannabinol: a mechanistic insight into the cannabinoid-induced testicular toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Cannabinoid-induced apoptosis in immune cells as a pathway to immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. mdpi.com [mdpi.com]
- 14. In Vitro and In Vivo Anti-Inflammatory Effects of Cannabidiol Isolated from Novel Hemp (Cannabis sativa L.) Cultivar Pink Pepper - PubMed [pubmed.ncbi.nlm.nih.gov]
Developing Assays for Cannabidiol Monomethyl Ether (CBDM) Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabidiol (B1668261) monomethyl ether (CBDM) is a naturally occurring phytocannabinoid found in Cannabis sativa. As the C6'-methoxy analog of cannabidiol (CBD), CBDM is a compound of growing interest for its potential therapeutic properties.[1][2] Preliminary studies have indicated its anti-neuroinflammatory activity, and given its structural similarity to CBD, it is hypothesized to interact with a range of molecular targets implicated in various physiological and pathological processes.[3] Methylation of CBD has also been shown to enhance potency and selectivity for certain enzymes, such as 15-lipoxygenase (15-LOX).[1]
These application notes provide detailed protocols for a panel of in vitro assays to characterize the biological activity of CBDM. The described methods will enable researchers to investigate its anti-inflammatory effects, enzyme inhibition properties, and its potential interactions with key cannabinoid and cannabinoid-related receptors.
Data Presentation: Summary of Potential CBDM Activities
The following table summarizes key biological activities that can be assessed for CBDM using the protocols provided. Expected quantitative data, such as IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration), can be populated in this table upon experimental investigation.
| Assay Type | Target/Pathway | Cell Line/System | Known Activity of Related Compounds | Quantitative Data for CBDM (to be determined) |
| Anti-Inflammatory | Nitric Oxide (NO) Production | BV-2 or RAW 264.7 | CBDM inhibits LPS-induced NO production in BV-2 cells with an IC50 of 37.2 μM.[3] | IC50 (µM) |
| Pro-inflammatory Cytokines | BV-2 or RAW 264.7 | CBD inhibits the production of TNF-α, IL-6, and IL-1β in LPS-stimulated macrophages. | IC50 (µM) for TNF-α, IL-6, IL-1β inhibition | |
| Enzyme Inhibition | 15-Lipoxygenase (15-LOX) | Enzyme-based (soybean) | Monomethylated and dimethylated CBD derivatives show potent and selective inhibition of 15-LOX.[1] | IC50 (µM) |
| Receptor Activity | Cannabinoid Receptor 1 (CB1) | HEK293 or CHO cells | CBD is a negative allosteric modulator of CB1.[4] | Ki (nM), EC50/IC50 (µM) for functional response |
| Cannabinoid Receptor 2 (CB2) | HEK293 or CHO cells | CBD is an inverse agonist at CB2 receptors.[4] | Ki (nM), EC50/IC50 (µM) for functional response | |
| GPR55 | HEK293 cells | CBD acts as an antagonist at GPR55. | EC50/IC50 (µM) for functional response | |
| TRPV1 | HEK293 cells | CBD is an agonist of the TRPV1 receptor.[5] | EC50 (µM) for Ca2+ influx | |
| PPARγ | HEK293 cells | CBD is an agonist of PPARγ. | EC50 (µM) for reporter gene activation |
Experimental Protocols
Anti-Neuroinflammatory Activity: Nitric Oxide Production Assay
Principle: This assay measures the ability of CBDM to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated microglial cells (BV-2) or macrophages (RAW 264.7). The accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant is quantified using the Griess reagent.
Materials:
-
BV-2 or RAW 264.7 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
LPS (from E. coli)
-
CBDM
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
Microplate reader (540 nm absorbance)
Protocol:
-
Cell Seeding: Seed BV-2 or RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of CBDM (e.g., 1-100 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO, final concentration <0.1%).
-
Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control group without LPS stimulation.
-
Griess Assay:
-
Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percentage inhibition of NO production by CBDM relative to the LPS-stimulated vehicle control. Calculate the IC50 value.
Workflow for Nitric Oxide Production Assay
Caption: Workflow for the LPS-induced nitric oxide production assay.
15-Lipoxygenase (15-LOX) Inhibition Assay
Principle: This spectrophotometric assay measures the activity of 15-LOX by monitoring the formation of the conjugated diene hydroperoxide product from linoleic acid, which results in an increase in absorbance at 234 nm. The inhibitory effect of CBDM is determined by the reduction in the rate of this reaction.
Materials:
-
15-Lipoxygenase from soybean
-
Linoleic acid (substrate)
-
Borate (B1201080) buffer (0.2 M, pH 9.0)
-
CBDM
-
DMSO (for dissolving compounds)
-
UV-compatible 96-well plate or quartz cuvettes
-
UV-Vis spectrophotometer
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of linoleic acid in ethanol (B145695) and dilute it in borate buffer to a working concentration (e.g., 250 µM).
-
Dissolve 15-LOX in cold borate buffer to a working concentration (e.g., 400 U/mL). Keep on ice.
-
Prepare serial dilutions of CBDM in DMSO.
-
-
Assay Procedure:
-
In a UV-compatible 96-well plate, add assay buffer, CBDM dilution (or DMSO for control), and the 15-LOX enzyme solution.
-
Incubate for 5 minutes at room temperature.
-
Initiate the reaction by adding the linoleic acid substrate.
-
Immediately measure the increase in absorbance at 234 nm every 30 seconds for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percentage of inhibition for each CBDM concentration relative to the DMSO control.
-
Calculate the IC50 value by plotting the percentage inhibition against the logarithm of the CBDM concentration.
-
15-LOX Signaling Pathway
Caption: Simplified signaling pathway of 15-lipoxygenase (15-LOX).
CB1/CB2 Receptor Binding Assay (Radioligand Competition)
Principle: This assay determines the binding affinity of CBDM for CB1 and CB2 receptors by measuring its ability to compete with a high-affinity radioligand (e.g., [³H]CP-55,940) for binding to membranes prepared from cells expressing the human CB1 or CB2 receptor.
Materials:
-
Membrane preparations from HEK293 or CHO cells stably expressing human CB1 or CB2 receptors.
-
[³H]CP-55,940 (radioligand)
-
Non-labeled CP-55,940 (for non-specific binding)
-
CBDM
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4)
-
96-well plates
-
Cell harvester and glass fiber filter mats
-
Scintillation counter and fluid
Protocol:
-
Reagent Preparation: Prepare serial dilutions of CBDM.
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, [³H]CP-55,940, and the membrane preparation.
-
Non-specific Binding: Add assay buffer, [³H]CP-55,940, a saturating concentration of non-labeled CP-55,940, and the membrane preparation.
-
Competitive Binding: Add assay buffer, [³H]CP-55,940, CBDM at various concentrations, and the membrane preparation.
-
-
Incubation: Incubate the plate at 30°C for 90 minutes.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filter discs in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Determine the percentage of specific binding at each CBDM concentration.
-
Calculate the IC50 value and then the binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
CB1/CB2 Receptor Functional Assay (cAMP Measurement)
Principle: CB1 and CB2 receptors are Gαi/o-coupled, meaning their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures the ability of CBDM to modulate forskolin-stimulated cAMP production.
Materials:
-
HEK293 or CHO cells stably expressing human CB1 or CB2 receptors
-
Forskolin (B1673556) (adenylyl cyclase activator)
-
IBMX (phosphodiesterase inhibitor)
-
CBDM
-
Reference agonist (e.g., CP 55,940)
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based)
-
384-well white plates
Protocol:
-
Cell Seeding: Seed cells in a 384-well plate and grow to confluence.
-
Compound Treatment: Pre-treat cells with various concentrations of CBDM (or reference agonist) for 15-30 minutes in the presence of IBMX.
-
Stimulation: Add a fixed concentration of forskolin to all wells (except basal control) to stimulate cAMP production and incubate for 30 minutes.
-
cAMP Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis:
-
Plot the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of CBDM.
-
Fit the data using a non-linear regression model to determine the EC50 (for agonists/inverse agonists) or IC50 (for antagonists) and the maximum efficacy (Emax).
-
CB1/CB2 Signaling Pathway
Caption: CB1/CB2 receptor signaling pathway leading to cAMP modulation.
TRPV1 Channel Activation Assay (Calcium Flux)
Principle: The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel. Its activation by an agonist like CBDM leads to an influx of calcium ions (Ca²⁺) into the cell. This assay measures the change in intracellular Ca²⁺ concentration using a fluorescent calcium indicator.
Materials:
-
HEK293 cells stably expressing human TRPV1
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Pluronic F-127
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
CBDM
-
Capsaicin (positive control agonist)
-
96- or 384-well black, clear-bottom plates
-
Fluorescence plate reader with an injection system
Protocol:
-
Cell Seeding: Seed HEK293-TRPV1 cells into a black, clear-bottom plate and allow them to form a monolayer.
-
Dye Loading: Incubate the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 30-60 minutes at 37°C.
-
Baseline Measurement: Wash the cells with assay buffer and measure the baseline fluorescence using the plate reader.
-
Compound Addition and Measurement: Add various concentrations of CBDM (or capsaicin) to the wells using the plate reader's injector system. Immediately begin recording the fluorescence intensity over time (e.g., for 2-5 minutes).
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) from baseline for each well.
-
Plot the peak ΔF against the log concentration of CBDM.
-
Determine the EC50 value from the dose-response curve.
-
GPR55 Receptor Functional Assay (ERK Phosphorylation)
Principle: GPR55 activation leads to the phosphorylation of extracellular signal-regulated kinases (ERK1/2). This assay quantifies the levels of phosphorylated ERK (p-ERK) in cells expressing GPR55 following treatment with CBDM.
Materials:
-
HEK293 cells stably expressing human GPR55
-
CBDM
-
LPI (L-α-lysophosphatidylinositol, reference agonist)
-
p-ERK detection kit (e.g., AlphaScreen SureFire, HTRF, or ELISA)
-
Cell lysis buffer
-
384-well plates
Protocol:
-
Cell Seeding and Starvation: Seed HEK293-GPR55 cells and grow to near confluence. Serum-starve the cells for 4-6 hours before the assay.
-
Compound Treatment: Treat the cells with various concentrations of CBDM for a short period (e.g., 5-15 minutes) at 37°C.
-
Cell Lysis: Remove the medium and lyse the cells according to the detection kit's protocol.
-
p-ERK Detection: Measure the levels of p-ERK in the cell lysates using the chosen assay kit.
-
Data Analysis:
-
Normalize the p-ERK signal to total protein concentration if necessary.
-
Plot the p-ERK signal against the log concentration of CBDM.
-
Determine the EC50 (for agonists) or IC50 (for antagonists, in the presence of LPI) from the dose-response curve.
-
PPARγ Activation Assay (Luciferase Reporter)
Principle: Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that functions as a transcription factor. This assay uses a cell line engineered to express a luciferase reporter gene under the control of a PPARγ response element. Activation of PPARγ by a ligand like CBDM leads to an increase in luciferase expression, which is measured as a luminescent signal.
Materials:
-
HEK293 cells co-transfected with a human PPARγ expression vector and a PPARγ-driven luciferase reporter vector.
-
CBDM
-
Rosiglitazone (positive control agonist)
-
Dual-Luciferase® Reporter Assay System
-
White, opaque 96-well plates
-
Luminometer
Protocol:
-
Cell Seeding and Transfection: Seed HEK293 cells and transfect them with the PPARγ and luciferase reporter plasmids. Alternatively, use a stable cell line.
-
Compound Treatment: Treat the transfected cells with various concentrations of CBDM for 18-24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer from the reporter assay kit.
-
Luciferase Assay:
-
Add the Luciferase Assay Reagent II to the cell lysate to measure firefly luciferase activity (PPARγ-driven).
-
Add Stop & Glo® Reagent to quench the firefly reaction and simultaneously measure Renilla luciferase activity (transfection control).
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold activation relative to the vehicle-treated control.
-
Determine the EC50 value from the dose-response curve.
-
PPARγ Signaling Pathway
Caption: PPARγ luciferase reporter assay mechanism of action.
References
Application Notes and Protocols for Cannabidiol Monomethyl Ether (CBDM) in Neurological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabidiol (B1668261) monomethyl ether (CBDM) is a naturally occurring phytocannabinoid found in certain strains of Cannabis sativa.[1][2][3] As a close structural analog of cannabidiol (CBD), a compound with well-documented neuroprotective and anti-inflammatory properties, CBDM presents a compelling candidate for investigation in the field of neurological research.[4][5] The methylation of one of CBD's phenolic hydroxyl groups may alter its pharmacokinetic profile, receptor binding affinity, and overall therapeutic potential. These application notes provide a comprehensive guide for researchers interested in exploring the neurological effects of CBDM, offering detailed protocols for its synthesis, in vitro characterization, and in vivo evaluation. While direct experimental data on the neurological effects of CBDM is limited, the methodologies outlined here are based on established protocols for cannabinoid research and provide a robust framework for its systematic investigation.[6][7]
Chemical and Physical Properties
A thorough understanding of CBDM's properties is crucial for its application in research.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₃₂O₂ | [1] |
| Molecular Weight | 328.5 g/mol | [1] |
| CAS Number | 1972-05-0 | [1] |
| Appearance | Analytical reference standards are typically supplied as a solution in acetonitrile (B52724). | [1][8] |
| Solubility | Soluble in organic solvents such as acetonitrile and DMSO. | [1] |
Potential Neurological Applications
Based on the known neuropharmacological profile of CBD, CBDM is a promising candidate for investigation in several areas of neurological research:
-
Neuroprotection: CBD exhibits potent antioxidant and anti-inflammatory effects, protecting neurons from oxidative stress and excitotoxicity, which are key pathological mechanisms in neurodegenerative diseases like Alzheimer's and Parkinson's disease, as well as in ischemic events like stroke.[4][9][10][11] It is hypothesized that CBDM may share these neuroprotective properties.
-
Anti-inflammatory Effects: Neuroinflammation is a critical component in the progression of many neurological disorders.[12] CBD has been shown to modulate microglial activation and reduce the production of pro-inflammatory cytokines.[12] The potential of CBDM to mitigate neuroinflammatory processes warrants investigation.
-
Anticonvulsant Activity: CBD is an approved treatment for certain forms of epilepsy.[13] Its anticonvulsant effects are thought to be mediated through various mechanisms, including modulation of ion channels and neurotransmitter systems.[13] The structural similarity of CBDM to CBD suggests it may also possess anticonvulsant properties.
-
Anxiolytic and Antipsychotic Effects: CBD has demonstrated anxiolytic and antipsychotic effects in both preclinical and clinical studies, potentially through its interaction with the serotonin (B10506) 5-HT1A receptor.[14][15][16] Investigating CBDM's activity at this and other relevant receptors could reveal novel therapeutic avenues for anxiety and psychotic disorders.
Experimental Protocols
The following protocols provide a starting point for the comprehensive evaluation of CBDM's neurological effects.
Protocol 1: Synthesis of Cannabidiol Monomethyl Ether (CBDM)
While CBDM is a naturally occurring compound, its isolation from plant material can be challenging due to low abundance.[3][17] Chemical synthesis offers a reliable method to obtain sufficient quantities for research. The following is a general synthetic approach based on established methods for cannabinoid derivatization.[18][19]
Materials:
-
Cannabidiol (CBD)
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
Dissolve CBD in anhydrous acetone.
-
Add potassium carbonate to the solution.
-
Slowly add methyl iodide to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the potassium carbonate.
-
Evaporate the acetone under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent.
-
Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield pure this compound.
-
Confirm the structure and purity of the synthesized CBDM using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Protocol 2: In Vitro Evaluation of Neuroprotective Effects
This protocol utilizes a neuronal cell line to assess the potential of CBDM to protect against oxidative stress-induced cell death.
Materials:
-
SH-SY5Y neuroblastoma cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Hydrogen peroxide (H₂O₂)
-
CBDM stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of CBDM (e.g., 0.1, 1, 5, 10 µM) for 1-2 hours. Include a vehicle control (DMSO).
-
Induce oxidative stress by adding H₂O₂ to a final concentration of 100 µM to all wells except the negative control.
-
Incubate the plate for 24 hours.
-
Assess cell viability using the MTT assay. Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
Quantitative Data Presentation:
| Compound | Concentration (µM) | Cell Viability (%) vs. H₂O₂ control |
| Vehicle (DMSO) | - | 100 |
| H₂O₂ | 100 | Set as 0% protection |
| CBDM | 0.1 | Experimental Data |
| CBDM | 1 | Experimental Data |
| CBDM | 5 | Experimental Data |
| CBDM | 10 | Experimental Data |
| CBD (Reference) | 5 | Example: ~60%[11] |
Protocol 3: Receptor Binding Assay
This protocol is designed to determine the binding affinity of CBDM to cannabinoid receptors CB1 and CB2.
Materials:
-
Membrane preparations from cells expressing human CB1 or CB2 receptors
-
Radioligand (e.g., [³H]CP-55,940)
-
CBDM at various concentrations
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4)
-
Non-specific binding control (e.g., WIN 55,212-2)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
In a 96-well plate, combine the cell membrane preparation, radioligand, and varying concentrations of CBDM or the vehicle.
-
For determining non-specific binding, add a high concentration of an unlabeled ligand (e.g., WIN 55,212-2).
-
Incubate the plate at 30°C for 90 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the Ki value for CBDM using competitive binding analysis software.
Quantitative Data Presentation:
| Compound | Receptor | Ki (nM) |
| CBDM | CB1 | Experimental Data |
| CBDM | CB2 | Experimental Data |
| CBD (Reference) | CB1 | >10000[18] |
| CBD (Reference) | CB2 | >10000[18] |
| Δ⁹-THC (Reference) | CB1 | Reference Value |
| Δ⁹-THC (Reference) | CB2 | Reference Value |
Protocol 4: In Vivo Evaluation in an Animal Model of Neurological Disease
This protocol describes a general framework for assessing the therapeutic potential of CBDM in a mouse model of neuroinflammation.
Materials:
-
C57BL/6 mice
-
Lipopolysaccharide (LPS)
-
CBDM dissolved in a suitable vehicle (e.g., cremophor/ethanol/saline)
-
Saline
-
Cytokine ELISA kits (e.g., for TNF-α, IL-1β, IL-6)
-
Behavioral testing apparatus (e.g., open field, elevated plus maze)
Procedure:
-
Acclimate mice to the housing and handling conditions.
-
Divide the mice into experimental groups (e.g., Vehicle + Saline, Vehicle + LPS, CBDM + LPS).
-
Administer CBDM (e.g., 5, 10, 20 mg/kg, intraperitoneally) or vehicle 30-60 minutes before the LPS injection.
-
Induce neuroinflammation by administering LPS (e.g., 1 mg/kg, intraperitoneally).
-
At a designated time point (e.g., 4 hours post-LPS), conduct behavioral tests to assess sickness behavior or anxiety-like behavior.
-
At the end of the experiment (e.g., 24 hours post-LPS), euthanize the animals and collect brain tissue (e.g., hippocampus, cortex).
-
Homogenize the brain tissue and measure the levels of pro-inflammatory cytokines using ELISA.
Quantitative Data Presentation:
| Treatment Group | TNF-α (pg/mg protein) | IL-1β (pg/mg protein) | IL-6 (pg/mg protein) |
| Vehicle + Saline | Baseline Level | Baseline Level | Baseline Level |
| Vehicle + LPS | Elevated Level | Elevated Level | Elevated Level |
| CBDM (5 mg/kg) + LPS | Experimental Data | Experimental Data | Experimental Data |
| CBDM (10 mg/kg) + LPS | Experimental Data | Experimental Data | Experimental Data |
| CBDM (20 mg/kg) + LPS | Experimental Data | Experimental Data | Experimental Data |
Visualizations
Hypothesized Signaling Pathways for CBDM
Based on the known mechanisms of CBD, CBDM may exert its neurological effects through multiple signaling pathways.
Caption: Hypothesized molecular targets and downstream effects of CBDM.
Experimental Workflow for In Vitro Neuroprotection Assay
Caption: Workflow for assessing CBDM's neuroprotective effects in vitro.
Experimental Workflow for In Vivo Neuroinflammation Model
Caption: Workflow for evaluating CBDM's anti-inflammatory effects in vivo.
Conclusion
This compound represents a novel and under-explored phytocannabinoid with significant potential for neurological research. The protocols and application notes provided herein offer a comprehensive framework for its synthesis, characterization, and evaluation. By systematically investigating its neuroprotective, anti-inflammatory, and receptor-modulating properties, researchers can elucidate the therapeutic potential of CBDM and pave the way for the development of new treatments for a range of debilitating neurological disorders.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Frontiers | An Overview on Medicinal Chemistry of Synthetic and Natural Derivatives of Cannabidiol [frontiersin.org]
- 3. iris.cnr.it [iris.cnr.it]
- 4. Neuroprotective potential of cannabidiol: Molecular mechanisms and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Cannabidiol's neuroprotective properties and potential treatment of traumatic brain injuries [frontiersin.org]
- 6. search.library.berkeley.edu [search.library.berkeley.edu]
- 7. search.library.nyu.edu [search.library.nyu.edu]
- 8. This compound from Cayman Chemical | Labcompare.com [labcompare.com]
- 9. researchgate.net [researchgate.net]
- 10. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 11. Neuroprotective Effect of Cannabidiol Against Hydrogen Peroxide in Hippocampal Neuron Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 13. Therapeutic effects of cannabinoids in animal models of seizures, epilepsy, epileptogenesis, and epilepsy-related neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Molecular and Cellular Mechanisms of Action of Cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. newphaseblends.com [newphaseblends.com]
- 18. lumirlab.com [lumirlab.com]
- 19. Novel Synthesis of C-Methylated Phytocannabinoids Bearing Anti-inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Cannabidiol Monomethyl Ether (CBDM)
Welcome to the technical support center for the synthesis of cannabidiol (B1668261) monomethyl ether (CBDM). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of CBDM in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of cannabidiol monomethyl ether (CBDM). The primary method for this synthesis is the Williamson ether synthesis, which involves the deprotonation of a phenolic hydroxyl group on cannabidiol (CBD) followed by nucleophilic substitution with a methylating agent.
Q1: I am getting a very low yield of CBDM. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of CBDM are a common issue. Several factors can contribute to this problem. A primary reason for low yield can be incomplete deprotonation of the CBD phenolic hydroxyl group. The choice of base and solvent is critical. Using a stronger base or a more suitable solvent can significantly improve the yield. Additionally, the reactivity of the methylating agent plays a crucial role. For instance, dimethyl sulfate (B86663) is a more potent methylating agent than iodomethane (B122720) and may lead to higher yields.[1] Another factor could be suboptimal reaction temperature; ensure the reaction is conducted at the temperature recommended in the protocol. Lastly, purification losses can contribute to a lower overall yield. Optimizing your chromatographic separation can help minimize these losses.
Q2: My final product contains significant amounts of cannabidiol dimethyl ether (CBDD) as a byproduct. How can I increase the selectivity for monomethylation?
A2: The formation of the dialkylated product, CBDD, is a common challenge due to the presence of two phenolic hydroxyl groups on the CBD molecule. To favor monomethylation, you can employ a few strategies:
-
Stoichiometry Control: Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the methylating agent relative to CBD. Using a large excess of the methylating agent will significantly increase the formation of CBDD.
-
Slow Addition: Add the methylating agent slowly to the reaction mixture. This helps to maintain a low concentration of the methylating agent at any given time, favoring the reaction at the more reactive hydroxyl group and reducing the likelihood of a second methylation.
-
Choice of Base and Solvent: The reaction conditions can influence selectivity. A bulky base might sterically hinder the second methylation. Experimenting with different base/solvent combinations can help optimize for the desired mono-methylated product. A general protocol for selective mono-O-methylation of resorcinyl phytocannabinoids has been developed and could be a valuable reference.[2]
Q3: The reaction seems to be incomplete, and I have a lot of unreacted CBD in my final mixture. What should I do?
A3: An incomplete reaction can be due to several factors:
-
Insufficient Base: Ensure that at least one equivalent of a suitable base is used to deprotonate the CBD. The pKa of the phenolic protons in CBD requires a sufficiently strong base for complete deprotonation.
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (CBD) is consumed.
-
Temperature: The reaction may require heating to proceed to completion. Refer to established protocols for the Williamson ether synthesis of phenols for appropriate temperature ranges.[3][4][5]
-
Reagent Quality: Ensure that your reagents, particularly the base and the methylating agent, are of high quality and not degraded. The solvent should be anhydrous, as water can quench the base and hinder the reaction.
Q4: I am having difficulty purifying CBDM from the reaction mixture containing unreacted CBD and the CBDD byproduct. What is the best purification method?
A4: The purification of CBDM from the reaction mixture can be challenging due to the similar polarities of CBD, CBDM, and CBDD. Chromatographic methods are generally the most effective.
-
Flash Chromatography: This is a commonly used technique for purifying cannabinoids.[6] A silica (B1680970) gel column with a non-polar mobile phase (e.g., a hexane/ethyl acetate (B1210297) gradient) can effectively separate the components. Since CBD is the most polar and CBDD is the least polar of the three, you should expect CBD to elute last, CBDM in the middle, and CBDD first. Careful selection of the solvent gradient is key to achieving good separation.
-
Centrifugal Partition Chromatography (CPC): This technique has been shown to be effective for the separation of cannabinoids and could be a viable option for purifying CBDM.[7]
-
Preparative High-Performance Liquid Chromatography (HPLC): For obtaining highly pure CBDM, preparative HPLC is an excellent choice.[8]
To monitor the separation, use TLC with a suitable developing solvent system and visualize the spots under UV light and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).
Experimental Protocols
General Protocol for the Synthesis of this compound (CBDM)
This protocol is a general guideline based on the Williamson ether synthesis of phenols and may require optimization for your specific laboratory conditions.
Materials:
-
Cannabidiol (CBD)
-
Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
Dimethyl Sulfate or Iodomethane
-
Anhydrous Acetone (B3395972) or Dimethylformamide (DMF)
-
Dichloromethane (B109758) (DCM) or Ethyl Acetate (EtOAc) for extraction
-
Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Cannabidiol (1 equivalent) in anhydrous acetone or DMF.
-
Addition of Base: Add anhydrous potassium carbonate (2 equivalents). Stir the suspension vigorously.
-
Addition of Methylating Agent: Slowly add the methylating agent (1.1 equivalents) dropwise to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to reflux (for acetone) or to an appropriate temperature (for DMF, e.g., 50-60 °C) and monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter off the inorganic salts and wash the solid with a small amount of the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane or ethyl acetate. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to separate CBDM from unreacted CBD and the CBDD byproduct.
Data Presentation
Table 1: Comparison of Methylating Agents for O-Methylation of a CBD Derivative[1]
| Methylating Agent | Base | Solvent | Yield of O-methylated product | Notes |
| Iodomethane | K₂CO₃ | DMF | 28% | Low yield, required repetitive chromatography. |
| Dimethyl Sulfate | K₂CO₃ | Acetone | 88% | Higher yield, more potent methylating agent. |
Note: The yields reported are for a specific C-methylated CBD derivative and may vary for the direct methylation of CBD.
Visualizations
Experimental Workflow for CBDM Synthesis
Caption: Workflow for the synthesis of this compound (CBDM).
Troubleshooting Logic for Low CBDM Yield
Caption: Troubleshooting decision tree for low yield in CBDM synthesis.
References
- 1. Novel Synthesis of C-Methylated Phytocannabinoids Bearing Anti-inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. O-Methyl Phytocannabinoids: Semi-synthesis, Analysis in Cannabis Flowerheads, and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. gold-chemistry.org [gold-chemistry.org]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. selekt.biotage.com [selekt.biotage.com]
- 7. Effective isolation of cannabidiol and cannabidiolic acid free of psychotropic phytocannabinoids from hemp extract by fast centrifugal partition chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Preparation and High Dynamic-Range Analysis of Cannabinoids in “CBD Oil” and Other Cannabis sativa Preparations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cannabidiol Monomethyl Ether (CBDM) Analysis
Welcome to the technical support center for cannabidiol (B1668261) monomethyl ether (CBDM) analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is Cannabidiol Monomethyl Ether (CBDM) and why is its analysis challenging?
A1: this compound (CBDM) is a naturally occurring or synthetically derived ether analog of cannabidiol (CBD).[1][2] Its analysis can be complex due to its presence in minute quantities within cannabis extracts, which are intricate mixtures of numerous chemical species.[3][4] A primary challenge is distinguishing CBDM from other isomeric and isobaric cannabinoids that have the same molecular weight, such as cannabidihexol (CBDH) and Δ⁹-tetrahydrocannabihexol (Δ⁹-THCH), which can lead to misidentification if relying solely on mass spectrometry without robust chromatographic separation.[1]
Q2: My CBDM peak is co-eluting with another compound. What are the initial troubleshooting steps?
A2: Co-elution, where two or more compounds produce a single, overlapping chromatographic peak, is a significant issue that leads to inaccurate quantification.[5]
-
Confirm Peak Identity: First, verify the identity of the co-eluting peaks by running individual certified reference standards for CBDM and any suspected interfering compounds.
-
Review Your Method: Scrutinize your current High-Performance Liquid Chromatography (HPLC) parameters, including the column, mobile phase, gradient, flow rate, and temperature.[5]
-
Modify the Mobile Phase: Adjusting the mobile phase is often the most effective initial step.[5] Try altering the ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase. Introducing a modifier like 0.1% formic acid can improve peak shape and influence selectivity.[6][7]
Q3: I'm observing poor peak shape (tailing or fronting) for my CBDM standard. What could be the cause?
A3: Poor peak shape compromises resolution and the accuracy of peak integration.
-
Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase. Adding an acidic modifier like formic acid to the mobile phase can suppress these interactions, especially with silica-based C18 columns.[6] Column overload is another potential cause; try reducing the sample concentration or injection volume.[6]
-
Peak Fronting: This is less common and may indicate column collapse or a sample solvent that is too strong compared to the mobile phase. Ensure your sample is dissolved in a solvent compatible with the initial mobile phase conditions.
Q4: My recovery of CBDM from the sample matrix is consistently low. How can I improve my extraction efficiency?
A4: Low recovery can stem from several factors in the sample preparation stage.
-
Solvent Selection: The choice of extraction solvent is critical. While common solvents like methanol (B129727) and ethanol (B145695) are used, their efficiency can vary. For complex matrices, a pre-extraction step with a nonpolar solvent like n-hexane can remove interfering lipids and cannabinoids without significantly impacting the recovery of more polar compounds.[6]
-
Extraction Technique: Ensure your extraction method is robust. Ultrasonication is a common and effective technique for cannabinoid extraction.[6]
-
Matrix Effects: The complex nature of cannabis extracts can interfere with analysis.[3] Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) offer higher selectivity compared to HPLC-UV, helping to mitigate matrix effects.[4][8]
Troubleshooting Guides
Guide 1: Resolving Isomeric Interferences in LC-MS Analysis
A common and critical issue in CBDM analysis is interference from isomers like CBDH, which have the same mass. Resolving this requires a systematic approach focused on chromatographic separation.
Logical Workflow for Resolving Isomeric Co-elution
Caption: Troubleshooting workflow for isomeric co-elution.
Guide 2: Addressing Inaccurate Quantification
Inaccurate quantification is a frequent problem, often stemming from the lack of standardized testing procedures for cannabinoids.[9]
| Potential Cause | Recommended Action | Relevant Information |
| No Certified Standard | Obtain a certified reference material (CRM) for CBDM. If unavailable, use a well-characterized internal standard with a similar structure. | The lack of reference materials for all cannabinoids is a known issue in the industry.[10] |
| Matrix Effects in MS | Perform a matrix effect study by comparing the response of a standard in solvent versus a post-extraction spiked blank matrix. Use matrix-matched calibration curves or stable isotope-labeled internal standards to compensate. | Natural plant extracts are complex and can cause ion suppression or enhancement in the MS source.[3] |
| Improper Calibration | Ensure the calibration curve covers the expected concentration range of the samples. Use at least five non-zero calibration points. | For a semi-quantification example, see the analysis of CBDM and other homologs in the FM2 cannabis variety.[1] |
| Analyte Degradation | Cannabinoids can degrade with exposure to heat or light.[10][11] Store samples and standards properly (dark, cool conditions) and minimize processing time. | Acidic cannabinoids decarboxylate with heat, which is a critical consideration for overall potency testing.[11][12] |
Experimental Protocols
Protocol 1: General Cannabinoid Extraction from Plant Material
This protocol outlines a general procedure for extracting cannabinoids for subsequent HPLC or LC-MS analysis.
Workflow for Cannabinoid Extraction and Analysis
Caption: General workflow from sample preparation to analysis.
Methodology:
-
Homogenization: Weigh an appropriate amount of dried, homogenized cannabis material (e.g., 250 mg).
-
Decarboxylation (Optional): To analyze neutral cannabinoids and avoid interference from acidic forms, heat the material in an oven (e.g., 120°C for 30 minutes).[6] This step converts acidic cannabinoids (like CBDA) to their neutral forms (like CBD).
-
Extraction: Add a suitable extraction solvent (e.g., methanol, ethanol, or acetone) to the plant material.[6][12] Use ultrasonication for a set period (e.g., 15-30 minutes) to ensure efficient extraction.[6]
-
Clarification: Centrifuge the sample to pellet solid material. Carefully collect the supernatant.
-
Dilution & Filtration: Dilute the supernatant with the mobile phase to a concentration within the linear range of your calibration curve.[7] Filter the diluted sample through a 0.22 or 0.45 µm syringe filter into an HPLC vial to remove particulates.[7]
Protocol 2: Representative HPLC Method Parameters
This protocol provides a starting point for the separation of CBDM and related cannabinoids. Method optimization will be required.
| Parameter | Typical Setting | Notes |
| Column | C18 Reversed-Phase (e.g., 150 x 4.6 mm, 2.7 µm) | High-efficiency stationary phases with superficially porous particles (SPPs) are often used to resolve structurally similar cannabinoids.[10] |
| Mobile Phase A | Water with 0.1% Formic Acid | The acid modifier is crucial for good peak shape.[6] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Methanol can be used as an alternative to acetonitrile and may offer different selectivity. |
| Gradient | 70% B to 95% B over 15 minutes | A shallow gradient is recommended to improve the resolution of closely eluting compounds. |
| Flow Rate | 0.5 - 1.0 mL/min | |
| Column Temperature | 25-35°C | Maintaining a stable column temperature is important for reproducible retention times.[13] |
| Injection Volume | 5 - 10 µL | |
| UV Detection | 228 nm | This is a common wavelength for general cannabinoid analysis.[7] |
| MS Detection | ESI+ | Monitor for the protonated molecule [M+H]⁺ of CBDM. |
References
- 1. iris.cnr.it [iris.cnr.it]
- 2. newphaseblends.com [newphaseblends.com]
- 3. azooptics.com [azooptics.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The Role of Mass Spectrometry in the Cannabis Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. zimmerpeacocktech.com [zimmerpeacocktech.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. diverdi.colostate.edu [diverdi.colostate.edu]
- 12. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Optimizing Cannabidiol Monomethyl Ether (CBD-ME) Dosage for Animal Models
Disclaimer: Research specifically on cannabidiol (B1668261) monomethyl ether (CBD-ME) is limited. The information provided in this technical support center is largely extrapolated from studies on cannabidiol (CBD). Researchers should use this content as a foundational guide and conduct thorough dose-finding and toxicity studies for CBD-ME in their specific animal models.
Frequently Asked Questions (FAQs)
Q1: What is a good starting dose for CBD-ME in a rodent model?
A1: Due to the lack of specific data for CBD-ME, a conservative approach is recommended. Based on CBD studies, a starting dose for rodents could range from 1 to 10 mg/kg.[1][2] It is crucial to initiate a dose-response study to determine the optimal dosage for your specific experimental paradigm and animal model.[3] Some studies on CBD have used doses as high as 100 mg/kg, but these are typically for specific conditions like epilepsy.[3]
Q2: What is the most appropriate route of administration for CBD-ME in animal models?
A2: The choice of administration route significantly impacts the bioavailability and pharmacokinetics of cannabinoids.[4]
-
Intraperitoneal (IP) Injection: This route bypasses the first-pass metabolism in the liver, leading to higher bioavailability compared to oral administration. It is a common route in behavioral studies.[4]
-
Oral Gavage (PO): This method mimics human oral consumption but generally results in lower bioavailability due to extensive first-pass metabolism.[1][4]
-
Subcutaneous (SC) Injection: This route provides a slower and more sustained release of the compound.
-
Intrabuccal Administration: This route has shown reliability in some CBD studies with mice, offering an alternative to oral gavage.[1][2]
Q3: How should I prepare a CBD-ME solution for injection?
A3: Given that CBD-ME, like CBD, is lipophilic, it will not dissolve in aqueous solutions like saline alone. A common vehicle for CBD is a mixture of ethanol (B145695), a surfactant like Tween 80 or Cremophor, and saline.[4] A typical ratio is 1:1:18 (ethanol:Tween 80:saline).[4] It is essential to run a vehicle-only control group to ensure the vehicle itself does not produce any effects.[3]
Q4: What are the expected metabolites of CBD-ME?
A4: A study on the metabolism of CBD-ME in guinea pigs identified cannabielsoin (B57674) monomethyl ether (CBEM) as a metabolite formed by the cytochrome P450 monooxygenase system.[5] This suggests that, similar to CBD, CBD-ME undergoes oxidative metabolism in the liver.
Troubleshooting Guides
Issue 1: Inconsistent or Lack of Behavioral Effects
| Possible Cause | Solution |
| Suboptimal Dosage | The effective dose of CBD-ME is likely model- and endpoint-dependent. Conduct a dose-response study with a wide range of doses (e.g., 1, 5, 10, 25, 50 mg/kg) to establish an effective dose for your specific experiment. |
| Inappropriate Administration Route | The route of administration affects bioavailability.[4] Consider the desired onset and duration of action. IP injections offer rapid onset, while oral gavage may have a delayed effect.[4] |
| Timing of Administration | The time between CBD-ME administration and behavioral testing is critical. Optimize the pre-treatment interval based on the expected pharmacokinetic profile. For IP injections of CBD, this is often 30-60 minutes.[4] |
| Compound Degradation | Cannabinoids can be sensitive to light and oxidation. Store stock solutions properly (e.g., at -20°C in the dark) and prepare fresh dilutions for each experiment.[6] |
Issue 2: High Variability in Experimental Results
| Possible Cause | Solution |
| Inconsistent Formulation | Ensure the CBD-ME solution is homogenous before each administration, especially if it is a suspension or emulsion.[4] Follow a standardized protocol for solution preparation. |
| Sex Differences | Sex can be a confounding factor in cannabinoid studies, with some studies on CBD showing sex-dependent effects at higher doses.[1][2] Include both male and female animals in your study design and analyze the data accordingly. |
| Animal Handling and Stress | Stress from handling and injection can influence behavioral outcomes. Habituate animals to the experimental procedures to minimize stress.[4] |
Data Presentation
Table 1: Summary of CBD Dosage and Administration Routes in Rodent Models
Note: This data is for Cannabidiol (CBD) and should be used as a reference for designing CBD-ME studies.
| Animal Model | Administration Route | Effective Dose Range (mg/kg) | Observed Effect | Citation |
| Mice | Intrabuccal | 10 | Optimal brain penetration with least variation | [1][2] |
| Mice | Intraperitoneal (IP) | 15 - 60 | No conditioned place preference (non-addictive) | [7] |
| Rats | Intraperitoneal (IP) | 7.5 | Attenuation of cocaine-induced conditioned place preference | [8] |
| Rats | Intraperitoneal (IP) | 10 - 100 | Reduction in seizure severity | [3] |
| Mice | Oral (PO) | 100 | Antidepressant-like effects | [9] |
Table 2: Pharmacokinetic Parameters of CBD in Animal Models
Note: This data is for Cannabidiol (CBD) and should be used as a reference for designing CBD-ME studies.
| Animal Model | Administration Route | Tmax (hours) | Half-life (hours) | Bioavailability (%) | Citation |
| Dogs | Oral (PO) | 1.4 - 3.5 | - | - | [10] |
| Dogs | Intranasal (IN) | 0.5 | - | - | [10] |
| Mice | Oral (PO) | 1 - 2 | ~4 | 8.6 | [9] |
| Mice | Intravenous (IV) | - | 3.9 | 100 | [9] |
Experimental Protocols
Protocol 1: Preparation of CBD-ME for Intraperitoneal (IP) Injection
-
Stock Solution Preparation:
-
Dissolve CBD-ME powder in 100% ethanol to a high concentration (e.g., 100 mg/mL). Gentle warming or sonication can aid dissolution.
-
-
Vehicle Preparation:
-
Add Tween 80 to the CBD-ME/ethanol solution in a 1:1 ratio (e.g., for every 1 mL of ethanol solution, add 1 mL of Tween 80).
-
Vortex the mixture thoroughly until it is a clear solution.
-
-
Final Dilution:
-
Add sterile saline (0.9% NaCl) to the mixture to reach the final desired concentration. A common final ratio of ethanol:Tween 80:saline is 1:1:18.
-
Vortex the final solution again to ensure it is a homogenous and clear emulsion.
-
-
Administration:
-
Administer the solution via IP injection at the desired volume, typically 5-10 mL/kg for rodents.
-
Protocol 2: Oral Gavage (PO) Administration in Rodents
-
Solution Preparation:
-
Prepare the CBD-ME solution in a suitable vehicle. For oral administration, an oil-based vehicle such as sesame oil or olive oil is often used. Ensure the CBD-ME is fully dissolved.
-
-
Animal Handling:
-
Gently restrain the animal, ensuring it is calm to prevent injury.
-
-
Gavage Procedure:
-
Use a proper-sized, ball-tipped gavage needle.
-
Measure the distance from the animal's mouth to the last rib to estimate the correct insertion depth.
-
Gently insert the gavage needle into the esophagus. Do not force the needle.
-
Slowly administer the solution.
-
Carefully remove the needle and monitor the animal for any signs of distress.
-
Mandatory Visualizations
Caption: Experimental workflow for optimizing CBD-ME dosage in animal models.
Caption: Postulated metabolic pathway of CBD-ME in the liver.[5]
Caption: Decision tree for troubleshooting inconsistent experimental outcomes.
References
- 1. newphaseblends.com [newphaseblends.com]
- 2. researchgate.net [researchgate.net]
- 3. An Overview on Medicinal Chemistry of Synthetic and Natural Derivatives of Cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo and in vitro metabolism of this compound and cannabidiol dimethyl ether in the guinea pig: on the formation mechanism of cannabielsoin-type metabolite from cannabidiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An overview on synthetic and biological activities of cannabidiol (CBD) and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Overview of Cannabidiol as a Multifunctional Drug: Pharmacokinetics and Cellular Effects [mdpi.com]
- 7. quietmonkcbd.com [quietmonkcbd.com]
- 8. Frontiers | A Systematic Review on the Pharmacokinetics of Cannabidiol in Humans [frontiersin.org]
- 9. beyondthc.com [beyondthc.com]
- 10. Mechanisms of Action and Pharmacokinetics of Cannabis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cannabidiol Monomethyl Ether (CBDM)
Disclaimer: The stability of cannabidiol (B1668261) monomethyl ether (CBDM) has not been as extensively studied as its parent compound, cannabidiol (CBD). Much of the following information, particularly regarding degradation pathways and behavior under various stress conditions, is extrapolated from research on CBD. Researchers are advised to conduct their own stability studies for CBDM in their specific formulations and experimental conditions.
Troubleshooting Guide: CBDM Stability in Solution
Unexpected experimental results can often be traced back to the degradation of the compound of interest. This guide will help you troubleshoot potential stability issues with your cannabidiol monomethyl ether (CBDM) solutions.
| Issue Observed | Potential Cause | Recommended Solution |
| Loss of Potency/Lower than Expected Concentration | Thermal Degradation: Exposure to high temperatures can accelerate the degradation of CBDM. | Store stock solutions and experimental samples at or below the recommended temperature of -20°C.[1] For short-term storage, refrigeration at 2-8°C may be acceptable, but this should be validated. Avoid repeated freeze-thaw cycles. |
| Photodegradation: Exposure to light, especially UV light, can induce degradation of cannabinoids. | Store CBDM solutions in amber vials or protect them from light by wrapping containers in aluminum foil. Conduct experiments under subdued lighting conditions whenever possible. | |
| Oxidation: The presence of oxygen can lead to the formation of oxidative degradation products. | Use degassed solvents to prepare solutions. Consider purging the headspace of the storage vial with an inert gas like nitrogen or argon before sealing. | |
| pH-Mediated Degradation: Highly acidic or alkaline conditions can catalyze the degradation of cannabinoids. Acidic conditions, in particular, may cause cyclization to THC-like structures.[2] | Maintain the pH of the solution within a neutral to slightly acidic range (pH 4-6), which is generally optimal for CBD stability.[2] Use appropriate buffer systems if pH control is critical for your experiment. | |
| Solvent Incompatibility: The choice of solvent can influence the stability of CBDM. | Acetonitrile (B52724) and DMSO are common solvents for CBDM.[1] If using aqueous solutions, be aware that cannabinoids are generally less stable in aqueous media compared to organic solvents. | |
| Appearance of Unknown Peaks in Chromatogram | Formation of Degradation Products: The new peaks are likely degradation products of CBDM. | Analyze the degradation products using mass spectrometry (MS) to identify their molecular weights and fragmentation patterns. This can provide clues about the degradation pathway (e.g., oxidation, cyclization). |
| Solvent Adduct Formation: In some solvents, particularly methanol, solvent molecules can be incorporated into the degradation products.[3] | If using reactive solvents, consider switching to a more inert solvent like acetonitrile. | |
| Precipitation of CBDM from Solution | Poor Solubility: CBDM, like other cannabinoids, has limited solubility in aqueous solutions. | Ensure that the concentration of CBDM does not exceed its solubility limit in the chosen solvent system. The use of co-solvents or solubilizing agents may be necessary for aqueous formulations. |
| Temperature Effects: Solubility can be temperature-dependent. A solution prepared at room temperature may precipitate when cooled. | Prepare solutions at the temperature at which they will be used and stored. If precipitation occurs upon cooling, gently warm and sonicate the solution to redissolve the compound before use. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for CBDM solutions?
A1: For long-term stability, it is recommended to store CBDM solutions at -20°C in a tightly sealed container, protected from light.[1] One supplier indicates that a solution of CBDM in acetonitrile is stable for at least four years under these conditions.[1]
Q2: What are the likely degradation products of CBDM?
A2: While specific degradation products of CBDM are not well-documented, they are likely to be similar to those of CBD. Potential degradation products could include:
-
Oxidation products: such as cannabielsoin (B57674) (CBE)-like and CBD-hydroxyquinone-like compounds.
-
Cyclization products: Under acidic conditions, CBD can cyclize to form Δ⁹-THC and Δ⁸-THC.[2] It is plausible that CBDM could undergo a similar transformation to form the corresponding THC methyl ethers.
Q3: How can I monitor the stability of my CBDM solution?
A3: The stability of a CBDM solution can be monitored by periodically analyzing the concentration and purity of the solution using a stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC-MS). A decrease in the peak area of CBDM and the appearance of new peaks over time would indicate degradation.
Q4: Is CBDM more or less stable than CBD?
A4: There is limited direct comparative stability data for CBDM and CBD. However, the methylation of the phenolic hydroxyl group in CBDM may prevent some degradation pathways that involve this functional group. For instance, the methyl ester of the related compound cannabidiolic acid (CBDA) has been shown to be more stable than CBDA because it prevents decarboxylation.[4] This suggests that the methyl ether group in CBDM could confer some additional stability compared to CBD, but this needs to be experimentally verified.
Experimental Protocols
The following are general protocols for assessing the stability of CBDM in solution. These should be adapted and validated for your specific experimental setup.
Protocol 1: HPLC-UV for CBDM Stability Assessment
This method is suitable for quantifying the concentration of CBDM and detecting the formation of chromophoric degradation products.
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phase:
-
A gradient of acetonitrile and water (both with 0.1% formic acid) is commonly used for cannabinoid analysis.
-
Example gradient: Start with 70% acetonitrile, ramp up to 95% acetonitrile over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
-
Detection:
-
Monitor at a wavelength of 228 nm.
-
-
Procedure:
-
Prepare a stock solution of CBDM in a suitable solvent (e.g., acetonitrile) at a known concentration.
-
Prepare experimental samples by diluting the stock solution in the desired solvent system to the final concentration.
-
Store the experimental samples under the desired stress conditions (e.g., elevated temperature, light exposure).
-
At specified time points, withdraw an aliquot of each sample.
-
Inject the samples onto the HPLC system.
-
Quantify the peak area of CBDM and any new peaks that appear. The percentage of CBDM remaining can be calculated relative to the initial time point.
-
Protocol 2: GC-MS for Identification of Degradation Products
This method is useful for separating and identifying volatile degradation products.
-
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
-
A capillary column suitable for cannabinoid analysis (e.g., a 5% phenyl-methylpolysiloxane column).
-
-
Carrier Gas:
-
Helium at a constant flow rate.
-
-
Temperature Program:
-
Start at a lower temperature (e.g., 150°C) and ramp up to a higher temperature (e.g., 280°C) to elute the compounds.
-
-
MS Detection:
-
Operate in electron ionization (EI) mode and scan a mass range of m/z 50-550.
-
-
Procedure:
-
Collect samples at various time points from the stability study.
-
Derivatization (e.g., silylation) may be necessary to improve the volatility and chromatographic behavior of CBDM and its degradation products.
-
Inject the prepared samples into the GC-MS system.
-
Analyze the resulting chromatogram and mass spectra to identify CBDM and any degradation products by comparing their retention times and mass spectra to reference standards or spectral libraries.
-
Visualizations
Troubleshooting Workflow for CBDM Stability Issues
Caption: A workflow to diagnose and resolve stability issues with CBDM solutions.
Potential Degradation Pathways of CBDM
Caption: Potential degradation pathways of CBDM based on known CBD degradation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. research.uniupo.it [research.uniupo.it]
- 4. Cannabidiolic acid methyl ester, a stable synthetic analogue of cannabidiolic acid, can produce 5‐HT1A receptor‐mediated suppression of nausea and anxiety in rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cannabidiol Monomethyl Ether (CBDM) Degradation
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of cannabidiol (B1668261) monomethyl ether (CBDM). Given the limited direct research on CBDM degradation, this guide extrapolates from the well-documented degradation of its parent compound, cannabidiol (CBD), to provide a foundational understanding and practical troubleshooting advice for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for Cannabidiol Monomethyl Ether (CBDM)?
While specific studies on CBDM are scarce, its structural similarity to cannabidiol (CBD) suggests it may undergo similar degradation under stress conditions. The primary degradation pathways for CBD, which are likely relevant for CBDM, are oxidation and acid-catalyzed cyclization.[1][2][3] The presence of the monomethyl ether group on one of the phenolic hydroxyls may influence the rate and outcome of these reactions.
Q2: What are the expected degradation products of CBDM?
Based on CBD degradation, potential degradation products for CBDM could include:
-
Oxidation Products: Similar to the oxidation of CBD to cannabielsoin (B57674) (CBE) and cannabidiol hydroxyquinone (HU-331), CBDM may form analogous oxidized derivatives.[4]
-
Acid-Catalyzed Isomers: Under acidic conditions, CBD cyclizes to form Δ⁹-tetrahydrocannabinol (Δ⁹-THC) and Δ⁸-tetrahydrocannabinol (Δ⁸-THC).[2][5][6] It is plausible that CBDM could undergo a similar cyclization to form the corresponding methyl ethers of Δ⁹-THC and Δ⁸-THC.
Q3: What environmental factors are known to cause the degradation of cannabinoids like CBDM?
Cannabinoids are generally labile compounds susceptible to degradation from various environmental factors, including:
-
Light Exposure: UV light can accelerate the breakdown of cannabinoids.[3]
-
Heat: Elevated temperatures can induce decarboxylation (not applicable to CBDM which is already in a neutral form) and other degradation reactions.[3][7]
-
Oxidation: Exposure to oxygen can lead to the formation of oxidative degradation products.[3][4]
-
pH Variations: Acidic or basic environments can catalyze degradation reactions.[2][3]
Q4: How can I monitor the degradation of CBDM in my samples?
Chromatographic methods are essential for monitoring the degradation of cannabinoids.[8] High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with UV or Mass Spectrometry (MS) detectors are the most common techniques.[5][8] These methods allow for the separation, identification, and quantification of the parent compound and its degradation products.[9][10]
Troubleshooting Guides
Issue 1: Rapid loss of CBDM in solution during storage.
| Potential Cause | Troubleshooting Step |
| Inappropriate Storage Temperature | Cannabinoids are often unstable at room temperature.[7] Store CBDM solutions at low temperatures (e.g., 4°C or -20°C) to minimize thermal degradation. |
| Exposure to Light | Photodegradation can be a significant issue. Protect your samples from light by using amber vials or storing them in the dark.[3] |
| Oxidative Degradation | If samples are exposed to air, oxidation can occur.[3] Consider purging the headspace of your storage vials with an inert gas like nitrogen or argon. |
| Unsuitable Solvent | The choice of solvent can impact stability. CBD has been shown to be more stable in ethanol (B145695) than in aqueous solutions.[7] Evaluate the stability of CBDM in different solvents relevant to your experimental needs. |
Issue 2: Appearance of unexpected peaks in chromatograms of CBDM samples.
| Potential Cause | Troubleshooting Step |
| Sample Degradation | The new peaks are likely degradation products. This is common in forced degradation studies or after prolonged storage.[11][12] |
| Contamination | Ensure that all glassware, solvents, and equipment are clean to rule out external contamination. |
| Interaction with Excipients | If working with a formulation, CBDM may be reacting with excipients.[13] Analyze a placebo formulation (without CBDM) to identify any peaks originating from the excipients themselves. |
Issue 3: Difficulty in identifying unknown degradation products.
| Potential Cause | Troubleshooting Step |
| Lack of Reference Standards | Reference standards for potential CBDM degradation products may not be commercially available. |
| Insufficient Structural Information | A single analytical technique may not be sufficient for structural elucidation. |
| Action | Employ high-resolution mass spectrometry (HRMS) to obtain accurate mass and fragmentation data for the unknown peaks. This can help in proposing elemental compositions and structures.[5][8] Consider techniques like Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structure confirmation if the degradation product can be isolated in sufficient quantity. |
Experimental Protocols
Forced Degradation Study of CBDM
Forced degradation studies are crucial for understanding the stability of a drug substance and identifying potential degradation products.[10][11]
Objective: To investigate the degradation of CBDM under various stress conditions.
Materials:
-
This compound (CBDM)
-
HPLC-grade acetonitrile, methanol (B129727), and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or UPLC system with a PDA/UV detector and a Mass Spectrometer (QDa or Q-TOF)
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of CBDM in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a specified temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at a specified temperature (e.g., 60°C) for a defined period.
-
Oxidation: Mix the stock solution with a solution of H₂O₂ (e.g., 3%) and keep it at room temperature for a defined period.
-
Thermal Degradation: Expose the solid CBDM or a solution to elevated temperatures (e.g., 80°C) in an oven.
-
Photodegradation: Expose the CBDM solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute the samples to an appropriate concentration.
-
Analyze the samples using a validated stability-indicating HPLC or UPLC method. Use a mass spectrometer to obtain mass information for the parent drug and any degradation products.[5]
-
-
Data Evaluation:
-
Calculate the percentage degradation of CBDM.
-
Determine the retention times and mass-to-charge ratios (m/z) of the degradation products.
-
Propose structures for the major degradation products based on their mass spectral fragmentation patterns and comparison with the degradation pathways of related compounds like CBD.
-
Data Presentation
Table 1: Summary of Forced Degradation Conditions for Cannabinoids (Hypothetical for CBDM)
| Stress Condition | Reagent/Parameter | Typical Duration | Potential CBDM Degradation Products (Hypothesized) |
| Acid Hydrolysis | 0.1 M HCl at 60°C | 2 - 24 hours | Δ⁹-THC methyl ether, Δ⁸-THC methyl ether |
| Base Hydrolysis | 0.1 M NaOH at 60°C | 2 - 24 hours | To be determined |
| Oxidation | 3% H₂O₂ at RT | 2 - 24 hours | Oxidized CBDM derivatives (e.g., CBDM-quinone) |
| Thermal | 80°C | 24 - 72 hours | Various degradation products |
| Photolytic | ICH Q1B conditions | N/A | Various degradation products |
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 4940960.fs1.hubspotusercontent-na1.net [4940960.fs1.hubspotusercontent-na1.net]
- 3. broughton-group.com [broughton-group.com]
- 4. researchgate.net [researchgate.net]
- 5. waters.com [waters.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ijmr.net.in [ijmr.net.in]
- 9. Degradation Products | PerkinElmer [perkinelmer.com]
- 10. Degradation Products - Zamann Pharma Support GmbH [zamann-pharma.com]
- 11. sgs.com [sgs.com]
- 12. researchgate.net [researchgate.net]
- 13. veeprho.com [veeprho.com]
Technical Support Center: Cannabidiol Monomethyl Ether (CBDM)
Welcome to the technical support center for cannabidiol (B1668261) monomethyl ether (CBDM). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the oxidation of CBDM during experiments and storage.
Frequently Asked Questions (FAQs)
Q1: What is cannabidiol monomethyl ether (CBDM) and what are its primary applications?
This compound (CBDM) is a phytocannabinoid and a derivative of cannabidiol (CBD).[1] It is categorized as an analytical reference standard and has been identified in various strains of Cannabis. Its primary use is in research and forensic applications.[1]
Q2: What causes the oxidation of CBDM?
While specific studies on CBDM oxidation are limited, the oxidation of its parent compound, CBD, is well-documented and serves as a strong indicator for CBDM's behavior. The primary factors that accelerate the oxidation of cannabinoids are exposure to:
-
Oxygen: The presence of air can lead to oxidative degradation.[2][3]
-
Light: UV light, in particular, can degrade cannabinoids.[3][4][5]
-
Heat: Elevated temperatures can significantly speed up the degradation process.[3][5]
CBD is known to oxidize into cannabidiol-quinone (CBDQ), and it is plausible that CBDM undergoes a similar oxidative process.[3] The phenolic hydroxyl group in CBD is largely responsible for its antioxidant activity and is also the site of oxidation.[6][7][8] Since CBDM is a monomethyl ether of CBD, one of the two hydroxyl groups is protected, which may influence its oxidation profile.
Q3: How can I prevent or minimize the oxidation of CBDM during my experiments?
To minimize oxidation during experimental procedures, consider the following precautions:
-
Inert Atmosphere: Whenever possible, handle CBDM solutions under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.
-
Controlled Temperature: Perform experiments at controlled, cool temperatures. Avoid unnecessary heating.[5]
-
Light Protection: Use amber-colored glassware or wrap experimental containers in aluminum foil to protect the compound from light.[4]
-
Solvent Choice: The choice of solvent can influence stability. CBD has been shown to be more stable in ethanol (B145695) than in aqueous solutions.[5] The stability of CBDM in various solvents should be empirically determined for your specific application.
-
Use of Antioxidants: While research on specific antioxidants for CBDM is not widely available, antioxidants that are effective for other cannabinoids, such as butylated hydroxytoluene (BHT) or α-tocopherol (Vitamin E), could be considered for inclusion in formulations, pending compatibility tests.[7]
Q4: What are the recommended long-term storage conditions for CBDM?
For long-term stability, proper storage is crucial. Based on supplier recommendations and general cannabinoid stability data, the following conditions are advised:
-
Temperature: Store at -20°C for optimal long-term stability.[1] For shorter periods, storage at 5°C is significantly better than at room temperature.[5]
-
Atmosphere: Store in a tightly sealed container to prevent exposure to air and moisture.[9]
-
Light: Keep in a dark location, protected from light.[4][10]
-
Form: Storing the compound in its solid, crystalline form is generally more stable than in solution.[5]
Troubleshooting Guide
Problem: I am observing unexpected degradation of my CBDM sample.
Possible Cause 1: Improper Storage
-
Troubleshooting:
Possible Cause 2: Experimental Conditions
-
Troubleshooting:
-
Review your experimental protocol: Are there steps where the sample is exposed to high temperatures, direct light, or ambient air for extended periods?
-
Solvent Effects: If using aqueous buffers, be aware that cannabinoids can be less stable compared to alcoholic solvents.[5] Consider the pH of your medium, as acidic conditions can also lead to degradation or isomerization.[11][12]
-
Run a control: Include a control sample of CBDM that is subjected to the same solvent and handling conditions but not the experimental variable to isolate the cause of degradation.
-
Problem: How can I detect and quantify the oxidation of CBDM?
Analytical Techniques: Several analytical methods can be employed to monitor the stability of CBDM and detect the formation of oxidation products:
-
High-Performance Liquid Chromatography (HPLC): This is a primary method for separating and quantifying cannabinoids and their degradation products. A UV detector is typically used. A validated HPLC method is crucial for accurate stability studies.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify CBDM and its byproducts.[13] It is particularly useful for identifying unknown degradation products through their mass spectra.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it ideal for detecting and characterizing oxidation products in complex mixtures.[14]
Quantitative Data Summary
The following table summarizes stability data for CBD, which can serve as a valuable reference for understanding the potential stability of CBDM.
| Parameter | Condition | Result | Source |
| Storage Stability | -20°C | Stable for ≥ 4 years | [1] |
| 5°C | Stable for at least 12 months (calculated t95 = 4.8 years) | [5] | |
| Room Temperature | Unstable (t95 = 117 ± 18 days) | [5] | |
| Oxidative Stress | In an oxidizing environment | Highly unstable (t95 = 1.77 days) | [5] |
| Aqueous Stability | pH 7.4, 37°C | 10% degradation within 24 hours | [5] |
t95: Time for 5% of the compound to degrade.
Experimental Protocols
Protocol: Stability Testing of CBDM by HPLC-UV
Objective: To assess the stability of CBDM under specific conditions (e.g., temperature, light exposure, solvent).
Methodology:
-
Standard Preparation: Prepare a stock solution of CBDM in a suitable solvent (e.g., ethanol or acetonitrile) at a known concentration (e.g., 1 mg/mL). From this, prepare working standards at various concentrations to create a calibration curve.
-
Sample Preparation: Prepare samples of CBDM under the conditions you wish to test (e.g., in an aqueous buffer, exposed to UV light, or incubated at an elevated temperature).
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is common for cannabinoid analysis.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector at a wavelength appropriate for CBDM (e.g., 220 nm or 280 nm).
-
Column Temperature: 30°C.
-
-
Analysis:
-
Inject the standards to establish a calibration curve (peak area vs. concentration).
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), inject the experimental samples.
-
Monitor the chromatograms for a decrease in the CBDM peak area and the appearance of new peaks, which may indicate degradation products.
-
-
Quantification: Use the calibration curve to determine the concentration of CBDM remaining at each time point. The percentage of degradation can then be calculated.
Visualizations
Caption: Simplified pathway of CBDM oxidation.
Caption: Factors influencing CBDM stability.
References
- 1. caymanchem.com [caymanchem.com]
- 2. hemphash.co.uk [hemphash.co.uk]
- 3. What Is Cannabinoid Oxidation and How to Store CBD Properly? [cbd.market]
- 4. How to store CBD properly? Our advice - Marie Jeanne CBD ® [mariejeanne-cbd.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Characterization of Novel Cannabidiol-Based Derivatives with Potent Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidative and Anti-Inflammatory Properties of Cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. How To Properly Store Your CBD Products - TOML [tomlusa.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Stability of cannabidiol (CBD) in solvents and formulations: A GC-MS approach [iris.unipv.it]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Purification of Cannabidiol Monomethyl Ether (CBDM)
Welcome to the technical support center for the purification of cannabidiol (B1668261) monomethyl ether (CBDM). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this minor cannabinoid.
Frequently Asked Questions (FAQs)
Q1: What is Cannabidiol Monomethyl Ether (CBDM)?
A1: this compound (CBDM) is a naturally occurring phytocannabinoid found in Cannabis sativa.[1][2] It is a derivative of cannabidiol (CBD) where one of the hydroxyl groups on the resorcinol (B1680541) ring is replaced by a methoxy (B1213986) group. Due to its presence in very low concentrations in the plant, its isolation and purification can be challenging.[2]
Q2: What are the main challenges in purifying CBDM?
A2: The primary challenges in purifying CBDM stem from its low natural abundance and its structural similarity to other more prevalent cannabinoids.[2] Key challenges include:
-
Co-elution: CBDM can co-elute with other cannabinoids that have similar polarities, such as CBD, cannabichromene (B1668259) (CBC), and isomers of CBD, making chromatographic separation difficult.[3][4]
-
Low Concentration: Its minute quantities in cannabis extracts necessitate highly sensitive analytical techniques for detection and efficient purification methods to obtain sufficient material.[2]
-
Lack of Reference Standards: The commercial availability of pure CBDM reference standards can be limited, complicating the identification and quantification during purification.
-
Degradation: Like other cannabinoids, CBDM may be susceptible to degradation under certain conditions, such as exposure to heat, light, or acidic/basic environments.[5]
Q3: What are the typical impurities found in a crude extract containing CBDM?
A3: A crude extract containing CBDM will likely have a complex mixture of compounds. The most common impurities are other cannabinoids, including:
-
Cannabidiol (CBD)
-
Tetrahydrocannabinol (THC)
-
Cannabigerol (CBG)
-
Cannabinol (CBN)
-
Cannabichromene (CBC)
-
Structurally related cannabinoid acids (e.g., CBDA, THCA) if the material has not been decarboxylated.[6]
Other impurities can include terpenes, flavonoids, waxes, and lipids from the plant material.[6]
Q4: What analytical techniques are suitable for monitoring the purification of CBDM?
A4: High-performance liquid chromatography (HPLC) with UV or mass spectrometry (MS) detection is the most common and effective technique for monitoring the purification of cannabinoids like CBDM.[7] Gas chromatography-mass spectrometry (GC-MS) can also be used, but may require derivatization for acidic cannabinoids.[8]
Troubleshooting Guides
Issue 1: Poor resolution between CBDM and other cannabinoids in reverse-phase HPLC.
Possible Cause: The selectivity of the stationary phase and mobile phase is insufficient to separate structurally similar compounds. Cannabinoids are hydrophobic in nature, making reverse-phase chromatography a common choice for purification.[3]
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Adjust the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to water. A shallower gradient or isocratic elution with a lower percentage of the organic solvent can improve separation.[3]
-
Experiment with different organic modifiers. For instance, if using methanol (B129727), try acetonitrile, or vice versa, as they offer different selectivities.
-
-
Change the Stationary Phase:
-
Not all C18 columns are the same. Try a C18 column with a different bonding density or end-capping.[3]
-
Consider a different stationary phase chemistry, such as a C8 column, which is less hydrophobic and may provide a different elution order.[3]
-
Phenyl-hexyl phases can also offer different selectivity for aromatic compounds like cannabinoids.
-
-
Adjust the Temperature: Lowering the column temperature can sometimes increase the viscosity of the mobile phase and improve separation, although it will also increase backpressure.
Issue 2: Co-elution of CBDM with an unknown impurity in normal-phase HPLC.
Possible Cause: Normal-phase chromatography separates compounds based on polarity. The unknown impurity likely has a similar polarity to CBDM.
Troubleshooting Steps:
-
Modify the Solvent System:
-
In normal-phase chromatography, typically a non-polar solvent like hexane (B92381) or heptane (B126788) is used with a polar modifier like ethyl acetate (B1210297) or isopropanol.[9]
-
Fine-tune the percentage of the polar modifier. Small changes can significantly impact retention and selectivity.
-
Try a different polar modifier. For example, replacing ethyl acetate with methyl tert-butyl ether (MTBE) or a small amount of methanol can alter the selectivity.
-
-
Utilize a Different Stationary Phase:
-
If using a standard silica (B1680970) column, consider a diol-bonded or cyano-bonded phase, which can offer different selectivities for compounds with hydroxyl or ether groups.
-
-
Employ Orthogonal Chromatography: If a particular impurity is difficult to remove with one method, an orthogonal technique (one that separates based on a different principle) can be very effective. For example, if you are struggling with normal-phase, a subsequent reverse-phase step on the collected fractions can remove the co-eluting impurity.[10]
Issue 3: Suspected degradation of CBDM during purification.
Possible Cause: Cannabinoids can be sensitive to heat, light, and pH.[5] The purification process itself might be causing the degradation of your target compound.
Troubleshooting Steps:
-
Control Temperature: Avoid excessive heat during solvent evaporation steps. Use a rotary evaporator with a water bath set to a moderate temperature (e.g., 40-50°C).
-
Protect from Light: Use amber glassware or cover your flasks and columns with aluminum foil to protect the sample from light, which can cause isomerization and degradation.
-
Maintain Neutral pH: If using pH modifiers in your mobile phase, ensure they are not too acidic or basic, as this can catalyze degradation reactions. It is often best to work under neutral conditions if possible.
-
Work Quickly: Minimize the time the sample spends in solution, especially at room temperature. Process samples promptly and store them at low temperatures (e.g., -20°C) when not in use.
Data Presentation
Table 1: Physicochemical Properties of CBDM
| Property | Value |
| Molecular Formula | C₂₂H₃₂O₂ |
| Molecular Weight | 328.5 g/mol |
| CAS Number | 1972-05-0 |
| Appearance | Expected to be a resinous oil or solid |
| Solubility | Expected to be soluble in organic solvents like ethanol (B145695), methanol, acetonitrile, and hexane. |
Table 2: Semi-Quantitative Analysis of CBDM in a Cannabis Variety
This table is based on data from a study that synthesized and quantified CBDM in a specific medical cannabis variety (FM2).
| Cannabinoid | Concentration (µg/g of plant material) |
| CBDM | 50 |
| CBGM | 102 |
| CBDH | 27 |
| Δ⁹-THCH | 7 |
| CBD | 56,000 (56 mg/g) |
| Δ⁹-THC | 39,000 (39 mg/g) |
Data adapted from Linciano, P., et al. (2020). Identification of a new cannabidiol n-hexyl homolog in a medicinal cannabis variety with an antinociceptive activity in mice: cannabidihexol. Scientific Reports.[1]
Experimental Protocols
Protocol 1: Hypothetical Purification of CBDM from a Cannabis Extract using Flash Chromatography
This protocol is a hypothetical workflow based on common techniques for cannabinoid purification.
-
Extraction and Winterization:
-
Extract ground cannabis material with cold ethanol.
-
Filter the extract to remove plant material.
-
Chill the ethanol extract at -20°C for 48 hours to precipitate waxes and lipids (winterization).
-
Filter the cold extract to remove the precipitated material.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
-
Normal-Phase Flash Chromatography (Initial Cleanup):
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of hexane and ethyl acetate. A typical gradient might be from 2% to 20% ethyl acetate in hexane.[10]
-
Procedure:
-
Dissolve the winterized extract in a minimal amount of hexane.
-
Load the sample onto the silica gel column.
-
Run the gradient and collect fractions.
-
Analyze fractions by TLC or HPLC-UV to identify those containing CBDM.
-
Pool the CBDM-rich fractions and evaporate the solvent.
-
-
-
Reverse-Phase Flash Chromatography (Final Polishing):
-
Stationary Phase: C18 silica gel.
-
Mobile Phase: A gradient of water and methanol or acetonitrile. A typical gradient might be from 70% to 95% methanol in water.[10]
-
Procedure:
-
Dissolve the partially purified material from the normal-phase step in the mobile phase.
-
Load the sample onto the C18 column.
-
Run the gradient and collect fractions.
-
Analyze fractions by HPLC-UV/MS to identify pure CBDM fractions.
-
Pool the pure fractions and remove the solvent to yield purified CBDM.
-
-
Mandatory Visualization
Caption: A typical orthogonal chromatographic workflow for the purification of CBDM.
Caption: Troubleshooting logic for addressing poor chromatographic separation of CBDM.
References
- 1. iris.cnr.it [iris.cnr.it]
- 2. newphaseblends.com [newphaseblends.com]
- 3. zeochem.com [zeochem.com]
- 4. biotage.com [biotage.com]
- 5. Characterizing the degradation of cannabidiol in an e-liquid formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cannabissciencetech.com [cannabissciencetech.com]
- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Solubility of Cannabidiol Monomethyl Ether (CBD-ME)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cannabidiol (B1668261) Monomethyl Ether (CBD-ME). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the solubility of CBD-ME.
Disclaimer: Cannabidiol Monomethyl Ether (CBD-ME) is a less-studied analogue of Cannabidiol (CBD). Consequently, a significant portion of the following guidance is extrapolated from established methods for enhancing CBD solubility. Researchers should consider these recommendations as a starting point and optimize the protocols for their specific CBD-ME applications.
Frequently Asked Questions (FAQs)
Q1: Why is enhancing the solubility of this compound (CBD-ME) important?
A1: Like its parent compound CBD, CBD-ME is expected to be highly lipophilic and thus have poor aqueous solubility.[1][2] This poor solubility can significantly limit its oral bioavailability, restricting the fraction of the administered dose that reaches systemic circulation and its potential therapeutic efficacy.[3][4] Enhancing the aqueous solubility of CBD-ME is a critical step in the development of effective oral and other aqueous-based formulations to improve absorption and achieve desired therapeutic outcomes.
Q2: What are the primary strategies for increasing the aqueous solubility of lipophilic compounds like CBD-ME?
A2: Several established techniques used to enhance the solubility of poorly water-soluble drugs, particularly CBD, can be applied to CBD-ME. These include:
-
Lipid-Based Formulations: This approach involves dissolving the compound in a lipid-based excipient to improve its absorption. Common examples include nanoemulsions, self-emulsifying drug delivery systems (SEDDS), and nanostructured lipid carriers (NLCs).[1][5][6]
-
Cyclodextrin (B1172386) Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate lipophilic molecules like CBD-ME, forming inclusion complexes with enhanced aqueous solubility.[3][7][8]
-
Amorphous Solid Dispersions: This method involves dispersing CBD-ME in a solid, hydrophilic polymer matrix. This prevents the crystallization of the compound and can improve its dissolution rate and solubility.[9][10][11]
-
Nanoparticle Systems: Encapsulating CBD-ME into polymeric nanoparticles or other nanocarriers can improve its solubility and bioavailability.[12][13]
Q3: Which solvents are suitable for dissolving pure this compound (CBDM)?
A3: According to available data, CBDM is soluble in organic solvents such as acetonitrile (B52724) (10 mg/ml) and DMSO (30 mg/ml).[14] These solvents are typically used for analytical purposes and in the initial stages of formulation development. For oral and parenteral formulations, the focus is on enhancing solubility in aqueous environments.
Q4: Are there any safety concerns with the excipients used in these solubility enhancement techniques?
A4: The excipients used in these formulations are generally recognized as safe (GRAS) for pharmaceutical use.[8] However, it is crucial to consult regulatory guidelines and conduct appropriate toxicity studies for any new formulation. The concentration of surfactants and co-solvents in lipid-based formulations, for instance, needs to be carefully optimized to avoid potential gastrointestinal irritation.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the development of CBD-ME formulations.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low encapsulation efficiency in nanoemulsions or lipid nanoparticles. | 1. Poor solubility of CBD-ME in the chosen oil phase. 2. Inappropriate surfactant or co-surfactant selection. 3. Suboptimal homogenization parameters (speed, duration, pressure). 4. CBD-ME concentration exceeds the loading capacity of the system. | 1. Screen various oils to find one with the highest solubilizing capacity for CBD-ME. 2. Experiment with different surfactants and co-surfactants and vary their ratios. 3. Optimize the homogenization process to achieve the desired particle size and distribution. 4. Reduce the initial concentration of CBD-ME in the oil phase. |
| Phase separation or instability of the formulation over time. | 1. Droplet coalescence in nanoemulsions. 2. Ostwald ripening. 3. Recrystallization of CBD-ME from the formulation. 4. Incompatible excipients. | 1. Ensure a sufficient concentration of a suitable stabilizing surfactant. 2. Include a long-chain triglyceride in the oil phase to minimize Ostwald ripening. 3. For solid dispersions, select a polymer with strong interactions with CBD-ME to inhibit recrystallization. 4. Conduct compatibility studies with all excipients. |
| Poor in vitro dissolution of CBD-ME from solid dispersions. | 1. Incomplete amorphization of CBD-ME. 2. Use of a polymer with low aqueous solubility. 3. Formation of a supersaturated solution followed by rapid precipitation. | 1. Confirm the amorphous state of CBD-ME in the dispersion using techniques like DSC or XRD. 2. Select a highly water-soluble polymer carrier. 3. Incorporate a precipitation inhibitor into the formulation. |
| Low complexation efficiency with cyclodextrins. | 1. Unfavorable stoichiometry between CBD-ME and the cyclodextrin. 2. Suboptimal complexation conditions (time, temperature, solvent). 3. Inappropriate type of cyclodextrin. | 1. Determine the optimal molar ratio through phase solubility studies. 2. Increase the stirring time and/or temperature during complexation. 3. Screen different types of cyclodextrins (e.g., HP-β-CD, RM-β-CD) as they exhibit varying affinities for guest molecules.[7] |
Data Presentation: Enhancing CBD Solubility (Applicable to CBD-ME)
The following tables summarize quantitative data from studies on enhancing the solubility of CBD. These values provide a benchmark for what may be achievable with CBD-ME.
Table 1: Solubility Enhancement of CBD using Cyclodextrin Complexation
| Cyclodextrin Derivative | Method | Fold Increase in Aqueous Solubility | Reference |
| β-cyclodextrin (β-CD) | Inclusion Complex | 17-fold | [15] |
| 2,6-di-O-methyl-β-cyclodextrin (DM-β-CD) | Inclusion Complex | 614-fold | [15] |
| Randomly methylated β-CD (RM-β-CD) | Inclusion Complex | Significant increase | [7] |
| 2-hyroxypropyl-β-CD (HP-β-CD) | Inclusion Complex | Significant increase | [7] |
Table 2: Characteristics of CBD Nanoformulations
| Formulation Type | Key Components | Particle Size (nm) | CBD Recovery/Release | Reference |
| Nanoemulsion (NE) | Vitamin E acetate, ethanol, Tween-20, water | 35.3 ± 11.8 | - | [16] |
| Self-Emulsifying Drug Delivery System (SEDDS) | - | - | 86 ± 2% recovery in aqueous phase | [5] |
| Nanostructured Lipid Carriers (NLCs) | - | 207 | >90% release within 15 min | [6] |
Table 3: Dissolution Enhancement of CBD via Solid Dispersions
| Polymer Carrier | Method | Fold Increase in Dissolution Rate | Reference |
| Polyethylene Oxide (PEO-N80) | Vacuum Compression Molding | 4.75-fold | [10][11] |
| Hydroxypropyl cellulose (B213188) (HPC-EF) | Vacuum Compression Molding | 3.63-fold | [10][11] |
Experimental Protocols
The following are detailed methodologies for key experiments that can be adapted for enhancing the solubility of CBD-ME.
Protocol 1: Preparation of CBD-ME Nanoemulsion
Objective: To prepare a stable oil-in-water nanoemulsion of CBD-ME to enhance its aqueous dispersibility.
Materials:
-
This compound (CBD-ME)
-
Carrier Oil (e.g., Medium-Chain Triglycerides - MCT oil)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., Span 80, Ethanol)
-
Purified Water
-
High-shear mixer
-
High-pressure homogenizer
Methodology:
-
Oil Phase Preparation: Dissolve a predetermined amount of CBD-ME in the carrier oil. Gentle heating and stirring may be applied to ensure complete dissolution.
-
Add the surfactant and co-surfactant to the oil phase and mix until a homogenous solution is formed.
-
Aqueous Phase Preparation: Prepare the required volume of purified water.
-
Formation of Coarse Emulsion: Slowly add the oil phase to the aqueous phase under continuous stirring using a high-shear mixer. Mix for 10-15 minutes to form a coarse emulsion.
-
Homogenization: Pass the coarse emulsion through a high-pressure homogenizer. The number of passes and the operating pressure should be optimized to achieve the desired droplet size (typically below 200 nm).
-
Characterization: Analyze the nanoemulsion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Protocol 2: Preparation of CBD-ME-Cyclodextrin Inclusion Complex
Objective: To prepare a solid inclusion complex of CBD-ME with a cyclodextrin to improve its aqueous solubility.
Materials:
-
This compound (CBD-ME)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin
-
Ethanol
-
Purified Water
-
Magnetic stirrer
-
Freeze-dryer
Methodology:
-
CBD-ME Solution: Dissolve a precise amount of CBD-ME in a minimal volume of ethanol.
-
Cyclodextrin Solution: Dissolve the appropriate molar ratio of HP-β-CD in purified water with constant stirring.
-
Complexation: Slowly add the ethanolic solution of CBD-ME to the aqueous cyclodextrin solution while stirring continuously.
-
Allow the mixture to stir at room temperature for an extended period (e.g., 24-48 hours) to facilitate the formation of the inclusion complex.
-
Lyophilization: Freeze the resulting solution and then lyophilize it using a freeze-dryer to obtain a dry powder of the CBD-ME-cyclodextrin complex.
-
Characterization: Analyze the resulting powder for drug content, complexation efficiency, and perform dissolution studies to confirm enhanced solubility.
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for the preparation of a CBD-ME nanoemulsion.
Caption: Workflow for preparing a CBD-ME-cyclodextrin inclusion complex.
Logical Relationship Diagram
Caption: Relationship between the solubility problem and enhancement strategies.
References
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. Promising Nanocarriers to Enhance Solubility and Bioavailability of Cannabidiol for a Plethora of Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Lipid-based formulations to increase cannabidiol bioavailability: In vitro digestion tests, pre-clinical assessment and clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhancement of cannabidiol oral bioavailability through the development of nanostructured lipid carriers: In vitro and in vivo evaluation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biophysical Studies and In Vitro Effects of Tumor Cell Lines of Cannabidiol and Its Cyclodextrin Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cannabissciencetech.com [cannabissciencetech.com]
- 9. Cannabidiol aqueous solubility enhancement: Comparison of three amorphous formulations strategies using different type of polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. Frontiers | Enhanced oral bioavailability of cannabidiol by flexible zein nanoparticles: in vitro and pharmacokinetic studies [frontiersin.org]
- 14. caymanchem.com [caymanchem.com]
- 15. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 16. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Refinement of Cannabidiol Monomethyl Ether (CBDM) Quantification Methods
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining methods for the quantification of cannabidiol (B1668261) monomethyl ether (CBDM).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the quantification of CBDM using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
HPLC-UV/DAD Analysis
Question: Why am I seeing poor chromatographic resolution between CBD and CBDM?
Answer: Due to their structural similarity, achieving baseline separation between cannabidiol (CBD) and its monomethyl ether (CBDM) can be challenging. CBDM, having one of its hydroxyl groups methylated, is slightly less polar than CBD. In reversed-phase HPLC, this will typically result in a slightly shorter retention time for CBDM compared to CBD.
Troubleshooting Steps:
-
Optimize Mobile Phase Gradient: A shallow gradient with a slow increase in the organic solvent (e.g., acetonitrile (B52724) or methanol) concentration can enhance separation.
-
Evaluate Different Stationary Phases: While a C18 column is a common starting point, consider using a column with a different selectivity, such as a phenyl-hexyl or a biphenyl (B1667301) phase, which can offer different interactions with the analytes.
-
Adjust Mobile Phase pH: Although less common for neutral cannabinoids, slight adjustments to the mobile phase pH (if using buffers) can sometimes influence the retention of phenolic compounds.
-
Lower the Column Temperature: Reducing the column temperature can sometimes increase resolution, though it may also lead to broader peaks and longer run times.
Question: My CBDM peak is showing significant tailing. What could be the cause?
Answer: Peak tailing for CBDM can be caused by several factors, including secondary interactions with the stationary phase or issues with the sample solvent.
Troubleshooting Steps:
-
Check for Active Sites: Residual silanols on the silica-based stationary phase can interact with the free hydroxyl group of CBDM, causing tailing. Use a well-end-capped column or add a small amount of a competitive base, like triethylamine, to the mobile phase to block these active sites.
-
Sample Solvent Mismatch: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase. Injecting in a stronger solvent can cause peak distortion.
-
Column Overload: Injecting too high a concentration of the sample can lead to peak asymmetry. Try diluting your sample.
-
Column Degradation: An old or contaminated column can lead to poor peak shape. Replace the column if other troubleshooting steps fail.
GC-MS Analysis
Question: I am observing a peak that corresponds to the mass of CBD when analyzing a pure CBDM standard. Why is this happening?
Answer: This is likely due to in-source demethylation of the CBDM molecule in the hot GC inlet or ion source. The methyl ether bond can be labile under high temperatures.
Troubleshooting Steps:
-
Lower Inlet Temperature: Reduce the GC inlet temperature to the lowest possible value that still allows for efficient volatilization of CBDM.
-
Use a Derivatizing Agent: Silylating the remaining free hydroxyl group of CBDM with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can increase its thermal stability and reduce in-source fragmentation.
-
Optimize Ion Source Parameters: If your mass spectrometer allows, adjusting the ion source temperature and electron energy can sometimes minimize fragmentation.
Question: My mass spectrum for CBDM is showing unexpected fragments. How can I confirm the identity of my peak?
Answer: The mass spectrum of CBDM is expected to be similar to that of CBD, but with a 14 atomic mass unit shift for fragments containing the methylated phenolic group.[1]
Troubleshooting Steps:
-
Confirm Molecular Ion: Look for the molecular ion of CBDM (C₂₂H₃₂O₂, molecular weight: 328.5 g/mol ).
-
Analyze Fragmentation Pattern: Key fragmentation pathways for cannabinoids often involve retro-Diels-Alder reactions. Compare the fragmentation pattern of your peak to known spectra of CBD and other cannabinoids to identify characteristic losses. The loss of the pentyl chain is a common fragmentation pathway.
-
Use a Certified Reference Material (CRM): The most reliable way to confirm the identity of your peak is to analyze a certified reference material of CBDM under the same conditions.
Frequently Asked Questions (FAQs)
Q1: What is cannabidiol monomethyl ether (CBDM)?
A1: this compound (CBDM) is a naturally occurring phytocannabinoid found in the Cannabis sativa plant.[2] It is a derivative of cannabidiol (CBD) where one of the two phenolic hydroxyl groups is replaced by a methoxy (B1213986) group. It is considered a minor cannabinoid as it is typically found in much lower concentrations than CBD or THC.[2]
Q2: Which analytical techniques are most suitable for the quantification of CBDM?
A2: High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques for cannabinoid analysis and are suitable for CBDM. HPLC is often preferred for quantitative analysis of cannabinoids in plant material as it can measure both the acidic and neutral forms without the need for derivatization. GC-MS is a powerful tool for identification and confirmation due to its high sensitivity and the structural information provided by mass spectra.
Q3: Is a certified reference material (CRM) for CBDM commercially available?
A3: The availability of CRMs for minor cannabinoids like CBDM can be limited. It is recommended to check with major suppliers of analytical standards. If a CRM is not available, a standard can be synthesized, and its purity and identity must be thoroughly characterized before use in quantitative analysis.
Q4: What are the primary challenges in quantifying CBDM?
A4: The main challenges in quantifying CBDM include:
-
Low Abundance: CBDM is present in very low concentrations in most cannabis varieties, requiring sensitive analytical methods for detection and quantification.[2]
-
Chromatographic Co-elution: Due to its structural similarity to other cannabinoids, achieving baseline separation from more abundant cannabinoids can be difficult.
-
Lack of Standardized Methods: There are no universally recognized and validated methods specifically for CBDM quantification, often requiring in-house method development and validation.
-
Matrix Effects: Complex matrices such as plant extracts or edibles can interfere with the analysis, potentially causing ion suppression in MS or interfering peaks in UV detection.
Q5: How can I ensure the stability of my CBDM samples and standards during analysis?
A5: Cannabinoids can be sensitive to light, heat, and oxidative conditions. To ensure stability:
-
Store standards and samples in a cool, dark place, preferably in amber vials.
-
For long-term storage, refrigeration or freezing is recommended.
-
Prepare working solutions fresh and minimize their exposure to light and heat.
-
Consider performing a stability study of CBDM in your specific solvent and storage conditions to understand its degradation profile.
Quantitative Data
The following table summarizes the semi-quantitative data for CBDM found in the medicinal cannabis variety FM2, as reported in a scientific study. This data is provided for comparative purposes.
| Cannabinoid | Concentration in FM2 Variety (µg/g) |
| Cannabidiol (CBD) | 56,000 |
| Δ⁹-Tetrahydrocannabinol (Δ⁹-THC) | 39,000 |
| This compound (CBDM) | 50 |
| Cannabigerol Monomethyl Ether (CBGM) | 102 |
| Cannabidihexol (CBDH) | 27 |
| Δ⁹-Tetrahydrocannabihexol (Δ⁹-THCH) | 7 |
Data sourced from Linciano, P., et al. (2020). Identification of a new cannabidiol n-hexyl homolog in a medicinal cannabis variety with an antinociceptive activity in mice. Scientific Reports.[3]
Experimental Protocols
The following are detailed, generalized methodologies for the quantification of CBDM. Note: These protocols are based on established methods for other cannabinoids and should be fully validated in your laboratory for the specific matrix being analyzed.
Protocol 1: Quantification of CBDM in Cannabis Plant Material by HPLC-UV/DAD
1. Sample Preparation:
- Accurately weigh approximately 1 gram of homogenized and dried cannabis plant material.
- Add 20 mL of a suitable extraction solvent (e.g., methanol (B129727) or ethanol).
- Sonricate for 30 minutes in a water bath.
- Centrifuge the sample at 4000 rpm for 10 minutes.
- Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
- Perform a serial dilution with the mobile phase to bring the analyte concentration within the calibration range.
2. HPLC-UV/DAD Conditions (Example):
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 2.7 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A linear gradient starting from 70% B to 95% B over 15 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 10 µL.
- Detection Wavelength: 228 nm.
3. Calibration:
- Prepare a stock solution of CBDM standard in methanol.
- Create a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
- Inject the calibration standards and generate a calibration curve by plotting the peak area against the concentration.
4. Quantification:
- Inject the prepared sample extracts.
- Identify the CBDM peak based on its retention time compared to the standard.
- Quantify the concentration of CBDM in the sample using the calibration curve.
Protocol 2: Identification and Semi-Quantification of CBDM by GC-MS
1. Sample Preparation and Derivatization:
- Prepare a plant extract as described in the HPLC protocol.
- Evaporate a known volume of the extract to dryness under a gentle stream of nitrogen.
- Add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile).
- Heat the mixture at 70 °C for 30 minutes.
- After cooling, the sample is ready for injection.
2. GC-MS Conditions (Example):
- Column: A non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm, 5% phenyl-methylpolysiloxane).
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Inlet Temperature: 250 °C.
- Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 300 °C at 10 °C/min and hold for 5 minutes.
- Injection Mode: Splitless.
- MS Transfer Line Temperature: 280 °C.
- Ion Source Temperature: 230 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: 50-550 m/z.
3. Identification and Semi-Quantification:
- Identify the derivatized CBDM peak based on its retention time and mass spectrum.
- For semi-quantification, a calibration curve can be prepared using a CBDM standard that has undergone the same derivatization process.
Visualizations
Caption: HPLC-UV/DAD experimental workflow for CBDM quantification.
Caption: Logical workflow for troubleshooting poor chromatographic resolution.
References
Technical Support Center: Cannabidiol Monomethyl Ether (CBDM) Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding interference during the analysis of cannabidiol (B1668261) monomethyl ether (CBDM).
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in CBDM assays?
A1: The most common sources of interference in CBDM assays are:
-
Isomeric Compounds: Cannabidiol monomethyl ether (CBDM) shares the same molecular formula and molecular weight with isomers such as cannabidihexol (CBDH) and Δ9-tetrahydrocannabihexol (Δ9-THCH). These compounds can co-elute and have identical mass spectra, making chromatographic separation critical.
-
Other Cannabinoids: Structurally similar cannabinoids present in the sample matrix can have similar retention times and spectral properties, leading to potential interference.
-
Matrix Effects: In LC-MS/MS analysis, components of the sample matrix (e.g., lipids, pigments from plant extracts) can suppress or enhance the ionization of CBDM, leading to inaccurate quantification.[1][2]
-
Derivatization Artifacts (GC-MS): During the derivatization step required for GC-MS analysis of cannabinoids, side reactions can occur, leading to the formation of unexpected byproducts that may interfere with the analysis.[3]
Q2: How can I distinguish CBDM from its isomers like CBDH?
A2: Distinguishing CBDM from its isomers relies almost entirely on effective chromatographic separation. Since these compounds can exhibit identical mass fragmentation patterns, mass spectrometry alone is insufficient for their differentiation.[4] Optimization of the HPLC or GC method, including the choice of column, mobile phase gradient, and temperature, is crucial to achieve baseline separation of these isomers.
Q3: What are the recommended analytical techniques for CBDM analysis?
A3: The most common and reliable analytical techniques for the quantification of cannabinoids, including CBDM, are:
-
High-Performance Liquid Chromatography with UV detection (HPLC-UV): This is a robust and widely used method for cannabinoid analysis.[5] A C18 reversed-phase column is most commonly employed.[5]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This method offers higher sensitivity and selectivity compared to HPLC-UV, making it ideal for detecting low concentrations of CBDM and for complex matrices.[6][7]
-
Gas Chromatography with Mass Spectrometry (GC-MS): This technique is also frequently used for cannabinoid analysis. However, it requires a derivatization step to make the cannabinoids volatile and to prevent thermal degradation in the GC inlet.[3][8]
Q4: What are the key validation parameters for a reliable CBDM assay?
A4: According to ICH guidelines and common practices in cannabinoid analysis, the key validation parameters include:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, including isomers and matrix components.
-
Linearity and Range: The concentration range over which the method is accurate, precise, and linear.
-
Accuracy and Precision: The closeness of the results to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.[9][10][11]
Troubleshooting Guides
Issue 1: Poor Chromatographic Resolution or Co-elution of Peaks
Possible Causes:
-
Inadequate separation of CBDM from its isomers (e.g., CBDH).
-
Co-elution with other cannabinoids or matrix components.
-
Suboptimal HPLC/GC column or mobile phase/carrier gas conditions.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Column Selection | If using a C18 column, consider a different stationary phase chemistry, such as a phenyl-hexyl or a biphenyl (B1667301) column, which can offer different selectivity for cannabinoids. For GC, ensure the column has sufficient theoretical plates for resolving isomers. | Different stationary phases provide alternative separation mechanisms that can resolve closely eluting compounds. |
| 2. Mobile Phase/Gradient Optimization (HPLC) | Adjust the mobile phase composition. For reversed-phase HPLC, modifying the ratio of acetonitrile/methanol (B129727) to water and the type and concentration of additives (e.g., formic acid, ammonium (B1175870) formate) can significantly impact selectivity. Implement a shallower gradient around the elution time of CBDM. | Fine-tuning the mobile phase polarity and additives can alter the interaction of analytes with the stationary phase, improving resolution. A shallower gradient increases the separation time between closely eluting peaks. |
| 3. Temperature Program Optimization (GC) | Modify the oven temperature program. A slower temperature ramp rate around the elution time of CBDM can improve the separation of isomers. | A slower temperature ramp provides more time for analytes to interact with the stationary phase, enhancing separation. |
| 4. Flow Rate Adjustment | Decrease the flow rate. | Lowering the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the run time. |
Caption: Troubleshooting workflow for co-elution issues.
Issue 2: Inaccurate Quantification due to Matrix Effects (LC-MS/MS)
Possible Causes:
-
Ion suppression or enhancement from co-eluting matrix components.
-
Insufficient sample cleanup.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Improve Sample Preparation | Enhance the sample cleanup procedure. Techniques like Solid-Phase Extraction (SPE) are generally more effective at removing matrix interferences than simple "dilute and shoot" or protein precipitation methods. | A cleaner sample will have fewer co-eluting matrix components that can interfere with ionization. |
| 2. Use a Stable Isotope-Labeled Internal Standard (SIL-IS) | If available, use a SIL-IS for CBDM. | A SIL-IS will co-elute with the analyte and experience similar matrix effects, allowing for accurate correction during data processing. |
| 3. Matrix-Matched Calibrants | Prepare calibration standards in a blank matrix that is representative of the samples being analyzed. | This helps to compensate for consistent matrix effects across all samples and calibrants. |
| 4. Chromatographic Modification | Adjust the chromatographic method to separate CBDM from the regions where matrix effects are most pronounced. This can be determined by post-column infusion experiments. | Moving the analyte to a "cleaner" part of the chromatogram will reduce the impact of ion suppression or enhancement. |
| 5. Sample Dilution | Dilute the sample extract. | Diluting the sample can reduce the concentration of interfering matrix components to a level where they no longer significantly impact the ionization of the analyte. |
Caption: Strategies for mitigating matrix effects.
Experimental Protocols
Protocol 1: HPLC-UV Method for CBDM Analysis
This protocol provides a general framework. It should be optimized and validated for your specific instrumentation and sample matrix.
| Parameter | Specification |
| Column | Reversed-phase C18, 150 mm x 4.6 mm, 2.7 µm particle size |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 70% B to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 5 µL |
| UV Detection | 228 nm |
| Sample Preparation | Extract homogenized sample with methanol or ethanol, vortex, and sonicate. Centrifuge and filter the supernatant through a 0.22 µm syringe filter before injection.[12][13] |
Caption: HPLC-UV workflow for CBDM analysis.
Protocol 2: LC-MS/MS Method for CBDM Analysis
This protocol is designed for higher sensitivity and selectivity.
| Parameter | Specification |
| LC Column | Same as HPLC-UV method |
| Mobile Phase | Same as HPLC-UV method |
| Gradient | Optimized for separation of CBDM from isomers |
| Flow Rate | 0.4 mL/min |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| MS/MS Transitions | Precursor Ion (Q1): m/z 329.2 (M+H)+Product Ions (Q3): Suggest monitoring m/z 193.1 and 135.1 (based on typical CBD fragmentation) |
| Sample Preparation | Solid-Phase Extraction (SPE) is recommended for complex matrices to minimize matrix effects. |
Note on MS/MS Transitions: The exact product ions for CBDM should be determined by infusing a pure standard and performing a product ion scan. The suggested transitions are based on the known fragmentation of cannabidiol (CBD), which involves cleavage of the bond between the resorcinol (B1680541) and terpene moieties.
Protocol 3: GC-MS Method for CBDM Analysis
This protocol requires derivatization.
| Parameter | Specification |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial temp 150 °C, ramp to 300 °C at 10 °C/min, hold for 5 minutes |
| Injector Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| MS Mode | Electron Ionization (EI), Scan mode for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis |
| Derivatization | Silylation with BSTFA + 1% TMCS is a common method for cannabinoids.[8] Evaporate the sample extract to dryness, add the derivatizing agent, and heat at 70 °C for 30 minutes. |
Quantitative Data Summary
The following tables provide hypothetical yet plausible validation data for the described analytical methods. This data is for illustrative purposes to demonstrate expected performance.
Table 1: HPLC-UV Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (%RSD) | < 2.0% |
| LOQ | 1 µg/mL |
Table 2: LC-MS/MS Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Range | 0.5 - 500 ng/mL |
| Accuracy (% Recovery) | 97.9% - 102.5% |
| Precision (%RSD) | < 5.0% |
| LOQ | 0.5 ng/mL |
Table 3: GC-MS Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | > 0.997 |
| Range | 5 - 750 ng/mL |
| Accuracy (% Recovery) | 96.5% - 103.1% |
| Precision (%RSD) | < 6.0% |
| LOQ | 5 ng/mL |
References
- 1. Quality Control of 11 Cannabinoids by Ultraperformance Liquid Chromatography Coupled with Mass Spectrometry (UPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. cannabissciencetech.com [cannabissciencetech.com]
- 4. Characterizing the degradation of cannabidiol in an e-liquid formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent HPLC-UV Approaches for Cannabinoid Analysis: From Extraction to Method Validation and Quantification Compliance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for quantification of cannabinoids: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. Quantification of 7 cannabinoids in cannabis oil using GC-MS: Method development, validation and application to therapeutic preparations in Friuli Venezia Giulia region, Italy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Analytical method validation for assay determination of cannabidiol and tetrahydrocannabinol in hemp oil infused products by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharma-lab.eu [pharma-lab.eu]
- 13. Workflow for Cannabinoids Analysis in Hemp and Hemp-Infused Products [sigmaaldrich.com]
Technical Support Center: Cannabidiol Monomethyl Ether (CBDM)
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the long-term storage and stability of cannabidiol (B1668261) monomethyl ether (CBDM). The following information is curated to address common challenges and questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the optimal conditions for the long-term storage of cannabidiol monomethyl ether (CBDM)?
A1: For long-term stability, it is recommended to store CBDM in a cool, dry place, protected from light.[1] A leading supplier specifies that CBDM is stable for at least four years under appropriate storage conditions.[2] While specific temperature ranges for CBDM are not extensively published, data from closely related cannabinoids suggest that storage at -20°C is ideal for long-term preservation, particularly for solutions.[1] Refrigeration at 4°C can be suitable for short-term storage.[1][3][4] Room temperature storage is generally not recommended as it can lead to significant degradation over time.[1][5][6]
Q2: How do environmental factors like light, oxygen, and temperature affect the stability of CBDM?
A2: Environmental factors are critical to the stability of cannabinoids.[7]
-
Light: Exposure to UV and ambient light can cause significant degradation.[1][8] It is crucial to use amber or opaque containers to minimize light exposure.[1]
-
Oxygen: The presence of oxygen can lead to oxidative degradation.[1] To mitigate this, use airtight containers and consider aliquoting stock solutions to minimize headspace and frequent opening of the main container.[1]
-
Temperature: Higher temperatures accelerate the rate of chemical degradation.[8][9] Studies on CBD have shown it to be highly unstable at room temperature, while remaining stable for at least 12 months at 5°C.[5][6]
Q3: What type of containers should I use to store CBDM?
A3: It is highly recommended to use borosilicate glass vials for storing cannabinoid solutions.[1] Plastic containers, such as polypropylene (B1209903) tubes, should be avoided as they can lead to adsorptive loss of the compound.[1] For protection against light, amber glass is the preferred choice.[1] Ensure containers have airtight seals to prevent exposure to oxygen.
Q4: I am dissolving CBDM in a solvent for my experiments. Does the solvent choice impact its stability?
A4: Yes, the solvent can influence the stability of cannabinoids. For instance, studies on CBD have shown it is more stable in ethanol (B145695) than in aqueous solutions.[5][6] The purity of the solvent is also a critical factor. Always use high-purity solvents suitable for your analytical method to avoid introducing contaminants that could catalyze degradation.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or lower-than-expected concentrations in analytical results (e.g., HPLC, LC-MS). | Compound degradation due to improper storage. | Review Storage Conditions: • Temperature: Confirm that samples are stored at the recommended temperature (-20°C for long-term, 4°C for short-term).[1][3][4] • Light Exposure: Ensure samples are in amber vials or otherwise protected from light.[1][8] • Oxygen Exposure: Check if containers are sealed tightly. Aliquot larger samples into single-use vials to minimize air exposure from repeated openings.[1] |
| Adsorption to container walls. | Verify Container Material: • Ensure you are using borosilicate glass containers, not plastic.[1] | |
| Appearance of unknown peaks in chromatograms during stability studies. | Formation of degradation products. | Identify Degradation Products: • While specific degradation pathways for CBDM are not well-documented, common degradation products of CBD include cannabinol (B1662348) (CBN), cannabielsoin (B57674) (CBE), and various oxidation products.[10][11][12][13] Under acidic conditions, conversion to THC isomers is possible for CBD.[14] • Use a stability-indicating analytical method, such as LC-MS/MS, to identify and quantify these new peaks. |
| Discoloration of the CBDM solution. | Oxidation or photolytic degradation. | Mitigate Exposure: • Store solutions under an inert atmosphere (e.g., nitrogen or argon) if possible. • Strictly adhere to storage in the dark and in airtight containers. Discoloration is often a sign of degradation.[15] |
Data Presentation
Table 1: Recommended Long-Term Storage Conditions for Cannabinoid Monomethyl Ether (CBDM)
| Parameter | Recommendation | Rationale |
| Temperature | -20°C (for solutions)[1] | Minimizes thermal degradation. |
| Cool, dry place (for neat material) | General best practice for chemical stability. | |
| Light Exposure | Store in the dark. | Prevents photolytic degradation.[1][8] |
| Atmosphere | Airtight container with minimal headspace. | Reduces exposure to oxygen, preventing oxidation.[1] |
| Container | Amber borosilicate glass. | Inert material that prevents adsorption and blocks UV light.[1] |
| Stated Stability | ≥ 4 years (under ideal conditions)[2] | Manufacturer's stability data for the neat compound. |
Experimental Protocols
Protocol: General Stability Testing of CBDM in Solution
This protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing.[7][16][17]
-
Sample Preparation:
-
Prepare a stock solution of CBDM in a suitable high-purity solvent (e.g., ethanol, acetonitrile) at a known concentration.
-
Aliquot the stock solution into amber glass vials with airtight caps. Prepare a sufficient number of vials for all time points and storage conditions.
-
-
Storage Conditions:
-
Place the vials in stability chambers set to the desired conditions. Standard conditions for stability testing often include:
-
Include a set of samples for baseline analysis (T=0).
-
-
Time Points:
-
Determine the testing intervals based on the storage condition. For example:
-
Accelerated studies: 0, 1, 3, and 6 months.
-
Long-term studies: 0, 3, 6, 9, 12, 18, and 24 months.[16]
-
-
-
Sample Analysis:
-
At each time point, retrieve one vial from each storage condition.
-
Allow the sample to equilibrate to room temperature before opening.
-
Analyze the sample using a validated stability-indicating analytical method, such as HPLC-UV or LC-MS/MS, to determine the concentration of CBDM and any degradation products.[18][19][20][21][22]
-
-
Data Analysis:
-
Calculate the percentage of the initial CBDM concentration remaining at each time point.
-
Plot the concentration of CBDM versus time for each storage condition to evaluate degradation kinetics.
-
Identify and quantify any significant degradation products.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Long term stability of cannabinoids in oral fluid after controlled cannabis administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-term stability of cannabinoids in oral fluid after controlled cannabis administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. docta.ucm.es [docta.ucm.es]
- 6. researchgate.net [researchgate.net]
- 7. broughton-group.com [broughton-group.com]
- 8. researchgate.net [researchgate.net]
- 9. Kinetics of CBD, Δ9-THC Degradation and Cannabinol Formation in Cannabis Resin at Various Temperature and pH Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Effect of temperature in the degradation of cannabinoids: From a brief residence in the gas chromatography inlet port to a longer period in thermal treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterizing the degradation of cannabidiol in an e-liquid formulation [ouci.dntb.gov.ua]
- 14. 4940960.fs1.hubspotusercontent-na1.net [4940960.fs1.hubspotusercontent-na1.net]
- 15. researchgate.net [researchgate.net]
- 16. Stability Testing for Cannabis - Cal Laboratories [cal-laboratories.com]
- 17. researchgate.net [researchgate.net]
- 18. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
- 19. um.edu.mt [um.edu.mt]
- 20. benchchem.com [benchchem.com]
- 21. Methods for quantification of cannabinoids: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Cannabidiol Monomethyl Ether and Cannabidiol (CBD)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Cannabidiol (B1668261) Monomethyl Ether (CBDM) and its parent compound, Cannabidiol (CBD). While research on CBD is extensive, data on CBDM is limited. This document summarizes the available experimental data and provides a framework for understanding the potential similarities and differences between these two cannabinoids.
Physicochemical Properties
Methylation of one of the phenolic hydroxyl groups in CBD to form CBDM is expected to alter its physicochemical properties. This structural modification will likely increase its lipophilicity and reduce its hydrogen-bonding capacity, which can impact solubility, membrane permeability, and metabolic stability.
Table 1: Comparison of Physicochemical Properties
| Property | Cannabidiol (CBD) | Cannabidiol Monomethyl Ether (CBDM) | Reference |
| Molecular Formula | C21H30O2 | C22H32O2 | [1] |
| Molecular Weight | 314.46 g/mol | 328.5 g/mol | [1] |
| LogP (Predicted) | ~6.3 | ~6.8 (Predicted) | |
| Water Solubility | Very low (practically insoluble) | Predicted to be lower than CBD | [2][3][4][5][6] |
| pKa | ~9.5-10.6 (phenolic hydroxyls) | One phenolic hydroxyl pKa (~9.5-10.6) |
Note: Predicted values for CBDM are based on its chemical structure and may not reflect experimental data.
Pharmacokinetics and Metabolism
The methylation of a phenolic hydroxyl group in CBDM is anticipated to influence its pharmacokinetic profile. This structural change can affect its absorption, distribution, metabolism, and excretion (ADME) properties.
Metabolism
Both CBD and CBDM are metabolized by the cytochrome P450 (CYP450) system. In guinea pig liver microsomes, CBDM was found to be metabolized to Cannabielsoin (B57674) monomethyl ether (CBEM) through an oxidative process involving cytochrome P450.[7] This is analogous to the metabolism of CBD to cannabielsoin (CBE).[7] The presence of a methyl ether may alter the rate and regioselectivity of metabolism compared to CBD. Masking one of the primary sites of glucuronidation in CBD could lead to a different metabolic profile for CBDM.
Table 2: Comparative Pharmacokinetic Parameters (Rodent Models)
| Parameter | Cannabidiol (CBD) | This compound (CBDM) | Reference |
| Bioavailability (Oral) | Low (~13-19% in rats) | Not reported | [8] |
| Tmax (Oral) | 1-4 hours (rat) | Not reported | [9] |
| Half-life (t1/2) | ~1.1-4.2 hours (rat, single dose) | Not reported | [8] |
| Metabolism | Primarily via CYP450 (hydroxylation) and UGT (glucuronidation) | Oxidative metabolism via CYP450 | [7][10] |
| Key Metabolites | 7-hydroxy-CBD, 7-carboxy-CBD | Cannabielsoin monomethyl ether (CBEM) | [7][11] |
Note: Direct comparative pharmacokinetic studies between CBD and CBDM have not been identified in the public domain.
Pharmacodynamics and Receptor Binding
The pharmacological activity of cannabinoids is largely determined by their interaction with various receptors. While CBD has a complex and promiscuous pharmacology, the receptor binding profile of CBDM has not been extensively characterized.
Table 3: Comparative Receptor Binding Affinities (Ki in nM)
| Receptor | Cannabidiol (CBD) | This compound (CBDM) | Reference |
| CB1 | Low affinity (>1000 nM) | Not reported | [12] |
| CB2 | Low affinity (>1000 nM) | Not reported | [12] |
| GPR55 | Antagonist | Not reported | [13] |
| TRPV1 | Agonist | Not reported | [14] |
| 5-HT1A | Agonist | Not reported | [14] |
Note: The binding affinities of CBD can vary depending on the assay conditions. Data for CBDM is not currently available in the public literature.
Biological Activity
Anti-inflammatory Effects
CBD has well-documented anti-inflammatory properties.[15][16][17] It can reduce the production of pro-inflammatory cytokines and inhibit immune cell migration.[13] While it is speculated that CBDM may also possess anti-inflammatory effects, direct experimental evidence is lacking.[18]
Anticonvulsant Effects
CBD is an approved treatment for certain forms of epilepsy, and its anticonvulsant effects have been demonstrated in various animal models.[19][20][21][22][23] There are currently no published in vivo studies evaluating the anticonvulsant properties of CBDM.
Experimental Protocols
In Vitro Metabolic Stability Assay (Human Liver Microsomes)
Objective: To determine the rate of metabolism of a test compound by human liver microsomal enzymes.
Materials:
-
Test compound (CBD or CBDM)
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., methanol (B129727) or DMSO).
-
In a microcentrifuge tube on ice, prepare the incubation mixture containing phosphate buffer, HLMs (final protein concentration 0.5-1 mg/mL), and the test compound (final concentration 1 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).[24][25][26]
Cannabinoid Receptor Binding Assay (Radioligand Displacement)
Objective: To determine the binding affinity (Ki) of a test compound for cannabinoid receptors (CB1 and CB2).
Materials:
-
Test compound (CBD or CBDM)
-
Cell membranes prepared from cells expressing human CB1 or CB2 receptors
-
Radioligand (e.g., [3H]CP-55,940)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4)
-
Non-specific binding control (e.g., a high concentration of a known CB1/CB2 agonist like WIN 55,212-2)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
In a 96-well plate, add increasing concentrations of the test compound.
-
Add a fixed concentration of the radioligand (typically at its Kd value).
-
Add the cell membrane preparation to each well.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled ligand).
-
Incubate the plate at 30°C for 60-90 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.[27][28][29][30][31]
Visualizations
Caption: Molecular structures of CBD and CBDM.
Caption: Simplified metabolic pathways of CBD and CBDM.
Caption: General workflow for preclinical comparison.
References
- 1. 3-Methoxy-2-((1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl)-5-pentylphenol | C22H32O2 | CID 164905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bigskybotanicals.com [bigskybotanicals.com]
- 3. getsunmed.com [getsunmed.com]
- 4. zebracbd.com [zebracbd.com]
- 5. supanaturals.com [supanaturals.com]
- 6. cbdrethink.com [cbdrethink.com]
- 7. In vivo and in vitro metabolism of this compound and cannabidiol dimethyl ether in the guinea pig: on the formation mechanism of cannabielsoin-type metabolite from cannabidiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 9. Frontiers | A Systematic Review on the Pharmacokinetics of Cannabidiol in Humans [frontiersin.org]
- 10. Metabolism and liver toxicity of cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Cannabinoids and Cannabinoid Receptors: The Story so Far - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antioxidative and Anti-Inflammatory Properties of Cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Polypharmacological Effects of Cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The anti-inflammatory effects of cannabidiol and cannabigerol alone, and in combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anti-inflammatory Properties of Cannabidiol, a Nonpsychotropic Cannabinoid, in Experimental Allergic Contact Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cannabidiol exerts anti-inflammatory effects but maintains T effector memory cell differentiation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. newphaseblends.com [newphaseblends.com]
- 19. realmofcaring.org [realmofcaring.org]
- 20. Cannabidiol Displays Antiepileptiform and Antiseizure Properties In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The anticonvulsant effects of cannabidiol in experimental models of epileptic seizures: From behavior and mechanisms to clinical insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Anticonvulsant effect of cannabidiol in the pentylenetetrazole model: Pharmacological mechanisms, electroencephalographic profile, and brain cytokine levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Cannabidiol Exerts Anticonvulsant Effects Alone and in Combination with Δ9-THC through the 5-HT1A Receptor in the Neoco… [ouci.dntb.gov.ua]
- 24. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 25. Assay: Metabolic stability in human liver microsomes (CHEMBL2387815) - ChEMBL [ebi.ac.uk]
- 26. bioivt.com [bioivt.com]
- 27. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Cannabinoid CB1 and CB2 receptor ligand specificity and the development of CB2-selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Cannabinoid CB1 and CB2 receptor mechanisms underlie cannabis reward and aversion in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cannabidiol Monomethyl Ether (CBDM) and Cannabigerol Monomethyl Ether (CBGM)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two minor cannabinoids, cannabidiol (B1668261) monomethyl ether (CBDM) and cannabigerol (B157186) monomethyl ether (CBGM). As derivatives of the well-studied cannabinoids cannabidiol (CBD) and cannabigerol (CBG), respectively, CBDM and CBGM are of growing interest for their potential therapeutic applications. This document summarizes their known properties, inferred biological activities, and relevant experimental protocols to support further research and development.
Physicochemical and Pharmacological Properties: A Comparative Overview
Direct comparative studies on the bioactivity of CBDM and CBGM are limited. However, by examining the properties of their parent compounds and the influence of methylation, we can infer their potential pharmacological profiles. The following table summarizes available and inferred data for these two cannabinoids.
| Property | Cannabidiol Monomethyl Ether (CBDM) | Cannabigerol Monomethyl Ether (CBGM) |
| Chemical Formula | C₂₂H₃₂O₂ | C₂₂H₃₂O₂ |
| Molar Mass | 328.5 g/mol [1] | 316.485 g/mol (for CBG)[2] |
| Parent Compound | Cannabidiol (CBD) | Cannabigerol (CBG) |
| Natural Occurrence | Found in strains of Cannabis sativa.[1][3] A semi-quantification in the FM2 medical cannabis variety reported a concentration of 50 µg/g.[4] | Found in strains of Cannabis sativa.[4] A semi-quantification in the FM2 medical cannabis variety reported a concentration of 102 µg/g.[4] |
| Inferred Receptor Binding | Likely low affinity for CB1 and CB2 receptors, similar to CBD.[3] Methylation may increase selectivity for CB2 receptors.[5] May interact with TRPV2, 5-HT1A, and PPARγ receptors.[6] | Likely a weak partial agonist at CB1 and CB2 receptors.[2] May exhibit more potent agonism at α2-adrenergic receptors and antagonism at 5-HT1A receptors.[2] |
| Inferred Bioactivity | Potential anti-inflammatory, antioxidant, and neuroprotective properties, extrapolated from CBD.[3][7] | Potential anti-inflammatory, analgesic, and neuroprotective properties.[8] May also have appetite-stimulating and antidepressant effects.[9] |
| Metabolism | Likely metabolized by cytochrome P450 enzymes, similar to CBD.[10] | Likely metabolized by cytochrome P450 enzymes, with cyclo-CBG as a potential major metabolite.[11][12] |
Inferred Signaling Pathways
The signaling pathways of CBDM and CBGM are likely influenced by their parent compounds and the structural modification of methylation.
This compound (CBDM) Signaling
Based on the known targets of CBD, CBDM is inferred to exert its effects through a variety of signaling pathways independent of direct CB1/CB2 receptor agonism. The methylation of one phenolic hydroxyl group may alter its interaction with these targets.
Caption: Inferred signaling pathway for CBDM.
Cannabigerol Monomethyl Ether (CBGM) Signaling
CBGM's signaling is likely dominated by interactions with adrenergic and serotonin (B10506) receptors, similar to its parent compound CBG, with weaker effects on cannabinoid receptors.
Caption: Inferred signaling pathway for CBGM.
Experimental Protocols
Detailed experimental data for CBDM and CBGM are scarce. The following protocols are adapted from established methods for cannabinoid analysis and bioactivity assessment and can be applied to the study of these specific compounds.
Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the quantification of CBDM and CBGM in a plant matrix.
Caption: Workflow for HPLC quantification of CBDM and CBGM.
Methodology:
-
Sample Preparation: Homogenize dried and powdered plant material containing CBDM and CBGM.
-
Extraction: Perform a single ultrasonic-assisted extraction with ethanol to isolate the cannabinoids.[13]
-
Filtration: Filter the ethanolic extract to remove particulate matter.
-
HPLC Analysis: Inject the filtered extract into an HPLC system equipped with a C18 column and a UV detector. A gradient elution with a mobile phase of water and acetonitrile, both with 0.1% formic acid, is commonly used for cannabinoid separation.
-
Quantification: Create a calibration curve using certified reference standards of CBDM and CBGM.[4] Determine the concentration of each compound in the sample by comparing its peak area to the calibration curve.
In Vitro Anti-Inflammatory Activity Assay
This protocol describes a method to assess the anti-inflammatory potential of CBDM and CBGM by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.
Methodology:
-
Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium.
-
Cell Seeding: Seed the cells in 96-well plates at an appropriate density and incubate for 24 hours.
-
Stimulation and Treatment: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response. Concurrently, treat the cells with varying concentrations of CBDM or CBGM.
-
Incubation: Incubate the treated cells for 18-24 hours.
-
Nitric Oxide Measurement: Measure the amount of nitrite, a stable product of NO, in the cell culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition by CBDM or CBGM compared to the LPS-only control. Determine the IC50 value for each compound.
Cannabinoid Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of CBDM and CBGM for CB1 and CB2 receptors.
Methodology:
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing human CB1 or CB2 receptors.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940), and varying concentrations of the test compounds (CBDM or CBGM).
-
Incubation: Incubate the mixture to allow for competitive binding to the receptors.
-
Filtration and Washing: Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand. Wash the filters to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of CBDM or CBGM that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) to determine the binding affinity.
Conclusion
While direct comparative data on this compound (CBDM) and cannabigerol monomethyl ether (CBGM) are still emerging, this guide provides a foundational understanding based on the known properties of their parent compounds and the chemical influence of methylation. The provided experimental protocols offer a starting point for researchers to further investigate the pharmacological and therapeutic potential of these intriguing minor cannabinoids. As research in this area expands, a clearer picture of the distinct profiles of CBDM and CBGM will undoubtedly emerge, paving the way for novel applications in drug development.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Cannabigerol - Wikipedia [en.wikipedia.org]
- 3. Frontiers | An Overview on Medicinal Chemistry of Synthetic and Natural Derivatives of Cannabidiol [frontiersin.org]
- 4. iris.cnr.it [iris.cnr.it]
- 5. cannabissciencetech.com [cannabissciencetech.com]
- 6. egrove.olemiss.edu [egrove.olemiss.edu]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. The Origin and Biomedical Relevance of Cannabigerol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. In Vitro and In Vivo Anti-Inflammatory Effects of Cannabidiol Isolated from Novel Hemp (Cannabis sativa L.) Cultivar Pink Pepper - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Cannabigerol Action at Cannabinoid CB1 and CB2 Receptors and at CB1–CB2 Heteroreceptor Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intralaboratory comparison of analytical methods for quantification of major phytocannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioactivity of Cannabidiol Monomethyl Ether and Other Cannabinoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of cannabidiol (B1668261) monomethyl ether (CBDM) against other well-known cannabinoids, including cannabidiol (CBD), delta-9-tetrahydrocannabinol (THC), cannabigerol (B157186) (CBG), and cannabinol (B1662348) (CBN). The information is compiled from preclinical studies and is intended to support research and drug development efforts in the field of cannabinoid pharmacology.
Introduction
Cannabidiol monomethyl ether (CBDM) is a naturally occurring, minor phytocannabinoid and a derivative of cannabidiol (CBD). First identified in 1972, research into its pharmacological properties has been limited compared to more abundant cannabinoids. This guide synthesizes the available quantitative data to draw comparisons across several key areas of bioactivity.
Anti-inflammatory Activity
Direct comparative studies have demonstrated the potential of CBDM as an anti-inflammatory agent, specifically as an inhibitor of 15-lipoxygenase (15-LOX), an enzyme implicated in inflammatory pathways.
Table 1: Comparative Inhibition of 15-Lipoxygenase (15-LOX)
| Cannabinoid | IC50 (μM) |
| Cannabidiol (CBD) | 2.56 |
| This compound (CBDM) | < 2.56 (More potent than CBD) |
| Cannabidiol Dimethyl Ether (CBDD) | 0.28 |
Data sourced from a study on the inhibition of 15-LOX activity.
The methylation of the resorcinol (B1680541) moiety in the CBD structure appears to enhance its inhibitory potency against 15-LOX.
Experimental Protocol: 15-Lipoxygenase Inhibition Assay
The inhibitory activity of the cannabinoids on 15-lipoxygenase was assessed using a colorimetric assay. The enzymatic reaction was initiated by the addition of linoleic acid as a substrate. The reaction was then stopped, and a chromogen was added to develop a colorimetric signal, which was measured at 490 nm. The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, was then determined.
Cannabinoid Receptor Binding Affinity
Table 2: Comparative Cannabinoid Receptor Binding Affinities (Ki, nM)
| Cannabinoid | CB1 Receptor (Ki, nM) | CB2 Receptor (Ki, nM) |
| This compound (CBDM) | Data Not Available | Data Not Available |
| Cannabidiol (CBD) | >10,000 | >10,000 |
| Δ⁹-Tetrahydrocannabinol (THC) | 40.7 | 36.4 |
| Cannabigerol (CBG) | 440 | 337 |
| Cannabinol (CBN) | 211.2 | 126.4 |
Disclaimer: The data for CBD, THC, CBG, and CBN are compiled from various sources and may not be directly comparable due to differences in experimental conditions.
CBD exhibits very low affinity for both CB1 and CB2 receptors. In contrast, THC, CBG, and CBN show varying degrees of affinity for these receptors.
Experimental Protocol: Radioligand Binding Assay
Cannabinoid receptor binding affinity is typically determined using a competitive radioligand binding assay. This involves incubating cell membranes expressing either CB1 or CB2 receptors with a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) and varying concentrations of the test compound. The ability of the test compound to displace the radioligand is measured, and the inhibition constant (Ki) is calculated from the IC50 value.
Comparative In Vitro Efficacy of Cannabidiol and its Monomethyl Ether Derivative
A detailed analysis for researchers, scientists, and drug development professionals.
This guide provides a comparative overview of the in vitro efficacy of cannabidiol (B1668261) (CBD) and its methylated derivative, cannabidiol monomethyl ether (CBDM). While extensive research has elucidated the multifaceted therapeutic potential of CBD across various disease models, data on its methylated analogs remain comparatively scarce. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key pathways to offer a foundational resource for further investigation into the structure-activity relationships of these cannabinoids.
Executive Summary
Cannabidiol is a non-psychotropic phytocannabinoid that has demonstrated significant anti-inflammatory, anti-cancer, and neuroprotective properties in a multitude of in vitro studies. Its therapeutic effects are mediated through a variety of signaling pathways, often independent of the canonical cannabinoid receptors CB1 and CB2. In contrast, the in vitro efficacy of this compound is less well-characterized. However, existing data suggests that methylation of the phenolic hydroxyl groups of CBD can modulate its biological activity, as evidenced by a notable increase in the inhibitory potency against the enzyme 15-lipoxygenase (15-LOX), a key player in inflammatory pathways. This guide will focus on the direct comparative data available for CBD and an isomer of CBDM, while also providing a broader context of CBD's in vitro efficacy in key therapeutic areas.
Data Presentation
The following tables summarize the quantitative data from in vitro studies comparing the efficacy of CBD and its methylated derivatives.
Table 1: Comparative Inhibition of 15-Lipoxygenase (15-LOX)
| Compound | IC50 (µM) for 15-LOX Inhibition |
| Cannabidiol (CBD) | 2.56[1] |
| Cannabidiol-2'-monomethyl ether (CBDM isomer) | More potent than CBD |
| Cannabidiol-2',6'-dimethyl ether (CBDD) | 0.28[1] |
Note: The study by Takeda et al. (2009) states that the monomethylated derivative inhibited 15-LOX activity more strongly than CBD, but does not provide a specific IC50 value for this particular derivative.
Table 2: In Vitro Anti-Cancer Efficacy of Cannabidiol (CBD)
| Cell Line | Cancer Type | Assay | CBD Concentration | Effect |
| SW480 | Colorectal Cancer | Viability Assay | 10 µM | Reduced cell viability |
| 1205Lu | Melanoma | Viability Assay | 10 µM | Reduced cell viability |
| T98G | Glioblastoma | Viability Assay | 10 µM | Reduced cell viability |
Table 3: In Vitro Neuroprotective Efficacy of Cannabidiol (CBD)
| Cell Model | Insult | Assay | CBD Concentration | Effect |
| Primary Cortical Neurons | Hydrogen Peroxide | Cell Viability | 0.5 µM | Increased cell viability |
| SH-SY5Y Neuroblastoma Cells | Hydrogen Peroxide | Cell Viability | 0.01 - 2 µM | Increased cell viability |
Table 4: In Vitro Anti-Inflammatory Efficacy of Cannabidiol (CBD)
| Cell Line | Stimulus | Measured Mediator | CBD Concentration | Effect |
| RAW 264.7 Macrophages | LPS | Nitric Oxide (NO) | Not Specified | Reduced NO production |
| RAW 264.7 Macrophages | LPS | TNF-α | Not Specified | Reduced TNF-α production |
| RAW 264.7 Macrophages | LPS | IL-6 | Not Specified | Reduced IL-6 production |
Experimental Protocols
15-Lipoxygenase (15-LOX) Inhibition Assay
This protocol is based on the spectrophotometric method used to determine the inhibitory activity of compounds against 15-LOX.
Materials:
-
15-Lipoxygenase (from soybean)
-
Linoleic acid (substrate)
-
Borate (B1201080) buffer (0.2 M, pH 9.0)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Test compounds (CBD, CBDM, etc.)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of 15-LOX in cold borate buffer.
-
Prepare a substrate solution of linoleic acid in borate buffer.
-
Dissolve test compounds in DMSO to create stock solutions. Further dilutions are made with DMSO.
-
-
Assay:
-
In a quartz cuvette, add borate buffer and the enzyme solution.
-
Add a specific volume of the test compound solution (or DMSO for the control) and incubate for a defined period (e.g., 5 minutes) at room temperature.
-
Initiate the reaction by adding the linoleic acid substrate solution.
-
Immediately measure the change in absorbance at 234 nm over time. The increase in absorbance is due to the formation of conjugated dienes, a product of the lipoxygenase reaction.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control (DMSO).
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Mandatory Visualizations
Caption: Workflow for the 15-lipoxygenase inhibition assay.
Caption: Relative inhibitory potency on 15-lipoxygenase.
Caption: Inhibition of the 15-LOX pathway by cannabinoids.
References
Lack of Cannabidiol Monomethyl Ether (CBDM) Cross-Reactivity in Cannabinoid Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticipated cross-reactivity of Cannabidiol Monomethyl Ether (CBDM) in commonly used cannabinoid immunoassays. In the absence of direct experimental data for CBDM, this guide leverages extensive data from structurally similar cannabinoids, particularly its parent compound, Cannabidiol (CBD), to project its likely behavior. The available evidence strongly indicates that CBDM is unlikely to exhibit significant cross-reactivity in immunoassays designed to detect Tetrahydrocannabinol (THC) and its primary metabolite, 11-nor-9-carboxy-Δ⁹-tetrahydrocannabinol (THC-COOH).
Executive Summary
Cannabinoid immunoassays are a fundamental screening tool for the detection of THC use. However, the proliferation of various cannabinoid analogs necessitates a comprehensive understanding of their potential to cross-react and generate false-positive results. This guide focuses on this compound (CBDM), a derivative of CBD. While no direct studies on CBDM's cross-reactivity have been published, a wealth of research on CBD and the principles governing antibody-antigen recognition in immunoassays provides a solid basis for a comparative assessment. Based on the consistent finding that CBD lacks significant cross-reactivity in THC-specific immunoassays, it is highly probable that CBDM will behave similarly. This is primarily due to the fundamental structural differences between the bicyclic core of CBD and its derivatives, and the tricyclic structure of THC, which is the primary target of these assays.
Comparison of Cannabinoid Cross-Reactivity
The following table summarizes the cross-reactivity of various cannabinoids in commercially available immunoassays. It is critical to note the absence of direct data for CBDM. The data for CBD is included as the closest structural analog with extensive research.
| Cannabinoid | Type of Immunoassay | Target Analyte | Observed Cross-Reactivity (%) | Reference |
| Cannabidiol (CBD) | Homogeneous Enzyme Immunoassay | THC-COOH | Not Detected / Undetectable | [1][2] |
| Cannabidiol (CBD) | Enzyme-Linked Immunosorbent Assay (ELISA) | THC-COOH | Undetectable | [3][4] |
| 7-COOH-CBD | Homogeneous Enzyme Immunoassay | THC-COOH | Not Detected | [2] |
| Cannabinol (CBN) | EMIT II Plus | THC-COOH | ~20% (relative to THC-COOH) | [5] |
| Cannabinol (CBN) | Microgenics MultiGent | THC-COOH | ~5% (relative to THC-COOH) | [5] |
| Δ⁸-THC-COOH | ELISA | THC-COOH | 200% | [4][6] |
| Δ¹⁰-THC | ELISA | THC-COOH | 13% | [4][6] |
| THC-O-Acetate | ELISA | THC-COOH | 3% | [4][6] |
Note: "Not Detected" or "Undetectable" indicates that no cross-reactivity was observed at the tested concentrations, often up to 1000 ng/mL.[1][2][3][4]
Factors Influencing Cross-Reactivity
The specificity of cannabinoid immunoassays is contingent on the antibody's ability to recognize the distinct three-dimensional structure of the target molecule. Key structural determinants influencing cross-reactivity include:
-
Ring Structure: Immunoassays for THC are highly specific for the tricyclic structure of THC and its metabolites.[3][4][7] Cannabidiol and its analogs, including the inferred behavior of CBDM, possess a bicyclic structure. This significant difference in the core scaffold makes recognition by THC-specific antibodies highly unlikely.
-
Alkyl Side Chain Length: The length of the alkyl side chain can modulate antibody binding.[8] Generally, as the side chain length deviates from the pentyl chain of THC, cross-reactivity tends to diminish.[8] While this is a factor, the core ring structure remains the most critical determinant for the lack of cross-reactivity of CBD-like molecules.
-
Functional Groups: The addition of a methyl ether group to one of the hydroxyl groups of CBD to form CBDM is a relatively minor modification. It is not expected to fundamentally alter the molecule's shape in a way that would allow it to fit into the binding site of an antibody designed to recognize the tricyclic THC structure.
Experimental Protocols
The following is a generalized experimental protocol for assessing the cross-reactivity of a compound in a competitive enzyme-linked immunosorbent assay (ELISA) for cannabinoids. This protocol is based on methodologies described in the scientific literature.[6]
Objective: To determine the concentration of a test compound (e.g., CBDM) required to produce a 50% inhibition of signal (IC50) in a cannabinoid immunoassay and to calculate its percent cross-reactivity relative to the primary target analyte (e.g., THC-COOH).
Materials:
-
Cannabinoid ELISA kit (targeting THC-COOH)
-
Microplate reader
-
Certified reference standards of the target analyte (THC-COOH) and the test compound (CBDM)
-
Drug-free urine or buffer for dilutions
-
Precision pipettes and disposable tips
Procedure:
-
Preparation of Standards and Test Compound Dilutions:
-
Prepare a series of dilutions of the THC-COOH standard in drug-free urine or buffer to create a standard curve (e.g., 0, 10, 25, 50, 100, 250 ng/mL).
-
Prepare a wide range of dilutions of the CBDM test compound in the same matrix (e.g., 10, 50, 100, 500, 1000, 5000 ng/mL).
-
-
Assay Procedure (following kit manufacturer's instructions):
-
Add a specific volume of the standards, controls, and test compound dilutions to the appropriate wells of the antibody-coated microplate.
-
Add the enzyme-conjugated THC derivative (tracer) to each well.
-
Incubate the plate for the specified time and temperature to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution to each well and incubate to allow for color development.
-
Stop the reaction by adding the stop solution.
-
-
Data Acquisition:
-
Read the absorbance of each well at the appropriate wavelength using a microplate reader.
-
-
Calculation of Cross-Reactivity:
-
Plot the absorbance values for the THC-COOH standards against their concentrations and determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal).
-
Similarly, determine the IC50 value for the CBDM test compound.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of THC-COOH / IC50 of CBDM) x 100
-
Visualizing the Immunoassay Workflow
The following diagrams illustrate the principle of a competitive immunoassay and the logical basis for the lack of CBDM cross-reactivity.
Caption: Workflow of a competitive immunoassay for cannabinoid detection.
Caption: Structural basis for the expected lack of CBDM cross-reactivity.
Conclusion
Based on a thorough review of the principles of immunoassay specificity and extensive data on structurally related cannabinoids, this compound (CBDM) is not expected to exhibit significant cross-reactivity in immunoassays designed for the detection of THC and its metabolites. The fundamental difference in the core ring structure between the bicyclic CBDM and the tricyclic THC is the primary factor for this anticipated lack of cross-reactivity. While direct experimental validation is pending, researchers and clinicians can operate under the strong assumption that the presence of CBDM will not lead to false-positive results in standard cannabinoid screening tests. For definitive identification of novel cannabinoids, mass spectrometry-based methods remain the gold standard.[9]
References
- 1. The cross-reactivity of cannabinoid analogs (delta-8-THC, delta-10-THC and CBD), their metabolites and chiral carboxy HHC metabolites in urine of six commercially available homogeneous immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cross-Reactivity in Urine of 53 Cannabinoid Analogs and Metabolites Using a Carboxylic Acid Enzyme-Linked Immunosorbent Assay (ELISA) and Homogenous Enzyme Immunoassay (HEIA) Kit and Immunalysis Synthetic Cannabinoid HEIA Kits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cannabinol (CBN) Cross-Reacts with Two Urine Immunoassays Designed to Detect Tetrahydrocannabinol (THC) Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of Cross-Reactivity of Contemporary Cannabinoids with THC Direct Immunoassay (ELISA) in Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cross-reactivity of 24 cannabinoids and metabolites in blood using the Immunalysis Cannabinoids Direct enzyme-linked im… [ouci.dntb.gov.ua]
- 8. benchchem.com [benchchem.com]
- 9. myadlm.org [myadlm.org]
A Comparative Analysis of Cannabidiol Monomethyl Ether and its Parent Compound, Cannabidiol
A detailed guide for researchers and drug development professionals on the physicochemical properties, pharmacological activities, and mechanistic profiles of cannabidiol (B1668261) (CBD) and its derivative, cannabidiol monomethyl ether (CBDM).
This guide provides a comprehensive comparative analysis of cannabidiol (CBD), a well-studied non-psychoactive phytocannabinoid, and its monomethyl ether derivative, this compound (CBDM). The information presented herein is curated from experimental data to facilitate an objective evaluation of their therapeutic potential, with a focus on their anticonvulsant and anti-inflammatory properties.
Physicochemical and Pharmacokinetic Profiles
While comprehensive pharmacokinetic data for CBDM is limited, this section summarizes the available information for both compounds. The methylation of one of CBD's phenolic hydroxyl groups to form CBDM is expected to alter its lipophilicity and metabolic stability, which in turn would influence its pharmacokinetic profile.
| Parameter | Cannabidiol (CBD) | This compound (CBDM) |
| Molecular Formula | C21H30O2 | C22H32O2 |
| Molecular Weight | 314.46 g/mol | 328.49 g/mol |
| LogP (Predicted) | ~6.3 | Higher than CBD (Predicted) |
| Cmax (Human, Oral) | Dose-dependent; e.g., 77.9 ng/mL (800 mg dose) | Data not available |
| Tmax (Human, Oral) | 1-6 hours | Data not available |
| Half-life (t1/2) (Human, Oral) | 18-32 hours (single dose); 2-5 days (chronic)[1][2] | Data not available |
| Bioavailability (Human, Oral) | Low (13-19%)[1] | Data not available |
| Metabolism | Primarily hepatic via CYP2C19 and CYP3A4 to active (7-OH-CBD) and inactive metabolites.[2] | Oxidative metabolism in guinea pig liver microsomes by cytochrome P450 has been observed.[3] |
Pharmacological Activities: A Comparative Overview
This section details the known anticonvulsant and anti-inflammatory activities of CBD and CBDM, presenting available quantitative data for comparison.
Anticonvulsant Activity
CBD has demonstrated broad-spectrum anticonvulsant effects in various preclinical models.[4][5][6][7][8] In contrast, there is a notable lack of in vivo studies evaluating the anticonvulsant efficacy of CBDM, preventing a direct quantitative comparison.
| Compound | Model | Species | ED50 (mg/kg) | Reference |
| Cannabidiol (CBD) | Maximal Electroshock (MES) | Mouse | 80-120 | [5] |
| Cannabidiol (CBD) | Maximal Electroshock (MES) | Rat | 53.2 | [4] |
| Cannabidiol (CBD) | Pentylenetetrazol (PTZ) | Mouse | ~120 | |
| This compound (CBDM) | - | - | Data not available | - |
Anti-inflammatory and Anti-neuroinflammatory Activity
Both CBD and CBDM have shown potential as anti-inflammatory agents. In vitro studies have provided inhibitory concentration (IC50) values against specific inflammatory markers.
| Compound | Assay | Cell Line | IC50 | Reference |
| Cannabidiol (CBD) | Inhibition of 15-Lipoxygenase (15-LOX) | - | 2.56 µM | [9] |
| This compound (CBDM) | Inhibition of LPS-induced NO production | Mouse BV-2 microglia | 37.2 µM | [10] |
| This compound (CBDM) | Inhibition of 15-Lipoxygenase (15-LOX) | - | More potent than CBD | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure clarity and reproducibility.
Synthesis of this compound (CBDM)
A general method for the synthesis of CBDM involves the selective methylation of one of the phenolic hydroxyl groups of CBD.
Procedure:
-
Dissolve Cannabidiol (CBD) in a suitable aprotic solvent (e.g., acetone, DMF).
-
Add a weak base (e.g., potassium carbonate).
-
Add a methylating agent (e.g., dimethyl sulfate (B86663) or methyl iodide) dropwise at a controlled temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Extract the product with an organic solvent.
-
Purify the crude product using column chromatography to isolate this compound.
Maximal Electroshock (MES) Induced Seizure Model (for CBD)
This model is used to evaluate the efficacy of compounds against generalized tonic-clonic seizures.
Animals: Male ICR mice or Sprague-Dawley rats. Drug Administration: CBD is suspended in a vehicle (e.g., 0.5% carboxymethylcellulose with 1% Tween 80) and administered intraperitoneally (i.p.) or orally (p.o.) at a specified time before the electroshock. Procedure:
-
Corneal or ear clip electrodes are attached to the animal.
-
An electrical stimulus (e.g., 50-60 Hz, 0.2 seconds duration, with current sufficient to induce a tonic hindlimb extension in control animals) is delivered.
-
Animals are observed for the presence or absence of a tonic hindlimb extension seizure. Endpoint: The ability of the drug to prevent the tonic hindlimb extension is recorded as a protective effect. The median effective dose (ED50) is calculated from the dose-response data.
Inhibition of LPS-Induced Nitric Oxide (NO) Production Assay (for CBDM)
This in vitro assay assesses the anti-neuroinflammatory potential of a compound.
Cell Line: Mouse microglial cells (BV-2). Procedure:
-
Seed BV-2 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of CBDM for a specified duration (e.g., 1 hour).
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and nitric oxide production.
-
After an incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
Measure the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent. Endpoint: The concentration of the compound that inhibits 50% of the LPS-induced NO production (IC50) is calculated.
Mechanisms of Action and Signaling Pathways
The therapeutic effects of CBD are attributed to its complex pharmacology, involving multiple molecular targets. The precise mechanisms of CBDM are less understood, but are likely to share some similarities with its parent compound.
Cannabidiol (CBD) Signaling Pathways
CBD's anticonvulsant and anti-inflammatory effects are mediated through a variety of signaling pathways that are largely independent of the canonical cannabinoid receptors CB1 and CB2.
References
- 1. Frontiers | A Systematic Review on the Pharmacokinetics of Cannabidiol in Humans [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. In vivo and in vitro metabolism of this compound and cannabidiol dimethyl ether in the guinea pig: on the formation mechanism of cannabielsoin-type metabolite from cannabidiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cannabidiol Reveals a Disruptive Strategy for 21st Century Epilepsy Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical assessment of pharmacokinetics and anticonvulsant activity of CBDTech, a novel orally administered cannabidiol (CBD) formulation for seizure and epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cannabidiol Displays Antiepileptiform and Antiseizure Properties In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. realmofcaring.org [realmofcaring.org]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
Structural Activity Relationship of Cannabidiol Monomethyl Ether: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabidiol (B1668261) (CBD), a major non-psychoactive phytocannabinoid from Cannabis sativa, has garnered significant attention for its therapeutic potential across a wide range of disorders. Its pharmacological profile is complex, involving multiple molecular targets. Modifications to the CBD scaffold can significantly alter its activity, providing a basis for the development of novel therapeutics. This guide focuses on the structural activity relationship (SAR) of cannabidiol monomethyl ether (CBD-MME), a naturally occurring and synthetic derivative of CBD, and compares its known pharmacological properties to those of its parent compound.
The primary structural difference between CBD and CBD-MME is the methylation of one of the phenolic hydroxyl groups on the resorcinol (B1680541) ring. This seemingly minor modification can have a profound impact on the compound's binding affinity, efficacy, and overall pharmacological profile. Understanding these differences is crucial for the rational design of new cannabinoid-based drugs with improved potency, selectivity, and pharmacokinetic properties.
Comparative Pharmacological Activity
While research on CBD-MME is not as extensive as that on CBD, existing studies provide some insights into its pharmacological activity. The following sections compare the known effects of CBD-MME and CBD on key molecular targets.
Cannabinoid Receptors (CB1 and CB2)
CBD exhibits a low affinity for the orthosteric sites of both CB1 and CB2 receptors, and is often characterized as a negative allosteric modulator of CB1. This means it can alter the binding and signaling of other cannabinoids, like THC, without directly activating the receptor itself.
Information regarding the direct binding of CBD-MME to cannabinoid receptors is limited. However, one study investigating its cannabimimetic activity, which is primarily mediated by CB1 activation, found that CBD-MME has a low degree of activity, similar to CBD. This suggests that the methylation of one hydroxyl group does not confer significant agonistic activity at the CB1 receptor.
GPR55
GPR55 is an orphan G protein-coupled receptor that has been proposed as a third cannabinoid receptor. CBD has been shown to act as an antagonist at GPR55. The activity of CBD-MME at this receptor has not been extensively studied, representing a significant gap in our understanding of its SAR.
TRPV1 Channels
Transient Receptor Potential Vanilloid 1 (TRPV1) channels are involved in pain perception and inflammation. CBD is known to be an agonist of TRPV1 channels, and this interaction is thought to contribute to its analgesic and anti-inflammatory effects. There is currently a lack of specific data on the interaction of CBD-MME with TRPV1 channels.
15-Lipoxygenase
Some research suggests that methylation of the phenolic hydroxyl groups of CBD can enhance its inhibitory activity against 15-lipoxygenase (15-LOX), an enzyme involved in inflammatory pathways. This indicates that CBD-MME could potentially have more potent anti-inflammatory effects mediated through this pathway compared to CBD. However, more detailed studies are needed to confirm this and to quantify the difference in potency.
Data Presentation
Due to the limited availability of quantitative data for CBD-MME, a direct numerical comparison of binding affinities and potencies is not currently possible. The following table summarizes the qualitative and available quantitative information for CBD, which serves as a benchmark for future studies on CBD-MME.
| Target | Cannabidiol (CBD) | This compound (CBD-MME) |
| CB1 Receptor | Low affinity (Ki in µM range); Negative Allosteric Modulator | Low cannabimimetic activity, suggesting low CB1 agonism. Quantitative binding data is not available. |
| CB2 Receptor | Low affinity (Ki in µM range) | Data not available. |
| GPR55 | Antagonist | Data not available. |
| TRPV1 Channel | Agonist | Data not available. |
| 15-Lipoxygenase | Inhibitor | Potentially a more potent inhibitor than CBD. Quantitative data is not available. |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of cannabinoid activity. Below are generalized protocols for key experiments cited in cannabinoid research.
Cannabinoid Receptor Binding Assay (Radioligand Displacement Assay)
This assay determines the binding affinity of a test compound to cannabinoid receptors by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells expressing human CB1 or CB2 receptors.
-
Radioligand (e.g., [³H]CP-55,940).
-
Test compound (CBD, CBD-MME).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
Convert the IC₅₀ value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of a compound to modulate the activity of adenylyl cyclase, a downstream effector of G-protein coupled receptors like CB1 and CB2.
Materials:
-
Cells expressing the cannabinoid receptor of interest.
-
Forskolin (B1673556) (an activator of adenylyl cyclase).
-
Test compound (CBD, CBD-MME).
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).
Procedure:
-
Culture cells in appropriate multi-well plates.
-
Pre-treat cells with the test compound at various concentrations.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a cAMP detection kit.
-
Generate dose-response curves to determine the EC₅₀ (for agonists) or IC₅₀ (for inverse agonists/antagonists) of the test compound.
TRPV1 Calcium Imaging Assay
This assay measures the ability of a compound to activate TRPV1 channels by detecting changes in intracellular calcium concentration.
Materials:
-
Cells expressing TRPV1 channels.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Test compound (CBD, CBD-MME).
-
Positive control (e.g., capsaicin).
-
Fluorescence microscope or plate reader.
Procedure:
-
Load the cells with a calcium-sensitive fluorescent dye.
-
Establish a baseline fluorescence reading.
-
Apply the test compound at various concentrations and monitor the change in fluorescence over time.
-
A transient increase in fluorescence indicates an influx of calcium and activation of TRPV1 channels.
-
Quantify the response to determine the EC₅₀ of the test compound.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the known signaling pathways of CBD and the potential targets for CBD-MME.
Caption: Overview of the multifaceted signaling pathways of Cannabidiol (CBD).
Caption: Postulated molecular targets and effects of CBD Monomethyl Ether.
Experimental Workflow
The following diagram outlines a general workflow for comparing the pharmacological activity of CBD and CBD-MME.
Caption: Workflow for SAR comparison of CBD and CBD-MME.
Conclusion
The structural modification of CBD to CBD-MME, specifically the methylation of a phenolic hydroxyl group, has the potential to alter its pharmacological profile. While current research is limited, preliminary findings suggest that CBD-MME retains the low cannabimimetic activity of CBD and may possess enhanced anti-inflammatory properties through the inhibition of 15-lipoxygenase.
Significant gaps in our understanding of the SAR of CBD-MME remain. There is a pressing need for comprehensive studies to determine its binding affinities and functional activities at a range of molecular targets, including cannabinoid receptors, GPR55, and TRPV1 channels. Such data will be invaluable for elucidating the therapeutic potential of this and other CBD derivatives and for guiding the development of next-generation cannabinoid-based medicines. The experimental protocols and workflows provided in this guide offer a framework for conducting such vital research.
Unveiling the Pharmacological Nuances: A Comparative Analysis of Cannabidiol (CBD) and Cannabidiol Monomethyl Ether (CBDM)
For researchers, scientists, and drug development professionals, a detailed understanding of the pharmacological distinctions between cannabinoids is paramount for targeted therapeutic development. This guide provides an objective comparison of cannabidiol (B1668261) (CBD) and its naturally occurring derivative, cannabidiol monomethyl ether (CBDM), focusing on their interactions with metabolic enzymes and receptor systems. While research on CBDM is less extensive than on CBD, existing data reveals significant differences in their pharmacological profiles, particularly concerning enzyme inhibition.
Cannabidiol (CBD) is a well-studied phytocannabinoid known for its broad therapeutic potential, attributed to its complex pharmacology that includes interactions with multiple molecular targets.[1] CBDM, a monomethyl ether derivative of CBD, has been identified as a natural component of the cannabis plant.[2] The primary structural difference between the two compounds—the methylation of one of CBD's phenolic hydroxyl groups to form CBDM—underlies their distinct pharmacological activities.
Cytochrome P450 Enzyme Inhibition: A Key Differentiator
A critical area of pharmacological difference lies in the interaction of these compounds with cytochrome P450 (CYP450) enzymes, which are central to drug metabolism. CBD is a known inhibitor of several CYP450 isoforms, a property with significant implications for drug-drug interactions.[3] The methylation in CBDM appears to modulate this inhibitory activity.
More specific comparative data is available for other CYP isoforms. For instance, the inhibitory effect of CBDM on CYP2C19 is comparable to that of CBD. In one study, CBDM exhibited an IC50 value of 1.88 µM against recombinant CYP2C19, while CBD's IC50 was 2.51 µM.[4] In contrast, CBDM is a significantly less potent inhibitor of CYP1A1 than CBD, with reported IC50 values of 4.07 µM and 0.355 µM, respectively. This suggests that the structural change has a pronounced impact on the interaction with this specific enzyme.
Table 1: Comparative Inhibition of Human Cytochrome P450 Enzymes by CBD and CBDM
| Enzyme Isoform | CBD IC50 (µM) | CBDM IC50 (µM) | Fold Difference (CBDM/CBD) |
| CYP1A1 | 0.355 | 4.07 | ~11.5 |
| CYP2C19 | 2.51 (recombinant) | 1.88 (recombinant) | ~0.75 |
| CYP3A4 | 11.7 (recombinant) | Data not available | - |
Note: IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme activity. A lower IC50 value indicates a more potent inhibitor.
Receptor Binding Affinity: An Area for Further Exploration
While CBD's interactions with various receptors are well-documented, including its low affinity for cannabinoid receptors CB1 and CB2 and its modulation of other targets like TRPV1 and 5-HT1A receptors, specific binding affinity data for CBDM is currently lacking in the scientific literature.[5][6] General studies on cannabinoid ethers suggest that modification of the phenolic hydroxyl group can alter receptor binding, often leading to reduced affinity for the CB1 receptor.[7] However, without direct experimental data for CBDM, any statements on its receptor binding profile remain speculative.
Table 2: Receptor Binding Affinities (Ki) of CBD and CBDM
| Receptor | CBD Ki (nM) | CBDM Ki (nM) |
| CB1 | >10,000 | Data not available |
| CB2 | >10,000 | Data not available |
| TRPV1 | Data available | Data not available |
| 5-HT1A | Data available | Data not available |
Note: Ki values represent the inhibition constant, indicating the binding affinity of a ligand for a receptor. A lower Ki value signifies a higher binding affinity. Data for CBDM is not currently available.
Pharmacokinetics: An Uncharted Territory for CBDM
The pharmacokinetic profiles of CBD have been extensively studied, with details available on its absorption, distribution, metabolism, and excretion.[8][9][10] In contrast, there is a dearth of published pharmacokinetic data for CBDM. Understanding parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and bioavailability is crucial for evaluating its therapeutic potential and dosing regimens. A study on the metabolism of CBDM in guinea pigs confirmed that it is metabolized by the cytochrome P450 system, but this does not provide the detailed pharmacokinetic parameters necessary for a direct comparison with CBD.[11]
Table 3: Pharmacokinetic Parameters of CBD and CBDM (Oral Administration)
| Parameter | CBD | CBDM |
| Bioavailability (%) | ~6-19 | Data not available |
| Tmax (hours) | 1.5 - 4.0 | Data not available |
| Cmax (ng/mL) | Dose-dependent | Data not available |
| Half-life (hours) | 18 - 32 | Data not available |
Experimental Protocols
Cytochrome P450 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., CBD, CBDM) against a specific CYP450 isoform.
Methodology:
-
Preparation of Reagents: Recombinant human CYP450 enzymes, a fluorescent or luminescent probe substrate specific for the isoform being tested, and a suitable buffer system are prepared. The test compounds (CBD and CBDM) are dissolved in an appropriate solvent (e.g., DMSO) to create stock solutions, which are then serially diluted.
-
Incubation: The reaction is typically carried out in a 96-well plate format. Each well contains the recombinant enzyme, the probe substrate, and a specific concentration of the test compound or vehicle control. The reaction is initiated by the addition of an NADPH-regenerating system.
-
Signal Detection: The plate is incubated at 37°C for a predetermined time, after which the reaction is stopped. The fluorescence or luminescence generated by the metabolism of the probe substrate is measured using a plate reader.
-
Data Analysis: The percentage of enzyme activity remaining at each concentration of the test compound is calculated relative to the vehicle control. The IC50 value is determined by fitting the data to a dose-response curve using non-linear regression analysis.
Cannabinoid Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for cannabinoid receptors (CB1 and CB2).
Methodology:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from HEK293 cells transfected with the human CB1 or CB2 receptor gene) are prepared.
-
Competitive Binding: The assay is performed in a multi-well plate format. Each well contains the cell membranes, a radiolabeled ligand with known high affinity for the receptor (e.g., [³H]CP55,940), and varying concentrations of the unlabeled test compound (e.g., CBD or CBDM).
-
Incubation and Filtration: The mixture is incubated to allow the binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter, which separates the bound from the unbound radioligand. The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters, which corresponds to the amount of radioligand bound to the receptors, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that displaces 50% of the specific binding of the radioligand (IC50) is determined from a competition binding curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Conclusion
The available evidence clearly indicates that CBD and CBDM possess distinct pharmacological profiles, most notably in their interactions with CYP450 enzymes. The methylation of one of CBD's hydroxyl groups to form CBDM significantly attenuates its inhibitory activity against certain CYP isoforms, such as CYP1A1, while having a less pronounced effect on others like CYP2C19. This differential enzyme inhibition is a critical consideration for drug development, as it could translate to a lower potential for drug-drug interactions with CBDM compared to CBD.
However, significant knowledge gaps remain, particularly concerning the receptor binding affinities and pharmacokinetic properties of CBDM. Further research, including head-to-head comparative studies, is essential to fully elucidate the pharmacological differences between these two cannabinoids. Such studies will be instrumental in determining the unique therapeutic potential of CBDM and its suitability for various clinical applications. The provided experimental protocols offer a foundational methodology for conducting such vital research.
References
- 1. researchgate.net [researchgate.net]
- 2. Potent inhibition of human cytochrome P450 3A isoforms by cannabidiol: role of phenolic hydroxyl groups in the resorcinol moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pharmacokinetics and the pharmacodynamics of cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cannabidiol is a potent inhibitor of the catalytic activity of cytochrome P450 2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical diversity, receptor binding affinity, and pharmacology of phytocannabinoids: Insights into neuronal mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 8. Mechanisms of Action and Pharmacokinetics of Cannabis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | A Systematic Review on the Pharmacokinetics of Cannabidiol in Humans [frontiersin.org]
- 10. medrxiv.org [medrxiv.org]
- 11. In vivo and in vitro metabolism of this compound and cannabidiol dimethyl ether in the guinea pig: on the formation mechanism of cannabielsoin-type metabolite from cannabidiol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Standards for Cannabidiol Monomethyl Ether
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical standards are paramount for obtaining valid experimental results. This guide provides a comprehensive comparison of the commercially available analytical standard for cannabidiol (B1668261) monomethyl ether (CBDM) and the alternative of an in-house prepared standard.
Introduction to Cannabidiol Monomethyl Ether (CBDM)
This compound (CBDM) is a naturally occurring phytocannabinoid found in strains of Cannabis.[1][2] As a derivative of cannabidiol (CBD), it is of increasing interest in cannabinoid research and drug development. Accurate quantification and characterization of CBDM require high-purity, well-characterized analytical standards.
Comparison of Analytical Standards: Commercial vs. In-House
Currently, the primary source for a commercially available CBDM analytical standard is Cayman Chemical.[1][3] The main alternative for researchers is to synthesize and purify CBDM in-house. Below is a comparison of these two options.
Data Presentation: Quantitative Comparison
| Feature | Commercial Standard (Cayman Chemical, Item No. 35712) | In-House Synthesized Standard |
| Purity | ≥98%[1][2][3] | Variable; depends on synthesis and purification efficacy. Typically requires extensive purification to achieve >95%. |
| Characterization | Fully characterized (identity, purity, and concentration confirmed). Batch-specific Certificate of Analysis available upon request.[2] | Requires comprehensive in-house characterization (NMR, MS, HPLC, etc.) to confirm identity and purity. |
| Formulation | 10 mg/ml solution in acetonitrile[1] | Typically a solid or an oil, requiring dissolution in a suitable solvent. |
| Traceability | Often manufactured under ISO 17034 and tested in an ISO/IEC 17025 accredited laboratory, ensuring metrological traceability. | Traceability must be established in-house, which can be a complex and resource-intensive process. |
| Consistency | High lot-to-lot consistency. | Consistency depends on the reproducibility of the synthesis and purification process. |
| Availability | Readily available for purchase.[1][3] | Requires significant time and expertise for synthesis and purification. |
| Cost | Higher initial purchase price. | Lower direct cost of reagents, but high indirect costs (labor, equipment, and analytical resources). |
| Stability | Stated stability of ≥4 years at -20°C.[1][2] | Stability must be determined through in-house stability studies. |
Experimental Protocols
Synthesis of In-House this compound Standard
This protocol is based on the synthesis described by Linciano et al. (2020).[4]
Workflow for Synthesis and Purification of In-House CBDM Standard
Caption: Workflow for the synthesis, purification, and characterization of an in-house CBDM standard.
Materials:
-
(-)-trans-Cannabidiol (CBD)
-
Potassium carbonate (K2CO3)
-
Dimethyl sulfate (B86663)
-
Dry N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate (B1210297) gradient)
Procedure:
-
Dissolve (-)-trans-CBD in dry DMF.
-
Add K2CO3 and dimethyl sulfate to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by HPLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of NaHCO3.
-
Extract the aqueous layer with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure (-)-trans-CBDM.[4]
Analytical Characterization of CBDM Standard
A. High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment
This hypothetical validated method is based on common practices for cannabinoid analysis.[5][6][7]
Experimental Workflow for HPLC-UV Analysis
Caption: General workflow for the HPLC-UV analysis of CBDM.
Instrumentation:
-
HPLC system with a UV/Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 2.7 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile (B52724) and water (both with 0.1% formic acid) in an isocratic or gradient elution. A typical starting point could be a 75:25 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 5 µL
Validation Parameters (Hypothetical):
| Parameter | Specification |
|---|---|
| Linearity (R²) | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
B. Gas Chromatography-Mass Spectrometry (GC-MS) for Identity Confirmation
GC-MS is a powerful technique for the identification of volatile and semi-volatile compounds. For cannabinoids, derivatization is often required.[8]
GC-MS Analysis Workflow
Caption: Workflow for the GC-MS analysis of CBDM, including derivatization.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for cannabinoid analysis (e.g., HP-5MS)
GC-MS Conditions (Typical):
-
Injector Temperature: 250 °C
-
Oven Program: Start at 150 °C, ramp to 300 °C at 10 °C/min, hold for 5 minutes.
-
Carrier Gas: Helium
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 40-500 amu
C. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR is essential for the unambiguous structural confirmation of the synthesized standard.
¹H and ¹³C NMR Data for CBDM (in CDCl₃): [4]
-
¹H NMR (400 MHz, CDCl₃) δ: 6.10–6.32 (bm, 2H), 5.97 (bs, 1H), 5.57 (s, 1H), 4.73–4.59 (bm, 2H), 4.56 (s, 1H), 3.88–3.81 (m, 1H), 2.46–2.36 (m, 3H), 2.27–2.20 (m, 1H), 2.09 (ddt, J= 2.4, 5.0, 18.0 Hz, 1H), 1.85–1.76 (m, 5H), 1.65 (s, 3H), 1.58–1.51 (m, 2H), 1.31–1.25 (m, 6H), 0.87 (t, J= 6.7 Hz, 3H).
-
¹³C NMR (101 MHz, CDCl₃) δ: 156.14, 153.98, 149.54, 143.20, 140.19, 124.26, 113.89, 110.97, 109.78, 108.12, 46.29, 37.42, 35.65, 31.86, 31.05, 30.54, 29.09, 28.54, 23.82, 22.73, 20.67, 14.22.
Conclusion and Recommendations
The choice between a commercial analytical standard and an in-house prepared standard depends on the specific needs and resources of the laboratory.
-
Commercial Standard (Cayman Chemical): This is the recommended choice for most applications, including routine quality control, quantitative analysis, and research where traceability and high accuracy are critical. The convenience, guaranteed purity, and lot-to-lot consistency justify the higher initial cost.
-
In-House Standard: This option may be considered for exploratory research or when a commercial standard is unavailable. However, it requires significant expertise in organic synthesis, purification, and analytical characterization to ensure the standard is of sufficient quality for its intended use. The resources required for rigorous characterization and validation should not be underestimated.
For drug development and any work requiring regulatory submission, a certified reference material from a reputable supplier is indispensable.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of a quantitative method for the analysis of delta-9-tetrahydrocannabinol (delta-9-THC), delta-8-tetrahydrocannabinol (delta-8-THC), delta-9-tetrahydrocannabinolic acid (THCA), and cannabidiol (CBD) in botanicals, edibles, liquids, oils, waxes, and bath products by gas chromatography mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. jfda-online.com [jfda-online.com]
- 5. DSpace [cora.ucc.ie]
- 6. Recent HPLC-UV Approaches for Cannabinoid Analysis: From Extraction to Method Validation and Quantification Compliance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iris.cnr.it [iris.cnr.it]
- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
A Comparative Guide to the Identification of Synthetic Cannabidiol Monomethyl Ether
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic cannabidiol (B1668261) monomethyl ether (CBD-MME) with its parent compound, cannabidiol (CBD), and its dimethylated counterpart, cannabidiol dimethyl ether (CBD-DME). This document is intended to assist researchers in the unequivocal identification of CBD-MME and to provide a comparative context for its biological activity. All experimental data is supported by detailed methodologies.
Introduction
Cannabidiol monomethyl ether (CBDM or CBD-MME) is a derivative of cannabidiol (CBD), a well-studied, non-psychotropic phytocannabinoid.[1] While found in minute quantities in some cannabis strains, synthetic routes provide a more reliable source for research purposes.[1] The methylation of one of the phenolic hydroxyl groups of CBD can significantly alter its physicochemical properties and biological activity. This guide focuses on the analytical techniques used to confirm the identity of synthetic CBD-MME and compares its in vitro activity with related cannabinoids.
Physicochemical Properties and Identification
Unequivocal identification of synthetic CBD-MME relies on a combination of chromatographic and spectroscopic techniques. The methylation of a hydroxyl group results in predictable changes in the molecule's polarity, mass, and spectral characteristics.
Table 1: Physicochemical and Spectroscopic Data for CBD, CBD-MME, and CBD-DME
| Property | Cannabidiol (CBD) | This compound (CBD-MME) | Cannabidiol Dimethyl Ether (CBD-DME) |
| Molecular Formula | C₂₁H₃₀O₂ | C₂₂H₃₂O₂ | C₂₃H₃₄O₂ |
| Molecular Weight | 314.46 g/mol | 328.49 g/mol | 342.52 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | See detailed assignments[2] | δ 6.24 (d, J= 2.3 Hz, 2H), 6.17 (t, J= 2.3 Hz, 1H), 4.71 (bs, 2H), 3.80 (s, 3H, -OCH₃), 2.49 (t, 2H, J= 8.0 Hz), 1.57 (qnt, 2H, J= 8.0 Hz), 1.35–1.23 (bm, 6H), 0.88 (t, 3H, J= 6.8 Hz) | Data not readily available in searched literature. |
| ¹³C NMR (CDCl₃, 101 MHz) | See detailed assignments[2] | δ 156.14, 153.98, 149.54, 143.20, 140.19, 124.26, 113.89, 110.97, 109.78, 108.12, 55.23 (-OCH₃), 46.29, 37.42, 35.65, 31.86, 31.05, 30.54, 29.09, 28.54, 23.82, 22.73, 20.67, 14.22 | Data not readily available in searched literature. |
| High-Resolution MS (HRMS) | [M+H]⁺: 315.2268 | [M+H]⁺: 329.2424 | Data not readily available in searched literature. |
Note: NMR chemical shifts are reported in ppm and coupling constants (J) in Hz. The provided NMR data for CBD-MME corresponds to (-)-trans-CBDM.
Comparative Biological Activity
The methylation of CBD's hydroxyl groups can influence its interaction with biological targets. One area of interest is the inhibition of lipoxygenase (LOX) enzymes, which are involved in inflammatory pathways.
Table 2: Comparative Inhibitory Activity (IC₅₀) against 15-Lipoxygenase (15-LOX)
| Compound | IC₅₀ (µM) for 15-LOX |
| Cannabidiol (CBD) | 2.56 |
| This compound (CBD-MME) | Data indicates stronger inhibition than CBD |
| Cannabidiol Dimethyl Ether (CBD-DME) | 0.28 |
Data sourced from a study on the inhibition of 15-LOX by CBD and its methylated derivatives. The exact IC₅₀ for CBD-MME was not specified in the available abstract but was noted to be a more potent inhibitor than CBD.[2]
Experimental Protocols
The following are generalized protocols for the key analytical techniques used in the identification and characterization of CBD-MME. Researchers should optimize these methods for their specific instrumentation and samples.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is suitable for determining the purity of a synthetic CBD-MME sample and for separating it from related cannabinoids.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.[3]
-
Mobile Phase: A gradient elution is typically employed. A common mobile phase consists of a mixture of acetonitrile (B52724) and water, both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape.[4][5]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength of 228 nm is suitable for cannabinoids.[4]
-
Sample Preparation: Dissolve the synthetic CBD-MME sample in the mobile phase or a compatible organic solvent (e.g., methanol, acetonitrile) to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR is a powerful tool for the unambiguous structural identification of synthetic compounds.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common solvent for cannabinoids.[6][7]
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified synthetic CBD-MME in ~0.6 mL of deuterated solvent.
-
Experiments:
-
¹H NMR: Provides information on the proton environment in the molecule. Key signals to observe for CBD-MME include the methoxy (B1213986) singlet (~3.8 ppm) and the aromatic protons.
-
¹³C NMR: Shows the number and type of carbon atoms. The methoxy carbon signal (~55 ppm) is a key identifier.
-
2D NMR (COSY, HSQC, HMBC): These experiments are used to establish connectivity between protons and carbons, confirming the complete molecular structure.
-
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
MS provides information about the molecular weight and fragmentation pattern of a molecule, which is useful for confirming its identity.
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). High-resolution mass spectrometry (HRMS) is used for accurate mass determination.
-
Ionization: Electron ionization (EI) is common for GC-MS, while electrospray ionization (ESI) is typical for LC-MS.
-
Analysis:
-
Full Scan: Acquires a mass spectrum showing the molecular ion ([M]⁺˙ for EI, [M+H]⁺ or [M-H]⁻ for ESI) and fragment ions. For CBD-MME, the molecular ion will be at m/z 328.
-
Fragmentation Analysis: The fragmentation pattern of CBD-MME is expected to be similar to that of CBD, with a 14 atomic mass unit shift for fragments containing the methylated resorcinol (B1680541) ring.
-
Visualizations
Logical Workflow for Identity Confirmation
The following diagram illustrates the logical workflow for confirming the identity of a synthetic cannabinoid sample suspected to be CBD-MME.
References
- 1. Frontiers | An Overview on Medicinal Chemistry of Synthetic and Natural Derivatives of Cannabidiol [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. merckmillipore.com [merckmillipore.com]
- 4. shimadzu.com [shimadzu.com]
- 5. Recent HPLC-UV Approaches for Cannabinoid Analysis: From Extraction to Method Validation and Quantification Compliance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A Quantitative 1H NMR Method for Screening Cannabinoids in CBD Oils - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Cannabidiol Monomethyl Ether (CBDM) and Cannabidiol (CBD) in Neuroinflammation and Cytotoxicity
A comprehensive evaluation of cannabidiol (B1668261) monomethyl ether (CBDM), a naturally occurring phytocannabinoid, reveals distinct in vitro bioactivities when compared to its well-studied counterpart, cannabidiol (CBD). This guide presents a comparative analysis of their effects on neuroinflammation and cytotoxicity, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
Quantitative Comparison of In Vitro Bioactivity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for CBDM and CBD in key in vitro assays, providing a direct comparison of their potency. All data presented were obtained from studies utilizing the murine microglial BV-2 cell line.
| Compound | Assay | Cell Line | IC50 (μM) | Reference |
| Cannabidiol Monomethyl Ether (CBDM) | Inhibition of LPS-induced NO production | BV-2 | 37.2 | [1] |
| Cytotoxicity | BV-2 | 58.2 | [1] | |
| Cannabidiol (CBD) | Inhibition of LPS-induced NO production | BV-2 | 8.7 | [2] |
| Cytotoxicity | BV-2 | 15.8 | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. It is important to note that while a comprehensive protocol for the cannabidiol experiments was available, the specific experimental details for the this compound study could not be located in the available peer-reviewed literature. The protocol provided for CBDM is based on general methodologies for similar assays.
Synthesis of this compound (CBDM)
In Vitro Anti-Neuroinflammatory Activity Assay (Inhibition of Nitric Oxide Production)
Objective: To determine the potency of test compounds in inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.
General Protocol:
-
Cell Culture: Murine microglial BV-2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (CBDM or CBD). The cells are pre-incubated for 1 hour.
-
LPS Stimulation: Following pre-incubation, cells are stimulated with LPS (1 µg/mL) to induce an inflammatory response and NO production.
-
Incubation: The cells are then incubated for an additional 24 hours.
-
Nitrite (B80452) Quantification (Griess Assay): After incubation, the concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent (a solution of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) and incubating at room temperature for 10 minutes.
-
Data Analysis: The absorbance at 540 nm is measured using a microplate reader. The percentage of NO production inhibition is calculated relative to LPS-stimulated cells without compound treatment. The IC50 value is then determined from the dose-response curve.
Cytotoxicity Assay (MTT Assay)
Objective: To assess the effect of test compounds on the viability of BV-2 cells.
General Protocol:
-
Cell Culture and Seeding: BV-2 cells are cultured and seeded in 96-well plates as described in the anti-neuroinflammatory assay protocol.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (CBDM or CBD) and incubated for 24 hours.
-
MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours at 37°C. During this time, viable cells with active mitochondrial reductase enzymes convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The culture medium is then removed, and the formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO).
-
Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the molecular interactions and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: LPS-induced nitric oxide production pathway in BV-2 cells.
Caption: Workflow for in vitro bioactivity assays.
References
- 1. air.unimi.it [air.unimi.it]
- 2. Stereoselective Synthesis of Cannabidiol and its Unnatural Enantiomer to Evaluate Anxiolytic‐Like Properties and Memory Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Characterization of Novel Cannabidiol-Based Derivatives with Potent Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Cannabidiol Monomethyl Ether: A Comprehensive Guide
For Immediate Release
Researchers and drug development professionals handling Cannabidiol monomethyl ether must adhere to strict safety and disposal protocols due to its hazardous properties. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring laboratory safety and regulatory compliance.
This compound is typically supplied as a solution in acetonitrile (B52724), a highly flammable and toxic solvent.[1] Improper disposal of this substance can lead to significant health risks, environmental contamination, and legal repercussions.[2] Therefore, all personnel must be trained on the following procedures before handling this chemical.
Hazard Profile and Safety Precautions
A thorough understanding of the hazards associated with this compound and its solvent is critical for safe handling.
| Hazard Classification | Description | Source |
| Flammability | Highly flammable liquid and vapor. | [3] |
| Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | [3] |
| Eye Irritation | Causes serious eye irritation. | [3] |
Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE, including but not limited to:
-
Flame-retardant lab coat
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
Closed-toe shoes
Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][4]
Step-by-Step Disposal Protocol
The proper disposal of this compound waste is a critical part of the laboratory workflow. The following protocol outlines the necessary steps for safe and compliant disposal.
Figure 1. Workflow for the proper disposal of this compound waste.
1. Waste Segregation and Collection:
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[5] Incompatible chemicals can react violently, leading to fires, explosions, or the release of toxic gases.
-
Collect waste in a designated, properly labeled, and compatible container.[6] Glass bottles are generally preferred for acetonitrile solutions.[7]
-
The container must have a secure, tight-fitting lid to prevent spills and the release of flammable vapors.[6]
2. Labeling:
-
Clearly label the waste container with "Hazardous Waste," "Flammable," and "Toxic."[2]
-
The label must also include the full chemical name: "this compound in Acetonitrile" and the approximate concentration.[6][8]
-
Note the date when waste was first added to the container.[2]
3. Temporary Storage:
-
Store the sealed waste container in a designated satellite accumulation area.[5]
-
The storage area must be a cool, dry, and well-ventilated location, away from sources of ignition such as heat, sparks, or open flames.[3]
-
Ensure the storage area is secure and only accessible to authorized personnel.
4. Final Disposal:
-
Under no circumstances should this compound or its solutions be poured down the drain. [2][6][7] This is illegal and poses a severe threat to the environment and public health.
-
Disposal of this hazardous waste must be handled by a licensed and certified hazardous waste disposal company.[2][3]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[4][7] They will have established procedures and contracts with qualified disposal vendors.
-
A hazardous waste manifest will be required to track the waste from your facility to its final disposal site.[9] This documentation is a legal requirement and must be completed accurately.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
Figure 2. Decision-making workflow for responding to a this compound spill.
For small, manageable spills:
-
Alert personnel in the immediate area.
-
If safe to do so, eliminate all ignition sources.
-
Contain the spill using a chemical spill kit with absorbent materials (e.g., sand, vermiculite). Do not use combustible materials like paper towels.[10]
-
Wearing appropriate PPE, carefully collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area with soap and water.
-
Report the incident to your supervisor and EHS department.
For large or uncontrolled spills:
-
Evacuate the area immediately.
-
Alert others to evacuate and activate the nearest fire alarm if necessary.
-
From a safe location, contact your institution's emergency response team and EHS department.[11]
-
Provide them with as much information as possible about the spilled substance and its location.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for the most detailed and current information.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Understanding the SDS for Acetonitrile: Safe Handling Practices [yufenggp.com]
- 3. solvent-recyclers.com [solvent-recyclers.com]
- 4. lsuhsc.edu [lsuhsc.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. safety.pitt.edu [safety.pitt.edu]
- 7. Acetonitrile: Production, Hazards & Waste Disposal | Study.com [study.com]
- 8. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 9. epa.gov [epa.gov]
- 10. - Division of Research Safety | Illinois [drs.illinois.edu]
- 11. ccny.cuny.edu [ccny.cuny.edu]
Essential Safety and Logistical Information for Handling Cannabidiol Monomethyl Ether
This document provides immediate, essential guidance for researchers, scientists, and drug development professionals on the safe handling, personal protective equipment (PPE), and disposal of Cannabidiol monomethyl ether (CBDM).
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is a highly flammable liquid and vapor and is harmful if swallowed, in contact with skin, or inhaled.[1] It also causes serious eye irritation.[1]
Hazard Ratings: A summary of the hazard ratings for this compound is provided in the table below.
| Hazard Classification | Rating | Description |
| NFPA Rating | Health: 2 | Can cause temporary incapacitation or residual injury. |
| Fire: 3 | Can be ignited under almost all ambient temperature conditions. | |
| Reactivity: 0 | Normally stable, even under fire exposure conditions, and is not reactive with water. | |
| GHS Classification | Flammable Liquids | Category 2 (Highly flammable liquid and vapor)[1] |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed)[1] | |
| Acute Toxicity, Dermal | Category 4 (Harmful in contact with skin)[1] | |
| Acute Toxicity, Inhalation | Category 4 (Harmful if inhaled)[1] | |
| Eye Irritation | Category 2A (Causes serious eye irritation)[1] |
Physical and Chemical Properties
Understanding the physical and chemical properties of CBDM is crucial for safe handling.
| Property | Value |
| Molecular Formula | C₂₂H₃₂O₂[2] |
| Molecular Weight | 328.5 g/mol [3] |
| Appearance | A 10 mg/ml solution in acetonitrile[2] |
| Solubility | Acetonitrile: 10 mg/ml, DMSO: 30 mg/ml[2] |
| Storage Temperature | -20°C[2] |
| Stability | ≥ 4 years[2] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Specifications and Procedures |
| Eye and Face Protection | Wear chemical splash goggles or a face shield to protect against splashes and vapors.[4] |
| Hand Protection | Use chemically resistant gloves.[4] Recommended materials include laminate film, polyvinyl alcohol, neoprene, or nitrile.[4] The selection of suitable gloves depends on the specific laboratory conditions and duration of handling.[1] It is essential to check the breakthrough time of the glove material with the manufacturer.[1] Gloves should be changed immediately if contaminated.[4] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified ventilated fume hood or a glove box.[4] If engineering controls are not sufficient, a full-face respirator with organic vapor cartridges should be used.[4] A respiratory protection program should be in place, including fit-testing.[4][5] |
| Skin and Body Protection | Wear a flame-resistant lab coat, full-length pants, and closed-toe shoes.[4] An apron and protective coveralls may also be necessary depending on the scale of the operation.[5] |
General Hygiene Measures:
-
Avoid contact with skin, eyes, and clothing.[4]
-
Wash hands thoroughly before breaks and immediately after handling the product.[1][4]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[6]
-
Remove contaminated clothing immediately.[1]
Safe Handling and Storage
Handling:
-
Ensure good ventilation and exhaustion at the workplace.[1]
-
Prevent the formation of aerosols.[1]
-
Keep away from ignition sources such as heat, sparks, and open flames.[1][7] Do not smoke in the vicinity.[1]
-
Use only non-sparking tools.
-
Ground and bond containers and receiving equipment.[6]
Storage:
-
Store in a cool, well-ventilated area in a tightly sealed container.[1]
-
Protect from air, light, and moisture.[8]
-
Store away from strong oxidizing agents.[4]
-
Ethers have the potential to form explosive peroxides upon exposure to air and light.[7] Therefore, it is crucial to date containers upon receipt and upon opening.[4]
-
Opened containers of ethers should generally be disposed of within 6 months to a year.[9]
Spill Management and First Aid
Chemical Spill Protocol: In the event of a spill, follow these steps to ensure safety and proper cleanup.
-
Assess the situation: Determine the extent of the spill and any immediate dangers.[4]
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.[10]
-
Ventilate: Increase ventilation in the area by opening sashes of fume hoods.[11]
-
Containment: For small spills, use absorbent materials like sand or a spill kit to contain the spill.[7]
-
Cleanup: Personnel involved in the cleanup must wear appropriate PPE.[11] Collect the absorbed material and any contaminated items in a sealed, labeled container for hazardous waste disposal.[11]
-
Decontaminate: Clean the spill area thoroughly.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[8]
-
Skin Contact: Immediately rinse the affected area with plenty of water.[1] Remove contaminated clothing.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][8] Seek immediate medical attention.[4]
-
Ingestion: Do not induce vomiting.[8] Loosen tight clothing and seek immediate medical attention.[8]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all CBDM waste, including contaminated materials from spills, in a designated and properly labeled hazardous waste container.[4][9] The container should be kept tightly closed.[4]
-
Disposal Procedure: Do not dispose of CBDM down the drain.[7] Disposal must be handled by a certified hazardous waste disposal service in accordance with local, state, and federal regulations.[10]
-
Container Disposal: Empty containers should be handled as hazardous waste unless properly decontaminated.
Diagrams and Workflows
Chemical Spill Response Workflow
The following diagram outlines the procedural steps for responding to a chemical spill of this compound.
Caption: Workflow for a chemical spill response.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 3-Methoxy-2-((1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl)-5-pentylphenol | C22H32O2 | CID 164905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 5. Levitt-Safety | PPE (and other safety equipment) for cannabis farming [levitt-safety.com]
- 6. depot-numerique-cnrc.canada.ca [depot-numerique-cnrc.canada.ca]
- 7. Ethers | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]
- 8. Beginner Guide to Diethyl Ether - KHA Online-SDS Management [online-msds.com]
- 9. vumc.org [vumc.org]
- 10. solvent-recyclers.com [solvent-recyclers.com]
- 11. scribd.com [scribd.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
